molecular formula C11H18O3 B605314 Alkyne-ethyl-PEG1-Boc CAS No. 2100306-55-4

Alkyne-ethyl-PEG1-Boc

Numéro de catalogue: B605314
Numéro CAS: 2100306-55-4
Poids moléculaire: 198.26 g/mol
Clé InChI: NXVOMDPNTSWTMT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Alkyne-ethyl-PEG1-t-Butyl ester is a PEG derivative containing an alkyne group and a t-butyl protected carboxyl group. The alkyne can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage.

Propriétés

IUPAC Name

tert-butyl 3-but-3-ynoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c1-5-6-8-13-9-7-10(12)14-11(2,3)4/h1H,6-9H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVOMDPNTSWTMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301186925
Record name Propanoic acid, 3-(3-butyn-1-yloxy)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301186925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2100306-55-4
Record name Propanoic acid, 3-(3-butyn-1-yloxy)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2100306-55-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-(3-butyn-1-yloxy)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301186925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Strategic Role of Alkyne-ethyl-PEG1-Boc in Advancing Proteolysis-Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving landscape of targeted therapeutics, the strategic design of linker molecules is paramount to the success of novel drug modalities. Among these, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful strategy for selective protein degradation. Central to the efficacy of these bifunctional molecules is the linker that connects the target protein-binding ligand to the E3 ubiquitin ligase ligand. This technical guide delves into the core utility of a specific and versatile linker component, Alkyne-ethyl-PEG1-Boc , in the research and development of next-generation PROTACs.

Core Functionality: A Bridge for Targeted Protein Degradation

This compound is a heterobifunctional linker primarily employed in the synthesis of PROTACs. Its chemical structure is strategically designed to facilitate the assembly of these complex molecules through a robust and efficient conjugation method known as "click chemistry."

Key Structural Features and Their Functions:

  • Alkyne Group: This terminal functional group is the reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction allows for the covalent and irreversible linkage of the linker to a molecule containing a complementary azide group, typically the E3 ligase ligand or the target protein-binding ligand.

  • Single Ethylene Glycol Unit (PEG1): The short polyethylene glycol spacer enhances the aqueous solubility and improves the pharmacokinetic properties of the resulting PROTAC molecule. While longer PEG chains are often used, the single unit in this compound provides a defined and rigid spacing, which can be critical for optimizing the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.

  • Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group masks a primary amine. This allows for orthogonal chemical strategies. The Boc group can be removed under acidic conditions to reveal the amine, which can then be used for subsequent conjugation, typically through amide bond formation, to the other half of the PROTAC molecule.

Application in PROTAC Synthesis: A Modular Approach

The use of this compound streamlines the synthesis of PROTACs by enabling a modular and convergent approach. Researchers can independently synthesize or procure the target-binding ligand and the E3 ligase ligand, each with a corresponding azide or alkyne functionality, and then conjugate them to the this compound linker.

Hypothetical Experimental Workflow for PROTAC Synthesis:

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using this compound.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis E3_ligand E3 Ligase Ligand (with Azide) Intermediate_1 Ligand-Linker Intermediate E3_ligand->Intermediate_1 CuAAC (Click Chemistry) Alkyne_Linker This compound Alkyne_Linker->Intermediate_1 Final_PROTAC Final PROTAC Intermediate_1->Final_PROTAC Boc Deprotection Amide Coupling POI_ligand Protein of Interest Ligand (with Carboxylic Acid) POI_ligand->Final_PROTAC

A generalized workflow for PROTAC synthesis using this compound.

The PROTAC Mechanism of Action: Hijacking the Cellular Machinery

Once synthesized, a PROTAC containing the this compound-derived linker facilitates the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system.

PROTAC_MoA POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

The mechanism of action of a PROTAC, leading to targeted protein degradation.

Quantitative Data and Experimental Protocols

Table 1: Representative Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₉NO₃
Molecular Weight 213.27 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, Methanol
General Experimental Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general methodology for the "click chemistry" step in PROTAC synthesis.

Materials:

  • Azide-functionalized ligand (1.0 equivalent)

  • This compound (1.1 equivalents)

  • Copper(II) sulfate (CuSO₄) (0.1 equivalents)

  • Sodium ascorbate (0.3 equivalents)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand (0.1 equivalents)

  • Solvent (e.g., a mixture of tert-butanol and water or DMSO)

Procedure:

  • Dissolve the azide-functionalized ligand and this compound in the chosen solvent in a reaction vessel.

  • In a separate vial, prepare a premix of CuSO₄ and the copper-chelating ligand in water.

  • Add the copper premix to the reaction vessel containing the azide and alkyne.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate in water.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture can be diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired ligand-linker intermediate.

Conclusion

This compound serves as a valuable and versatile building block in the construction of PROTACs. Its well-defined structure, incorporating an alkyne handle for click chemistry, a short PEG spacer for improved properties, and a protected amine for orthogonal conjugation, provides researchers with a powerful tool for the modular synthesis of these innovative protein degraders. While specific published data for PROTACs incorporating this exact linker is limited, the underlying chemical principles and its role in the broader context of targeted protein degradation are firmly established, making it a key component in the ongoing development of novel therapeutics.

Alkyne-ethyl-PEG1-Boc structure and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Alkyne-ethyl-PEG1-Boc: Structure, Properties, and Applications

Introduction

This compound, also known by its synonym Alkyne-ethyl-PEG1-t-butyl ester, is a heterobifunctional linker molecule widely utilized in chemical biology, drug discovery, and materials science.[1][2] As a PEG-based linker, it incorporates a short polyethylene glycol (PEG) spacer to enhance aqueous solubility.[][4] Its structure is defined by two key functional groups at opposite ends: a terminal alkyne and a carboxylic acid protected as a tert-butyl (Boc) ester. This dual functionality allows for the sequential and controlled conjugation of two different molecular entities.

The terminal alkyne group serves as a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of "click chemistry".[1][5] This reaction enables the efficient and specific formation of a stable triazole linkage with an azide-modified molecule. The tert-butyl ester acts as a robust protecting group for a carboxylic acid, which can be selectively removed under acidic conditions to reveal the carboxyl group for subsequent amide bond formation.[6][7] These characteristics make this compound an exceptionally valuable building block, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target-binding ligand to an E3 ligase ligand.[1][8][9]

Core Molecular Information

The fundamental properties of this compound are summarized below, providing essential data for its application in synthesis.

Figure 1. Chemical Structure of this compound.

Chemical structure of this compound

Table 1: Chemical and Physical Properties

Property Value Reference(s)
IUPAC Name tert-butyl 3-(prop-2-yn-1-yloxy)propanoate N/A
Synonyms Alkyne-ethyl-PEG1-t-butyl ester [1]
CAS Number 2100306-55-4
Molecular Formula C₁₁H₁₈O₃
Molecular Weight 198.26 g/mol [1]
Purity ≥98% (Typical) [10][11]

| SMILES | O=C(OC(C)(C)C)CCOCCC#C | N/A |

Chemical Properties and Reactivity

The utility of this compound stems from its distinct chemical properties, including its solubility and the orthogonal reactivity of its two terminal functional groups.

Solubility

While alkynes are generally nonpolar and insoluble in water, the presence of the ether linkage and ester group in this compound enhances its solubility in a range of common organic solvents.[12][13][14] The single PEG unit provides a degree of hydrophilicity, making it more compatible with aqueous co-solvent systems used in bioconjugation reactions compared to purely aliphatic linkers.[]

Table 2: Solubility Profile

Solvent Type Solubility Reference(s)
Water Insoluble to sparingly soluble [12][13]
Polar Aprotic Solvents Soluble (e.g., DMSO, DMF, CHCl₃) []

| Nonpolar Organic Solvents | Soluble (e.g., Ether, Benzene) |[13][15] |

Reactivity of Functional Groups

The synthetic versatility of this linker is derived from the specific and independent reactivity of its alkyne and protected carboxyl functionalities.

  • Terminal Alkyne: The carbon-carbon triple bond is a high-energy functional group that readily participates in various addition reactions.[16] Its terminal position makes it particularly suited for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[5] This highly efficient and bioorthogonal "click" reaction forms a chemically stable 1,4-disubstituted 1,2,3-triazole ring, covalently linking the alkyne to an azide-bearing molecule.[1][] The reaction is known for its high yield, mild conditions, and tolerance of a wide array of other functional groups.[5]

  • tert-Butyl Ester (Boc Group): The tert-butyl group serves as a protecting group for the carboxylic acid. This ester is stable under basic and nucleophilic conditions but can be readily cleaved (deprotected) under acidic conditions, most commonly with trifluoroacetic acid (TFA), to yield the free carboxylic acid.[6][18][19] The resulting acid can then be activated (e.g., with EDC or HATU) to react with primary amines, forming a stable amide bond.[20]

Spectroscopic Data

The structure of this compound can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy. The expected chemical shifts for its key nuclei are outlined below.

Table 3: Expected NMR Chemical Shifts

Group Nucleus Chemical Shift (δ, ppm) Key Characteristics Reference(s)
tert-Butyl ¹H ~1.45 Sharp singlet, 9H N/A
¹³C ~28 (CH₃), ~81 (quat. C) Two distinct signals [21]
Ester Carbonyl ¹³C ~170 Carbonyl region [21]
PEG-like Methylene ¹H ~3.6-3.8 Multiplets [22]
¹³C ~65-70 Ether region [21]
Propargyl Methylene ¹H ~4.2 Singlet or doublet [22]
Alkyne ¹H ~2.5-3.1 Singlet or triplet [22][23][24]

| | ¹³C | ~70-85 | Two distinct signals |[25] |

Applications in Research and Drug Development

This compound is a bifunctional linker designed for the modular synthesis of complex molecules. Its primary application is in the construction of PROTACs, but it is also valuable for general bioconjugation and the development of functionalized materials.[1][4]

The linker's fundamental role is to connect two distinct molecular components (A and B). The alkyne end can be reacted first with an azide-functionalized "Molecule A". Following this conjugation, the tert-butyl ester can be deprotected to reveal a carboxylic acid, which is then coupled to an amine-functionalized "Molecule B". This sequential approach allows for a convergent and flexible synthetic strategy.

Caption: Logical workflow for using this compound as a bifunctional linker.

Experimental Protocols

The following sections provide detailed methodologies for the two key reactions involving this compound.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the general procedure for conjugating this compound to an azide-containing molecule.[26][27]

Materials:

  • This compound

  • Azide-containing substrate

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) ligand

  • Solvent: e.g., 1:1 mixture of t-BuOH/H₂O or DMSO/buffer

  • Nitrogen or Argon gas

Procedure:

  • Preparation: Dissolve this compound (1.0 eq) and the azide-containing substrate (1.0-1.2 eq) in the chosen solvent system.

  • Catalyst Premix: In a separate vial, prepare a catalyst solution by mixing CuSO₄·5H₂O (0.05 eq) and a ligand like THPTA (0.25 eq) in the reaction buffer or water.[27]

  • Reaction Initiation: Add the catalyst premix to the solution from step 1.

  • Reduction: Add a freshly prepared solution of sodium ascorbate (0.5 eq) to the reaction mixture to reduce Cu(II) to the active Cu(I) species.[26][27]

  • Incubation: Seal the reaction vessel and stir at room temperature for 1-12 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Workup and Purification: Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[26]

CuAAC_Workflow Experimental Workflow: CuAAC Reaction start Start dissolve 1. Dissolve Alkyne & Azide Substrates in Solvent start->dissolve prepare_cat 2. Prepare Catalyst Premix (CuSO₄ + Ligand) dissolve->prepare_cat add_cat 3. Add Catalyst Premix to Substrate Solution prepare_cat->add_cat add_reductant 4. Add Sodium Ascorbate to Initiate Reaction add_cat->add_reductant react 5. Incubate at Room Temp (1-12h) add_reductant->react monitor Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 6. Aqueous Workup & Extraction monitor->workup Complete purify 7. Purify by Column Chromatography workup->purify end End Product purify->end

Caption: Step-by-step workflow for the CuAAC reaction.

Protocol 2: tert-Butyl Ester Deprotection

This protocol outlines the removal of the tert-butyl protecting group using trifluoroacetic acid (TFA) to yield the free carboxylic acid.[7]

Materials:

  • tert-Butyl ester substrate (product from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: Dissolve the tert-butyl ester substrate in DCM (e.g., 0.1 M concentration).

  • Acid Addition: Cool the solution in an ice bath (0 °C). Slowly add TFA (e.g., 5-10 equivalents, or as a 1:1 v/v mixture with DCM).

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2-5 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quenching: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Workup: Re-dissolve the residue in DCM or ethyl acetate. Carefully wash the organic layer with water, followed by saturated NaHCO₃ solution to neutralize residual acid, and finally with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the crude carboxylic acid product, which can be used directly or purified further if necessary.[7]

Deprotection_Workflow Experimental Workflow: Boc Deprotection start Start dissolve 1. Dissolve t-Butyl Ester in DCM start->dissolve cool 2. Cool Solution to 0°C dissolve->cool add_tfa 3. Add Trifluoroacetic Acid (TFA) cool->add_tfa react 4. Stir at Room Temp (2-5h) add_tfa->react monitor Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete concentrate 5. Concentrate to Remove Excess Acid monitor->concentrate Complete workup 6. Redissolve & Wash with Water, NaHCO₃, Brine concentrate->workup dry 7. Dry & Concentrate to Yield Product workup->dry end End Product (Carboxylic Acid) dry->end

Caption: Step-by-step workflow for the acidic deprotection of the tert-butyl ester.

References

The Core Mechanism of Alkyne-ethyl-PEG1-Boc in PROTACs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Critical Role of Linkers

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating target proteins by hijacking the cell's own ubiquitin-proteasome system (UPS).[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the formation of a productive ternary complex between the POI and the E3 ligase.[2] Among the various linker types, those based on polyethylene glycol (PEG) are frequently employed to enhance solubility and provide flexibility.[3] This guide focuses on the specific role and mechanism of action of Alkyne-ethyl-PEG1-Boc, a versatile linker building block used in the synthesis of PROTACs.

This compound: Structure and Functionality

This compound is a short-chain PEG-based linker that offers specific functionalities for PROTAC synthesis.[4][5] Its structure includes:

  • An alkyne group , which serves as a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the efficient and specific conjugation of the linker to a molecule containing an azide group, typically either the POI ligand or the E3 ligase ligand.[4][5]

  • A single ethylene glycol (PEG1) unit , which imparts hydrophilicity to the PROTAC molecule, often improving its solubility and cell permeability.[3]

  • A Boc (tert-butyloxycarbonyl) protected amine , which provides a stable protecting group that can be readily removed under acidic conditions to reveal a reactive amine. This amine can then be used for subsequent conjugation, typically through amide bond formation, to the other component of the PROTAC (either the POI ligand or the E3 ligase ligand).

The combination of these features makes this compound a valuable tool for the modular and efficient synthesis of PROTACs.

Mechanism of Action in PROTACs

The this compound linker is integral to the primary function of a PROTAC: inducing the formation of a stable ternary complex between the POI and an E3 ubiquitin ligase.[2] Once the PROTAC is assembled using this linker, it acts as a bridge, bringing the POI and the E3 ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and targeted for degradation by the 26S proteasome.[2]

The length and flexibility of the linker are critical for the stability and productivity of the ternary complex. While a linker that is too short can lead to steric hindrance, preventing the complex from forming, an overly long linker may result in an unstable or non-productive complex.[6] The single PEG unit in this compound provides a short and defined spacer, the suitability of which is target-dependent and often determined empirically.

Data Presentation: Impact of Linker Length on PROTAC Efficacy

The optimization of linker length is a crucial aspect of PROTAC design. The following table summarizes representative data for a series of PROTACs targeting BRD4, illustrating the impact of PEG linker length on their degradation potency (DC50) and maximal degradation (Dmax). While this data does not specifically use a PEG1 linker, it demonstrates the critical importance of linker length optimization.

PROTAC CompoundLinker CompositionDC50 (nM) [a]Dmax (%) [b]Cell Permeability (PAMPA, Pe x 10⁻⁶ cm/s)
PROTAC-1 PEG380851.5
PROTAC-2 PEG425951.2
PROTAC-3 PEG550901.0
PROTAC-4 PEG7120800.8

Data Footnotes: [a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein in MV4-11 cells after 24 hours of treatment. A lower DC50 value indicates higher potency.[6] [b] Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.[6]

This representative data highlights that a PEG4 linker provides the optimal balance of potency and efficacy for this particular PROTAC series, underscoring the necessity of fine-tuning the linker length for each target and E3 ligase pair.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound (via CuAAC and Amide Coupling)

This protocol describes a general method for synthesizing a PROTAC where the this compound linker is first attached to an azide-functionalized E3 ligase ligand via CuAAC, followed by deprotection and coupling to a POI ligand with a carboxylic acid functionality.

Materials:

  • This compound

  • Azide-functionalized E3 ligase ligand (e.g., a pomalidomide derivative)

  • POI ligand with a carboxylic acid group

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Coupling reagents (e.g., HATU, HBTU)

  • Base (e.g., DIPEA)

  • Solvents for purification (e.g., acetonitrile, water)

  • Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

  • Click Reaction (CuAAC):

    • Dissolve the azide-functionalized E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in a suitable solvent such as DMF.

    • Add a freshly prepared aqueous solution of sodium ascorbate (0.3 eq).

    • Add an aqueous solution of CuSO₄·5H₂O (0.1 eq).

    • Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

    • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the intermediate by flash column chromatography.

  • Boc Deprotection:

    • Dissolve the purified intermediate from the previous step in a 1:1 mixture of TFA and DCM.

    • Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.

    • Remove the solvent under reduced pressure to yield the deprotected amine-linker-E3 ligase ligand.

  • Amide Coupling:

    • Dissolve the POI ligand with a carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add the coupling reagent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq).

    • Add a solution of the deprotected amine-linker-E3 ligase ligand (1.1 eq) in anhydrous DMF.

    • Stir the reaction at room temperature and monitor its progress by LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

    • Wash the combined organic layers, dry, and concentrate.

    • Purify the final PROTAC molecule by preparative HPLC.

    • Characterize the purified PROTAC by LC-MS, high-resolution mass spectrometry (HRMS), and NMR.

Protocol 2: Western Blotting for PROTAC-Induced Protein Degradation

This assay is used to quantify the reduction in the level of the target protein following PROTAC treatment.[7]

Materials:

  • Cells expressing the target protein

  • PROTAC of interest

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a suitable density and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS and lyse them.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip and re-probe the membrane with an antibody against a loading control.

  • Data Analysis:

    • Quantify the band intensities and normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Determine DC50 and Dmax values from the dose-response curves.

Protocol 3: Target Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[8]

Materials:

  • Materials from Protocol 2

  • Proteasome inhibitor (e.g., MG132)

  • Antibody for immunoprecipitation (IP) of the target protein

  • Antibody against ubiquitin

  • Protein A/G magnetic beads

Procedure:

  • Cell Treatment:

    • Treat cells with the optimal concentration of the PROTAC in the presence or absence of a proteasome inhibitor (e.g., MG132) for a defined period.

  • Immunoprecipitation:

    • Lyse the cells and immunoprecipitate the target protein using a specific antibody.

  • Western Blotting:

    • Elute the immunoprecipitated proteins and perform a Western blot.

    • Probe the membrane with an anti-ubiquitin antibody.

  • Data Analysis:

    • A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane, which is enhanced in the MG132 co-treated lane, indicates successful ubiquitination of the target protein.

Mandatory Visualizations

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) TernaryComplex Ternary Complex (POI-PROTAC-E3) POI->TernaryComplex Binds PROTAC PROTAC (with this compound linker) PROTAC->TernaryComplex Forms E3 E3 Ubiquitin Ligase E3->TernaryComplex Binds TernaryComplex->PROTAC Recycled TernaryComplex->E3 Recycled PolyUbPOI Poly-ubiquitinated POI TernaryComplex->PolyUbPOI Ubiquitination Ub Ubiquitin Proteasome 26S Proteasome PolyUbPOI->Proteasome Recognition & Targeting Degradation Degradation Products Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis start Start Materials azide_e3 Azide-functionalized E3 Ligase Ligand start->azide_e3 alkyne_linker This compound start->alkyne_linker poi_cooh POI Ligand with -COOH group start->poi_cooh cu_aac 1. CuAAC 'Click' Reaction azide_e3->cu_aac alkyne_linker->cu_aac amide_coupling 3. Amide Coupling (HATU) poi_cooh->amide_coupling intermediate Boc-protected Linker-E3 Ligand cu_aac->intermediate deprotection 2. Boc Deprotection (TFA) intermediate->deprotection deprotected_intermediate Amine-Linker-E3 Ligand deprotection->deprotected_intermediate deprotected_intermediate->amide_coupling final_protac Purified PROTAC amide_coupling->final_protac

Caption: General workflow for PROTAC synthesis.

Western_Blot_Workflow start Cell Culture protac_treatment PROTAC Treatment (Dose-Response) start->protac_treatment cell_lysis Cell Lysis (RIPA Buffer) protac_treatment->cell_lysis protein_quant Protein Quantification (BCA Assay) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Anti-POI & Anti-Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (DC50 & Dmax Calculation) detection->analysis

Caption: Western Blot workflow for PROTAC evaluation.

References

The Strategic Role of the Boc Protecting Group in Alkyne-ethyl-PEG1-Boc for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in the development of sophisticated bioconjugates like Proteolysis Targeting Chimeras (PROTACs), precision and control at the molecular level are paramount. Heterobifunctional linkers are central to the design of these molecules, and among them, Alkyne-ethyl-PEG1-Boc has emerged as a valuable tool. This technical guide provides an in-depth analysis of the critical role of the tert-butyloxycarbonyl (Boc) protecting group in this linker, detailing its function, application, and the associated experimental protocols essential for its successful implementation in research and development.

Core Principles: The Trifunctional Architecture of this compound

This compound is a molecule designed with three key functional components, each serving a distinct and crucial purpose in sequential bioconjugation strategies:

  • The Alkyne Group: This terminal triple bond is a reactive handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly efficient and bio-orthogonal, allowing for the specific and stable ligation of the linker to a molecule bearing an azide group.[1]

  • The Polyethylene Glycol (PEG) Spacer: The short, single ethylene glycol unit (PEG1) imparts hydrophilicity to the linker. This property is crucial for improving the solubility and reducing the aggregation of the resulting bioconjugate, which are common challenges in the development of large molecules like PROTACs.[2]

  • The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group that temporarily masks a primary amine. This protection is the cornerstone of controlled, stepwise synthesis, allowing for the selective reaction of the alkyne group while the amine remains unreactive.

The strategic placement of the Boc group enables a modular approach to the synthesis of complex molecules. A biomolecule or small molecule can first be conjugated to the alkyne terminus of the linker. Subsequently, the Boc group can be removed under specific acidic conditions to reveal the amine, which is then available for conjugation to a second molecule. This controlled sequential addition is fundamental to the construction of precisely defined bioconjugates.

The Ubiquitin-Proteasome System: The Target Pathway for PROTACs

PROTACs synthesized using linkers like this compound are designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS). The PROTAC simultaneously binds to a target protein of interest and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

Ubiquitin-Proteasome System cluster_activation Ubiquitin Activation cluster_conjugation Ubiquitin Conjugation cluster_ligation Ubiquitin Ligation cluster_degradation Proteasomal Degradation Ub Ubiquitin E1_Ub E1-Ub Thioester Ub->E1_Ub E1 E1 E1 (Activating Enzyme) ATP ATP ATP->E1_Ub AMP_PPi AMP + PPi E1_Ub->AMP_PPi E2 E2 (Conjugating Enzyme) E2_Ub E2-Ub Thioester E1_Ub->E2_Ub E2 E3 E3 Ligase PolyUb_Target Polyubiquitinated Target Protein E2_Ub->PolyUb_Target E3 E3->E2_Ub Target Target Protein Target->PolyUb_Target Proteasome 26S Proteasome PolyUb_Target->Proteasome Peptides Degraded Peptides Proteasome->Peptides

Diagram 1: The Ubiquitin-Proteasome Protein Degradation Pathway.

Quantitative Data on Boc Protection and Deprotection

The efficiency of the Boc protection and deprotection steps is critical for the overall success of a synthetic campaign. The following tables summarize representative quantitative data for these reactions on amine-containing PEG linkers. It is important to note that optimal conditions may vary depending on the specific substrate and scale of the reaction.

Table 1: Representative Conditions for Boc Protection of Amino-PEG Linkers

ReagentSolventTemperature (°C)Time (h)Typical Yield (%)
Di-tert-butyl dicarbonate ((Boc)₂O)Dichloromethane (DCM) or Tetrahydrofuran (THF)0 - 252 - 12>95

Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection

ReagentConcentrationSolventTypical Time (h)Temperature (°C)Typical Yield (%)Notes
Trifluoroacetic acid (TFA)20-50% (v/v)Dichloromethane (DCM)0.5 - 20 - 25>90Standard, efficient method. Requires co-evaporation to remove residual acid.
Hydrochloric acid (HCl)4 M1,4-Dioxane1 - 40 - 25>90Milder than TFA, can be more selective. Product is isolated as the HCl salt.

Experimental Protocols

The following protocols provide detailed methodologies for the key steps involving this compound in the synthesis of a PROTAC. As a representative example, we will consider the synthesis of a BRD4-targeting PROTAC, where a derivative of the BRD4 inhibitor JQ1 is coupled to a ligand for the E3 ligase Cereblon (CRBN), such as pomalidomide.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc group to yield the free amine, Alkyne-ethyl-PEG1-amine.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

  • Work-up: a. Upon completion, remove the DCM and excess TFA by rotary evaporation. b. To ensure complete removal of residual TFA, add toluene to the flask and co-evaporate under reduced pressure. Repeat this step 2-3 times. c. The resulting TFA salt of Alkyne-ethyl-PEG1-amine can often be used directly in the next step. d. For neutralization, dissolve the residue in DCM and wash with saturated NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine.

Boc_Deprotection_Workflow start Start: This compound in DCM add_tfa Add TFA (20-50%) at 0 °C start->add_tfa react Stir at RT (1-2 h) add_tfa->react monitor Monitor by TLC/LC-MS react->monitor workup Rotary Evaporation Co-evaporate with Toluene monitor->workup Reaction Complete product Product: Alkyne-ethyl-PEG1-amine (TFA salt) workup->product

Diagram 2: Experimental Workflow for Boc Deprotection.
Protocol 2: Synthesis of a BRD4-Targeting PROTAC via CuAAC

This protocol outlines the coupling of an azide-functionalized JQ1 derivative with the deprotected Alkyne-ethyl-PEG1-amine, followed by conjugation to a pomalidomide derivative.

Materials:

  • Alkyne-ethyl-PEG1-amine (from Protocol 1)

  • Azide-functionalized JQ1 derivative (prepared separately)

  • Pomalidomide derivative with a carboxylic acid handle

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Preparative reverse-phase HPLC system

Procedure:

Step 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Dissolution: Dissolve the azide-functionalized JQ1 derivative (1.0 eq) and Alkyne-ethyl-PEG1-amine (1.1 eq) in a 1:1 mixture of t-BuOH and deionized water.

  • Degassing: Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (1.0 eq). In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 eq) and THPTA (0.5 eq).

  • Reaction Initiation: To the reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄/THPTA solution.

  • Incubation: Stir the reaction mixture vigorously at room temperature for 12-24 hours under an inert atmosphere. Monitor the reaction progress by LC-MS.

  • Purification: Upon completion, purify the JQ1-linker conjugate by preparative reverse-phase HPLC.

Step 2: Amide Coupling to Pomalidomide Derivative

  • Activation: Dissolve the pomalidomide derivative with a carboxylic acid handle (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Coupling: Add a solution of the purified JQ1-linker conjugate (1.0 eq) in anhydrous DMF to the activated pomalidomide solution.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours, monitoring progress by LC-MS.

  • Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the final PROTAC by preparative reverse-phase HPLC and characterize by LC-MS and NMR.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Boc Deprotection cluster_step2 Step 2: CuAAC Click Reaction cluster_step3 Step 3: Amide Coupling start This compound deprotection TFA, DCM start->deprotection amine_linker Alkyne-ethyl-PEG1-amine deprotection->amine_linker cuaac CuSO₄, NaAsc, THPTA amine_linker->cuaac azide_jq1 Azide-functionalized JQ1 azide_jq1->cuaac jq1_linker JQ1-Linker Conjugate cuaac->jq1_linker amide_coupling HATU, DIPEA jq1_linker->amide_coupling pom_cooh Pomalidomide-COOH pom_cooh->amide_coupling final_protac Final BRD4 PROTAC amide_coupling->final_protac

Diagram 3: Logical Workflow for the Synthesis of a BRD4-Targeting PROTAC.

Conclusion

The Boc protecting group in this compound plays an indispensable role in the synthesis of complex bioconjugates. Its stability under a variety of conditions, coupled with its facile and high-yielding removal under acidic conditions, provides the necessary orthogonality for controlled, sequential molecular assembly. This technical guide has provided a comprehensive overview of the function of the Boc group within this versatile linker, supported by quantitative data and detailed experimental protocols. By understanding and applying these principles, researchers, scientists, and drug development professionals can effectively leverage this compound to construct novel and potent therapeutics, particularly in the exciting and rapidly advancing field of targeted protein degradation.

References

The Function of the PEG1 Spacer in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the field of bioconjugation, the linker connecting a biomolecule to a payload is a critical determinant of the final conjugate's success. Even the smallest of spacers can profoundly influence the physicochemical and biological properties of the resulting molecule. This technical guide provides an in-depth examination of the single ethylene glycol unit spacer, PEG1. We will explore its core functions, present quantitative data on its impact, provide detailed experimental protocols for its use, and visualize its role in modern therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction to Spacers in Bioconjugation

Bioconjugation is the process of covalently linking two molecules, at least one of which is a biomolecule, to form a single hybrid. This technique is fundamental to drug development, diagnostics, and life sciences research. The chemical linker used to connect the components is not merely a passive tether; it is an active modulator of the conjugate's properties.[1] Hydrophobic linkers, for example, can increase the propensity for aggregation, precipitation, and immunogenicity.[2]

To counteract these challenges, hydrophilic spacers are incorporated into linker designs. Polyethylene glycol (PEG) is a polymer composed of repeating ethylene glycol units, renowned for its hydrophilicity, biocompatibility, flexibility, and non-immunogenic nature.[3][4] While long PEG chains (PEGylation) are well-known for extending the in-vivo half-life of therapeutics, even the shortest discrete PEG unit, PEG1, serves crucial functions.[3][5] The PEG1 spacer provides a minimal, hydrophilic bridge that can significantly enhance the performance of a bioconjugate.

Core Functions of the PEG1 Spacer

The incorporation of a single ethylene glycol unit confers several key advantages to a bioconjugate compared to a direct conjugation or the use of a purely aliphatic (hydrocarbon) spacer.

  • Enhanced Solubility: Many potent therapeutic payloads, particularly cytotoxic drugs used in ADCs, are inherently hydrophobic.[5] This poor water solubility can lead to aggregation during formulation and in vivo, reducing efficacy and increasing the risk of an immune response.[5] The hydrophilic ether oxygen of the PEG1 unit increases the overall water solubility of the conjugate, mitigating aggregation and improving stability.[5][6] This enhancement is critical for achieving higher drug-to-antibody ratios (DARs) in ADCs without compromising their integrity.[2]

  • Reduced Steric Hindrance: The PEG1 spacer provides a defined, albeit short, spatial separation between the conjugated molecules. This minimal distance is often sufficient to prevent the payload from interfering with the biological activity of the parent molecule, such as an antibody's binding to its antigen.[1][5]

  • Improved Reaction Efficiency: By increasing the solubility of hydrophobic linker-payload complexes, the PEG1 spacer facilitates the conjugation reaction itself. Bioconjugation can often be performed in aqueous buffers with minimal organic co-solvents, which is advantageous for maintaining the native structure and function of sensitive biomolecules like proteins.[2]

  • Pharmacokinetic Modulation: While the effect is less pronounced than with longer PEG chains, the hydrophilic nature of the PEG1 spacer can contribute to a more favorable pharmacokinetic (PK) profile. By increasing the hydrodynamic volume and masking the hydrophobic payload, it can help reduce non-specific uptake by cells, such as liver cells, and decrease the rate of renal clearance compared to non-PEGylated counterparts.[7]

Quantitative Impact of Short PEG Spacers

Direct quantitative comparisons for PEG1 versus non-PEGylated conjugates are sparse in the literature; however, studies comparing a range of short PEG spacers against non-PEGylated linkers consistently demonstrate a significant improvement in key parameters. The data in the following tables, derived from studies on various short PEG linkers (e.g., PEG2, PEG4, PEG8), are representative of the benefits conferred by incorporating even minimal ethylene glycol units.

Disclaimer: The following data is synthesized from multiple sources comparing non-PEGylated linkers to various short-chain PEG linkers. The values serve to illustrate the general positive trend of incorporating hydrophilic PEG spacers and may not be specific to PEG1.

Table 1: Effect of Short PEG Spacers on ADC Pharmacokinetics & Efficacy
Linker TypePlasma Exposure (AUC)Tumor Growth Inhibition (%)Key ObservationReference
Non-PEGylatedBaseline11%Rapid clearance and low efficacy.[8]
Short PEG (PEG8)Significantly Increased75-85%Improved plasma stability leads to greater tumor exposure and significantly higher efficacy.[8]
Table 2: Impact of PEG Spacers on Bioconjugate Solubility and Stability
Conjugate TypeParameter MeasuredNon-PEGylatedPEGylated (Short PEG)Fold Change / ImprovementReference
NanoparticlesBlood Conc. (% ID/g) 1h post-injection0.06 ± 0.010.23 ± 0.013.8x Increase[5]
NiosomesDrug Entrapment Efficiency (Doxorubicin)23.3%62.9%+169.9%[5]

Experimental Protocols

This section provides a detailed, generalized methodology for a two-step bioconjugation reaction using a common heterobifunctional PEG1 linker, Maleimide-PEG1-NHS ester . This linker allows for the sequential conjugation of a molecule with a primary amine (e.g., on lysine residues of an antibody) to a molecule with a free sulfhydryl group (e.g., on a cysteine residue of a peptide or a thiol-containing payload).

Linker Structure: Maleimide-PEG1-NHS ester (CAS: 1807518-72-4)[6][9]

  • Molecular Formula: C₁₃H₁₄N₂O₇[9]

  • Molecular Weight: 310.3[6]

Protocol: Two-Step Conjugation Using Mal-PEG1-NHS Ester

Objective: To conjugate an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing molecule (Molecule-SH).

Materials:

  • Protein-NH₂ (e.g., antibody)

  • Molecule-SH (e.g., peptide, drug)

  • Mal-PEG1-NHS Ester (Store at -20°C with desiccant)[10]

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[10]

  • Amine Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0. Avoid buffers with primary amines like Tris or glycine.[10][11]

  • Thiol Reaction Buffer: PBS, pH 6.5-7.5. Buffer should be free of thiols.[12]

  • Quenching Reagent: 1M Glycine or Tris, pH 8.0

  • Reducing Agent (if needed): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds to generate free sulfhydryls.

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns) for buffer exchange and purification.[11]

Step 1: Reaction of Mal-PEG1-NHS Ester with Amine-Containing Protein

  • Protein Preparation: Dissolve the Protein-NH₂ in Amine Reaction Buffer to a concentration of 1-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange using a desalting column.[11]

  • Linker Preparation: Equilibrate the vial of Mal-PEG1-NHS Ester to room temperature before opening. Immediately before use, prepare a 10 mM stock solution in anhydrous DMSO.[10][11]

  • Conjugation Reaction (Amine): Add a 10- to 20-fold molar excess of the Mal-PEG1-NHS Ester stock solution to the protein solution. Ensure the final concentration of DMSO does not exceed 10% of the total reaction volume to maintain protein stability.[10][11]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[11]

  • Purification: Remove the excess, unreacted Mal-PEG1-NHS Ester linker using a desalting column equilibrated with Thiol Reaction Buffer. The purified product is now Protein-PEG1-Maleimide.[10]

Step 2: Reaction of Protein-PEG1-Maleimide with Sulfhydryl-Containing Molecule

  • Molecule-SH Preparation: Dissolve the Molecule-SH in the Thiol Reaction Buffer. If the molecule contains disulfide bonds, reduce them by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature. The excess TCEP must then be removed via desalting before proceeding.

  • Conjugation Reaction (Thiol): Add the Molecule-SH solution to the purified Protein-PEG1-Maleimide solution. A 1.5- to 5-fold molar excess of the sulfhydryl-containing molecule over the protein is typically recommended.

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[13]

  • Quenching (Optional): To quench any unreacted maleimide groups, a small molecule thiol like N-acetyl cysteine can be added.

  • Final Purification: Purify the final bioconjugate (Protein-PEG1-Molecule) from excess reagents and unconjugated molecules using an appropriate method, such as size-exclusion chromatography (SEC) or dialysis.

Mandatory Visualizations

Diagram 1: General Bioconjugation Workflow

G cluster_prep 1. Preparation cluster_react 2. Two-Step Reaction cluster_purify 3. Purification & Analysis p1 Protein-NH2 in Amine Buffer (pH 7.2-8.0) r1 Step A: NHS Ester Reaction (RT, 30-60 min) p1->r1 p2 Molecule-SH in Thiol Buffer (pH 6.5-7.5) r3 Step B: Maleimide Reaction (RT, 2 hours) p2->r3 p3 Dissolve Mal-PEG1-NHS in DMSO p3->r1 r2 Purify Intermediate (Desalting Column) r1->r2 Remove excess linker r4 Intermediate: Protein-PEG1-Maleimide r2->r4 u1 Purify Final Conjugate (e.g., SEC) r3->u1 Remove excess reagents r4->r3 u2 Characterization (SDS-PAGE, MS, HPLC) u1->u2

Caption: A generalized workflow for a two-step bioconjugation using a heterobifunctional linker.

Diagram 2: PROTAC Mechanism with PEG1 Spacer

PROTAC_Mechanism cluster_protac POI Target Protein (POI) PROTAC PROTAC Molecule POI->PROTAC Binds Proteasome 26S Proteasome POI->Proteasome 2. Recognition & Degradation E3 E3 Ubiquitin Ligase E3->PROTAC Binds Ub Ubiquitin PROTAC->Ub Proximity-Induced Ubiquitination Ub->POI Transferred to POI p_poi POI Binder p_peg PEG1 Spacer p_poi->p_peg p_e3 E3 Binder p_peg->p_e3

Caption: The PEG1 spacer facilitates the formation of a ternary complex in the PROTAC mechanism.

Diagram 3: Antibody-Drug Conjugate (ADC) Structure

ADC_Structure cluster_antibody Monoclonal Antibody (mAb) cluster_linker_drug Linker-Drug Moiety Fab1 Fab Region (Antigen Binding) Hinge Hinge Region (Lysine/Cysteine Residues) Fab1->Hinge Fab2 Fab Region (Antigen Binding) Fab2->Hinge Fc Fc Region (Effector Function) Hinge->Fc L_peg PEG1 Spacer Hinge->L_peg Conjugation Site L_payload Cytotoxic Payload L_peg->L_payload Linker Chemistry

Caption: Structure of an ADC, highlighting the PEG1 spacer connecting the drug to the antibody.

Conclusion

The PEG1 spacer, despite being the smallest polyethylene glycol unit, is a powerful tool in the design and optimization of bioconjugates. Its ability to subtly yet significantly enhance solubility, reduce steric hindrance, and improve reaction conditions makes it an invaluable component in the linker chemist's toolbox. For researchers in drug development, the strategic incorporation of a PEG1 spacer can lead to more stable, effective, and translatable therapeutic candidates, from complex ADCs to innovative PROTACs. A thorough understanding of its functions and the methodologies for its use is crucial for the rational design of next-generation biotherapeutics.

References

A Technical Guide to High-Purity Alkyne-ethyl-PEG1-Boc for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate, a heterobifunctional linker commonly referred to as Alkyne-ethyl-PEG1-Boc. This reagent is a cornerstone in modern bioconjugation, antibody-drug conjugate (ADC) development, and proteomics, offering a versatile platform for covalently linking molecules through "click chemistry" and controlled amine chemistry. This document details commercial sources for high-purity material, presents key quantitative data, provides detailed experimental protocols for its use, and visualizes the associated chemical workflows.

The core structure of this linker features a terminal alkyne group for participation in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions and a tert-butyloxycarbonyl (Boc)-protected amine.[1] The single ethylene glycol unit (PEG1) enhances aqueous solubility without significant steric hindrance. The Boc protecting group provides stability under various conditions and can be efficiently removed under mild acidic conditions to reveal a primary amine, ready for subsequent conjugation.[1][2]

Commercial Supplier Data

Sourcing high-purity this compound (CAS Number: 634926-63-9) is critical for reproducible and successful conjugation outcomes. The following table summarizes offerings from key commercial suppliers. Purity is a key selection criterion, with ≥95% being a common standard for research applications.

SupplierProduct NameCAS NumberPurityAvailable QuantitiesPrice (USD)
BroadPharm tert-Butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate634926-63-9Not specified; NMR available1 g, 5 g$160 (1 g), $540 (5 g)[1]
Sigma-Aldrich (distributor for Ambeed, Inc.) tert-Butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate634926-63-995%250 mg, 1 g, 5 g, 25 g$41.40 (250 mg), $59.80 (1 g), $213.90 (5 g)
ChemShuttle tert-butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate634926-63-9Not specifiedBuilding block supplierInquire for pricing
BLDpharm tert-Butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate634926-63-9Not specifiedInquire for sizesInquire for pricing[3]
Ambeed tert-Butyl (2-(prop-2-yn-1-yloxy)ethyl)carbamate634926-63-9Not specifiedInquire for sizesInquire for pricing[4]

Note: Prices and availability are subject to change. It is recommended to consult the supplier's website for the most current information.

Experimental Protocols

The utility of this compound is realized through a two-stage process: deprotection of the Boc group to reveal the amine, and/or reaction of the alkyne group via click chemistry. The following protocols provide a general framework for these key transformations.

Protocol 1: Boc Group Deprotection

This procedure describes the removal of the tert-butyloxycarbonyl (Boc) protecting group using trifluoroacetic acid (TFA) to yield the free primary amine as a TFA salt.[5][6]

Materials:

  • Boc-protected PEG linker (this compound)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (Optional, as a carbocation scavenger)

  • Toluene

  • Saturated aqueous sodium bicarbonate (for neutralization, if required)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM (e.g., at a concentration of 0.1-0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acid Addition: Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v). If the substrate contains other acid-sensitive groups, the addition of a scavenger like TIS (2.5-5% v/v) is recommended.[5][7]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitoring: Monitor the reaction's progress by an appropriate analytical method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed (typically 1-2 hours).[5][8]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.

    • To ensure complete removal of residual TFA, add toluene to the residue and concentrate again under reduced pressure. Repeat this co-evaporation step two more times.[5][6]

  • Isolation: The resulting product is the amine-TFA salt, which can often be used directly in subsequent reactions. If the free amine is required, dissolve the residue in a suitable solvent, wash with a saturated aqueous sodium bicarbonate solution, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected linker.[5]

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for conjugating the alkyne-functionalized PEG linker to a molecule containing an azide group.[5]

Materials:

  • This compound (or its deprotected amine counterpart)

  • Azide-containing molecule (e.g., protein, peptide, small molecule)

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate (NaAsc)

  • Ligand (e.g., THPTA for aqueous media, TBTA for organic media)

  • Solvent: A mixture of water and a miscible organic solvent like tert-butanol, DMSO, or DMF is common.

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of your alkyne-linker and azide-containing molecule in the chosen solvent system.

    • Prepare a fresh stock solution of Sodium Ascorbate (e.g., 1 M) in water.

    • Prepare a stock solution of CuSO₄ (e.g., 100 mM) in water.

    • Prepare a stock solution of the chosen copper ligand (e.g., 100 mM TBTA in DMSO/DMF or 50 mM THPTA in water).[9]

  • Reaction Setup:

    • In a reaction vessel, combine the alkyne-linker and the azide-containing molecule (a slight molar excess of one reagent, e.g., 1.1-1.2 equivalents, may be used to drive the reaction to completion).

    • Add the copper ligand solution (e.g., 0.1 - 0.3 equivalents relative to copper).

    • Add the CuSO₄ stock solution (typically 1-5 mol% or 0.05 - 0.1 equivalents).

  • Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution (typically 5-10 mol% or 0.5 - 1.0 equivalents). The order of addition is crucial to ensure the reduction of Cu(II) to the catalytically active Cu(I) species.[5][9]

  • Incubation: Stir the reaction mixture at room temperature. The reaction is typically complete within 1 to 12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Purification: Upon completion, the triazole conjugate can be purified using a method appropriate for the product, such as silica gel column chromatography, size-exclusion chromatography, dialysis, or reverse-phase HPLC to remove the copper catalyst and unreacted reagents.[9][10]

Visualized Workflows and Pathways

To clarify the logical and chemical processes involved, the following diagrams have been generated using the DOT language.

G cluster_deprotection Boc Deprotection Workflow start_dep Start with Alkyne-PEG1-Boc dissolve Dissolve in Anhydrous DCM start_dep->dissolve cool Cool to 0°C dissolve->cool add_tfa Add TFA (20-50%) + optional TIS cool->add_tfa react Stir at RT (1-2 hours) add_tfa->react monitor_dep Monitor via TLC / LC-MS react->monitor_dep workup_dep Concentrate & Co-evaporate monitor_dep->workup_dep end_dep Product: Alkyne-PEG1-NH3+ TFA- workup_dep->end_dep

Workflow for Boc deprotection of the linker.

G cluster_click CuAAC 'Click' Reaction Workflow alkyne Alkyne-PEG1-Linker (from Deprotection or Boc-protected) combine Combine Reactants & Catalyst Mix alkyne->combine azide Azide-tagged Molecule (Protein, Drug, etc.) azide->combine catalyst_mix Prepare Catalyst: CuSO4 + Ligand (e.g., THPTA) catalyst_mix->combine activator Prepare Activator: Sodium Ascorbate initiate Initiate with Sodium Ascorbate activator->initiate combine->initiate incubate Incubate at RT (1-12 hours) initiate->incubate monitor_click Monitor via LC-MS incubate->monitor_click purify Purify Conjugate (e.g., HPLC, SEC) monitor_click->purify final_product Final Bioconjugate (Triazole Linkage) purify->final_product

General workflow for a CuAAC bioconjugation.

Sequential reaction pathway for the linker.

References

An In-depth Technical Guide to Click Chemistry with Alkyne Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Click chemistry has emerged as a transformative methodology in chemical synthesis, offering a modular and efficient approach to covalently linking molecular building blocks. Coined by K.B. Sharpless in 2001, this concept emphasizes reactions that are high-yielding, wide in scope, stereospecific, and simple to perform, often under benign, aqueous conditions.[1][2] At the heart of this chemical philosophy lies the alkyne functional group, a key player in the most prominent click reaction: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3][4] This guide provides a comprehensive technical overview of click chemistry centered on alkyne reagents, detailing its core principles, experimental protocols, and applications in drug discovery and beyond.

Core Principles of Alkyne-Based Click Chemistry

The most widely employed click reaction is the CuAAC, a [3+2] cycloaddition between a terminal alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole.[2][3] This reaction is characterized by its remarkable efficiency, specificity, and bioorthogonality, meaning it can proceed in complex biological environments without interfering with native biochemical processes.[3][5] The key components of a typical CuAAC reaction include:

  • Alkyne and Azide: These functional groups are small, stable, and largely absent in natural biological systems, ensuring high specificity.[3]

  • Copper(I) Catalyst: The active catalyst, Cu(I), can be introduced from Cu(I) salts (e.g., CuI, CuBr) or, more commonly, generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent.[3][6]

  • Reducing Agent: Sodium ascorbate is the most frequently used reducing agent to maintain the copper in its active Cu(I) oxidation state.[3][7]

  • Stabilizing Ligand: Ligands are crucial for protecting the Cu(I) catalyst from oxidation and disproportionation, thereby accelerating the reaction rate and reducing copper-induced cytotoxicity in biological applications.[3] Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a common water-soluble ligand that enhances reaction efficiency and biocompatibility.[6]

A second generation of alkyne-based click chemistry, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), circumvents the need for a copper catalyst.[4][8] SPAAC utilizes strained cyclooctyne reagents (e.g., DBCO, BCN) which possess high activation energy, allowing them to react spontaneously with azides.[8][9] While offering improved biocompatibility due to the absence of a cytotoxic copper catalyst, SPAAC reactions are generally slower than their copper-catalyzed counterparts.[10]

Quantitative Data Presentation

The efficiency of click chemistry reactions can be evaluated based on their reaction kinetics and yields. The choice between CuAAC and SPAAC often involves a trade-off between reaction speed and biocompatibility.

Reaction TypeSecond-Order Rate Constant (M⁻¹s⁻¹)Typical Reaction TimeBiocompatibility
CuAAC 10 to 10⁴Minutes to a few hoursModerate (Copper toxicity can be a concern)
SPAAC 10⁻³ to 1Hours to overnightHigh (Copper-free)

Table 1: Comparison of Reaction Kinetics for CuAAC and SPAAC.[11]

Reaction yields for CuAAC are influenced by factors such as the choice of ligand, solvent, temperature, and the steric and electronic properties of the azide and alkyne substrates.[12]

Azide TypeAlkyne TypeCatalyst/LigandSolventYield (%)
Benzyl AzidePhenylacetyleneCuSO₄/Sodium Ascorbate/THPTADMSO/H₂O>95
Alkyl AzidePropargyl AlcoholCuITHF90-98
Azido-functionalized ProteinAlkyne-labeled DyeCuSO₄/Sodium Ascorbate/THPTAAqueous Buffer85-95
Azido SugarPropargylated PeptideCuSO₄/Sodium AscorbateH₂O>90

Table 2: Reported Yields for CuAAC under Various Conditions. Note: Yields can vary significantly based on specific reaction parameters.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of click chemistry. Below are representative protocols for CuAAC and SPAAC.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol outlines the labeling of an alkyne-modified protein with an azide-containing fluorescent dye.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS)

  • Azide-functionalized fluorescent dye (e.g., Azide-Fluor 488)

  • Copper(II) sulfate (CuSO₄) stock solution (20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (100 mM in water)

  • Sodium ascorbate stock solution (300 mM in water, freshly prepared)

  • Aminoguanidine stock solution (100 mM in water)[7]

Procedure:

  • In a microcentrifuge tube, combine the alkyne-modified protein solution with the azide-functionalized fluorescent dye. The final concentration of the protein is typically in the low micromolar range, and a 2 to 10-fold molar excess of the dye is used.

  • Add the THPTA ligand to the reaction mixture to a final concentration of 0.50 mM.

  • Add the CuSO₄ solution to a final concentration of 0.10 mM. The ligand-to-copper ratio should be 5:1.[7]

  • If concerned about oxidative damage, add aminoguanidine to a final concentration of 5 mM.[7]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

  • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Purify the labeled protein using a suitable method, such as size-exclusion chromatography, to remove excess reagents.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling

This protocol describes the labeling of azide-modified biomolecules on the surface of living cells with a cyclooctyne-functionalized dye.

Materials:

  • Cells with azide-functionalized surface glycoproteins

  • DBCO-functionalized fluorescent dye (e.g., DBCO-Fluor 488)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture medium

Procedure:

  • Wash the azide-labeled cells twice with PBS to remove any residual media components.

  • Prepare a solution of the DBCO-dye in cell culture medium at the desired final concentration (typically 10-50 µM).

  • Add the DBCO-dye solution to the cells and incubate at 37°C in a CO₂ incubator for 30-60 minutes.

  • Gently wash the cells three times with PBS to remove any unreacted dye.

  • The labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry.

Visualizations of Workflows and Pathways

Diagrams generated using Graphviz (DOT language) illustrate key experimental workflows and the underlying catalytic cycle of CuAAC.

CuAAC_Workflow cluster_prep Preparation of Reagents cluster_reaction Reaction Mixture cluster_analysis Downstream Processing Alkyne Alkyne-modified Biomolecule Mix Combine Alkyne, Azide, and Ligand Alkyne->Mix Azide Azide-functionalized Probe Azide->Mix CuSO4 CuSO₄ Solution Add_Cu Add CuSO₄ CuSO4->Add_Cu Ligand THPTA Ligand Ligand->Mix Ascorbate Sodium Ascorbate (Freshly Prepared) Initiate Add Sodium Ascorbate to Initiate Ascorbate->Initiate Mix->Add_Cu Add_Cu->Initiate Purify Purification Initiate->Purify Incubate Analyze Analysis Purify->Analyze

General experimental workflow for a typical CuAAC reaction.

CuAAC_Catalytic_Cycle Cu_I Cu(I) Cu_Acetylide Cu(I)-Acetylide Cu_I->Cu_Acetylide + Alkyne Alkyne R₁-C≡CH Azide R₂-N₃ Metallacycle Six-membered Cu(III)-metallacycle Cu_Acetylide->Metallacycle + Azide Triazole_Product Triazole-Cu(I) Complex Metallacycle->Triazole_Product Reductive Elimination Triazole_Product->Cu_I - Product Final_Product 1,4-Triazole Triazole_Product->Final_Product

Simplified catalytic cycle of the CuAAC reaction.

Applications in Drug Development and Research

The versatility of alkyne-based click chemistry has made it an indispensable tool in various scientific disciplines, particularly in drug discovery and development.

  • Lead Compound Generation: Click chemistry facilitates the rapid synthesis of large libraries of diverse compounds for high-throughput screening, accelerating the identification of lead candidates.[5][13]

  • Bioconjugation: This methodology is extensively used to link molecules of interest, such as fluorescent probes, to biomolecules like proteins and nucleic acids for imaging and tracking purposes.[5] It is also pivotal in the construction of antibody-drug conjugates (ADCs), where potent cytotoxic drugs are attached to monoclonal antibodies for targeted cancer therapy.[4][14]

  • Drug Delivery: Click chemistry is employed in the development of sophisticated drug delivery systems, including the functionalization of nanoparticles and hydrogels for controlled release and targeted delivery of therapeutic agents.[4][15]

  • Proteomics and Nucleic Acid Research: The bioorthogonality of the reaction allows for the labeling and modification of proteins and DNA within living cells, enabling the study of complex biological processes.[5]

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using Alkyne-ethyl-PEG1-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules designed to harness the cell's own ubiquitin-proteasome system for the targeted degradation of specific proteins of interest.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical element that influences the PROTAC's efficacy, solubility, and cell permeability.

This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing Alkyne-ethyl-PEG1-Boc, a short, flexible, and hydrophilic linker. The terminal alkyne group facilitates highly efficient and bio-orthogonal "click chemistry" for conjugation, while the Boc-protected amine allows for a modular and controlled synthetic approach.[2]

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase. This proximity allows for the transfer of ubiquitin from an E2 conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Release & Recycle Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Recruited Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Mechanism of PROTAC-induced targeted protein degradation.

Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using this compound is a modular process. This typically involves the initial coupling of the linker to one of the ligands (either the target protein ligand or the E3 ligase ligand), followed by deprotection and subsequent coupling to the second ligand. The use of a Boc protecting group and an alkyne handle allows for orthogonal chemical steps, simplifying the synthesis and purification process.

PROTAC_Synthesis_Workflow cluster_synthesis Synthetic Steps cluster_purification Purification & Analysis Start Starting Materials: - POI-COOH - this compound - E3 Ligase-N3 Amide_Coupling Step 1: Amide Coupling Start->Amide_Coupling Intermediate_1 Intermediate 1: POI-Linker-Boc Amide_Coupling->Intermediate_1 Boc_Deprotection Step 2: Boc Deprotection Intermediate_1->Boc_Deprotection Intermediate_2 Intermediate 2: POI-Linker-NH2 Boc_Deprotection->Intermediate_2 Click_Chemistry Step 3: Click Chemistry (CuAAC) Intermediate_2->Click_Chemistry Crude_PROTAC Crude PROTAC Click_Chemistry->Crude_PROTAC Purification Step 4: Purification (HPLC) Crude_PROTAC->Purification Final_PROTAC Final Purified PROTAC Purification->Final_PROTAC Characterization Step 5: Characterization (LC-MS, NMR) Final_PROTAC->Characterization

Caption: A modular workflow for PROTAC synthesis.

Data Presentation: Quantitative Analysis of Synthesis

The following table summarizes representative quantitative data for the synthesis of a PROTAC using the this compound linker. Please note that yields are highly dependent on the specific substrates and reaction conditions and the presented values are illustrative.

StepReaction TypeProductTypical Yield (%)Typical Purity (LC-MS, %)
1Amide CouplingPOI-Linker-Boc70-90%>95%
2Boc DeprotectionPOI-Linker-NH2>95% (crude)Used directly
3Click Chemistry (CuAAC)Crude PROTAC60-85%>80%
4Purification (HPLC)Final Purified PROTAC40-70% (from crude)>98%

Experimental Protocols

Materials and Reagents
  • Target Protein Ligand with a carboxylic acid handle (POI-COOH)

  • This compound

  • E3 Ligase Ligand with an azide handle (E3 Ligase-N3)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol (t-BuOH) and Water

  • Standard laboratory glassware for organic synthesis

  • Preparative HPLC system for purification

  • LC-MS and NMR for characterization

Protocol 1: Amide Coupling of POI-COOH with this compound

This protocol describes the coupling of a carboxylic acid-functionalized target protein ligand with the Boc-protected amine of the linker.

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the POI-COOH (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) to the solution.

  • Add DIPEA (2.5 eq) dropwise while stirring.

  • Allow the reaction to stir at room temperature for 4-12 hours.

  • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the POI-Linker-Boc intermediate.

Protocol 2: Boc Deprotection

This protocol details the removal of the Boc protecting group to reveal the terminal amine for the subsequent click reaction.

  • Dissolve the purified POI-Linker-Boc intermediate from Protocol 1 in DCM.

  • Add TFA (typically 20-50% v/v in DCM) to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor for the disappearance of the Boc-protected intermediate by LC-MS.

  • Once complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene or DCM (3x) can help remove residual TFA.

  • The resulting amine salt (POI-Linker-NH₂·TFA) is typically used directly in the next step without further purification.

Protocol 3: Final PROTAC Assembly via Click Chemistry (CuAAC)

This protocol describes the final copper-catalyzed azide-alkyne cycloaddition to couple the alkyne-functionalized intermediate with an azide-modified E3 ligase ligand.

  • Dissolve the POI-Linker-NH₂ intermediate (from Protocol 2, 1.0 eq) and the E3 Ligase-N₃ (1.0 eq) in a suitable solvent system (e.g., a 1:1 mixture of t-BuOH and water).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction vigorously at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude final PROTAC molecule by preparative HPLC to achieve high purity (>98%).

  • Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.

Conclusion

The this compound linker is a valuable and versatile tool for the modular synthesis of PROTACs. The protocols provided herein offer a robust framework for the synthesis of these complex molecules. The strategic use of amide coupling and click chemistry allows for the efficient and controlled assembly of PROTACs, facilitating the exploration of structure-activity relationships and the development of novel targeted protein degraders. Careful monitoring of each reaction step and thorough characterization of the intermediates and final product are essential for a successful PROTAC synthesis campaign.

References

Application Notes and Protocols: A Step-by-Step Guide to Boc Deprotection of PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the deprotection of tert-butyloxycarbonyl (Boc)-protected polyethylene glycol (PEG) linkers, a critical step in bioconjugation and drug development. The Boc protecting group is widely used to temporarily block amine functionalities on PEG linkers during synthesis and modification. Its removal is essential to liberate the amine for subsequent conjugation to proteins, peptides, antibodies, or small molecule drugs. This document outlines detailed protocols for the most common deprotection methods, presents quantitative data for reaction optimization, and includes visual guides to the workflow.

Introduction to Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide and bioconjugation chemistry. It is favored for its stability under a range of conditions and its facile removal under acidic conditions. The deprotection process involves the acid-catalyzed cleavage of the carbamate bond, releasing the free amine and generating

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Alkyne-ethyl-PEG1-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," renowned for its high efficiency, specificity, and biocompatibility.[1][2] This reaction forms a stable 1,2,3-triazole linkage between a terminal alkyne and an azide, finding widespread use in bioconjugation, drug discovery, and materials science.[3][4] The use of Alkyne-ethyl-PEG1-Boc, a molecule featuring a terminal alkyne for the CuAAC reaction, a short polyethylene glycol (PEG) spacer, and a Boc-protected amine, offers a versatile platform for various applications.

The PEG linker enhances the solubility and biocompatibility of conjugated molecules, a critical aspect in biological applications.[1] Furthermore, the Boc-protected amine provides an orthogonal handle for subsequent modifications following acidic deprotection, enabling the construction of complex molecular architectures.[3] This makes this compound a valuable tool in the synthesis of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and other targeted therapeutics.[1][3]

Reaction Principle

The CuAAC reaction involves the copper(I)-catalyzed cycloaddition between the terminal alkyne of this compound and an azide-functionalized molecule of interest. The reaction proceeds under mild conditions and is highly selective, yielding the 1,4-disubstituted triazole product.[][6]

Applications

The versatility of this compound in CuAAC reactions enables a broad range of applications in research and drug development:

  • Bioconjugation: Labeling of proteins, peptides, nucleic acids, and other biomolecules with reporter tags (e.g., fluorophores, biotin) for detection and imaging.[7]

  • Drug Delivery: Attachment of targeting ligands or solubility enhancers to therapeutic agents to improve their pharmacokinetic and pharmacodynamic properties.[8]

  • PROTACs and ADCs: Synthesis of heterobifunctional molecules where the PEG linker provides optimal spatial separation between the different binding moieties.[1][3]

  • Surface Modification: Immobilization of biomolecules onto surfaces for applications in biosensors and diagnostics.[3]

Quantitative Data Summary

The efficiency of the CuAAC reaction can be influenced by various factors including the nature of the substrates, catalyst system, and reaction conditions. The following tables provide a summary of typical quantitative data for CuAAC reactions involving PEGylated alkynes.

Table 1: Representative Reaction Conditions and Yields for CuAAC with PEGylated Alkynes

ParameterConditionYield (%)Reference
Catalyst System
CuSO₄ / Sodium Ascorbate0.05-0.1 eq. CuSO₄, 0.5-1.0 eq. Sodium Ascorbate73 - 95+[3][9]
CuI5 mol%93[10]
Ligand
THPTA2:1 to 5:1 ligand to copper ratioHigh[1][11]
TBTA2:1 to 5:1 ligand to copper ratioHigh[1][8]
Solvent
tBuOH/H₂O (1:1)-High[1]
DMF->95[12]
DMSO-High[13]
Temperature
Room Temperature-High[1][12]
35°C-82.32[9]
Reaction Time
1 - 4 hours-Often complete[1]
24 hours-82.32[9]

Table 2: Troubleshooting Guide for Low Yields in CuAAC Reactions

IssuePotential CauseRecommended SolutionReference
Low or No Product Yield Inactive Catalyst (Cu(II) form)Degas solvents, use fresh reducing agent (sodium ascorbate), work under an inert atmosphere.[13][14]
Poor Reagent QualityVerify the purity and integrity of the alkyne and azide reagents.[13]
Suboptimal Reaction ConditionsOptimize temperature, reaction time, and solvent. A longer PEG linker may be beneficial.[13][14]
Side Reactions Alkyne Homocoupling (Glaser Coupling)Ensure sufficient reducing agent and minimize oxygen exposure.[13][14]
Oxidative Damage to BiomoleculesUse a Cu(I)-stabilizing ligand such as THPTA or TBTA.[14][15]

Experimental Protocols

This section provides a detailed protocol for a typical CuAAC reaction between this compound and an azide-containing molecule.

Materials
  • This compound

  • Azide-functionalized molecule of interest

  • Copper(II) sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Solvents: e.g., a 1:1 mixture of tert-butanol and water, or Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO)[1][13]

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)[1]

  • EDTA solution for copper removal[1]

  • Brine[1]

  • Anhydrous sodium sulfate[1]

Preparation of Stock Solutions
  • This compound: Prepare a 10 mM stock solution in a suitable solvent (e.g., DMF or THF).[1]

  • Azide-functionalized molecule: Prepare a 10 mM stock solution in a compatible solvent.

  • Copper(II) sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.[1]

  • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution must be made fresh before each use. [1]

  • Ligand (THPTA or TBTA): Prepare a 50 mM stock solution. THPTA is water-soluble, while TBTA should be dissolved in a mixture of DMSO and tert-butanol.[1]

Reaction Procedure
  • In a clean, dry reaction vessel, add this compound (1.0 equivalent).

  • Add the azide-functionalized molecule (1.0-1.2 equivalents).[1]

  • Add the reaction solvent. The final concentration of the alkyne is typically in the range of 1-10 mM.[1]

  • Add the ligand solution (0.2-1.0 equivalents, maintaining a ligand to copper ratio of 2:1 to 5:1).[1]

  • Add the copper(II) sulfate solution (0.1-0.2 equivalents).[1]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.5-1.0 equivalents).[1]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Reactions are often complete within 1-4 hours.[1]

Work-up and Purification
  • Upon completion, dilute the reaction mixture with water.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.[1]

  • Wash the organic layer with a solution of EDTA to remove copper ions, followed by brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by silica gel column chromatography or preparative HPLC.

Visualizations

CuAAC Reaction Mechanism

CuAAC_Mechanism cluster_0 Catalytic Cycle CuII Cu(II) CuI Cu(I) CuII->CuI Reduction Ascorbate Sodium Ascorbate CuAcetylide Copper(I) Acetylide CuI->CuAcetylide Alkyne This compound (R-C≡CH) Metallacycle Six-membered Copper Metallacycle CuAcetylide->Metallacycle Azide Azide (R'-N3) Triazolide Copper Triazolide Metallacycle->Triazolide Rearrangement Triazolide->CuI Regeneration of Catalyst Product 1,2,3-Triazole Product Triazolide->Product Protonation

Caption: General mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Experimental Workflow for CuAAC

CuAAC_Workflow start Start prep_reagents Prepare Stock Solutions start->prep_reagents reaction_setup Reaction Setup: - Alkyne-PEG-Boc - Azide - Solvent - Ligand - CuSO4 prep_reagents->reaction_setup initiation Initiate Reaction: Add Sodium Ascorbate reaction_setup->initiation monitoring Monitor Progress (TLC, LC-MS) initiation->monitoring workup Aqueous Work-up & Extraction monitoring->workup Reaction Complete purification Purification (Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end

References

Application Notes and Protocols for Alkyne-ethyl-PEG1-Boc in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alkyne-ethyl-PEG1-Boc is a heterobifunctional linker building block designed for the modular construction of Antibody-Drug Conjugates (ADCs). Its structure comprises three key functional components:

  • Alkyne Group: A terminal alkyne that serves as a reactive handle for bioorthogonal "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction enables highly efficient and specific conjugation to an azide-modified antibody.

  • PEG1 Spacer: A single polyethylene glycol unit that enhances the solubility of the linker-payload complex and provides spatial separation between the antibody and the cytotoxic drug. This can help mitigate steric hindrance and improve the drug's access to its target.

  • Boc-Protected Amine: A tert-Butyloxycarbonyl (Boc) protected primary amine. This protecting group allows for the controlled, sequential conjugation of a cytotoxic payload. Following deprotection, the revealed amine can be coupled to a drug molecule, typically through a stable amide bond.

This modular design allows for the pre-synthesis of a linker-payload conjugate, which is then attached to a modified antibody, providing a robust and reproducible method for ADC development.

Application Notes

The use of this compound facilitates a "two-step" conjugation strategy that offers several advantages over traditional ADC synthesis methods:

  • High Specificity and Efficiency: The CuAAC reaction is bioorthogonal, meaning it does not interfere with native biological functional groups. This results in a highly specific conjugation reaction with near-quantitative yields, leading to a more homogeneous Drug-to-Antibody Ratio (DAR) distribution.

  • Improved Solubility and Stability: The inclusion of a hydrophilic PEG spacer can help to counteract the hydrophobicity of many cytotoxic payloads, reducing the risk of ADC aggregation and improving overall stability and pharmacokinetic properties.

  • Modular and Flexible Workflow: The synthesis of the alkyne-functionalized payload can be performed and optimized independently of the antibody modification. This modularity simplifies the manufacturing process, allowing for the quality control of each component before the final conjugation step.

  • Controlled Conjugation: The use of a protected amine ensures that the payload is attached to the linker in a controlled manner, preventing unwanted side reactions.

Experimental Workflows and Chemical Schemes

The overall workflow involves three main stages: preparation of the alkyne-payload, modification of the antibody, and the final conjugation.

G cluster_0 Stage 1: Linker-Payload Synthesis cluster_1 Stage 2: Antibody Modification cluster_2 Stage 3: ADC Conjugation A This compound B Boc Deprotection (e.g., TFA) A->B C Alkyne-ethyl-PEG1-NH2 B->C E Amide Coupling C->E D Activated Drug (e.g., Drug-COOH + EDC/NHS) D->E F Alkyne-Linker-Payload E->F J CuAAC 'Click' Reaction (CuSO4, Reductant) F->J G Monoclonal Antibody (mAb) H Azide Introduction (e.g., NHS-Azide) G->H I Azide-Modified mAb H->I I->J K Final ADC J->K L Purification & Characterization K->L M Purified ADC L->M

Caption: Overall experimental workflow for ADC synthesis.

The chemical strategy centers on forming a stable triazole ring between the linker's alkyne and the antibody's azide.

G cluster_reagents CuAAC Reagents mAb mAb-N3 plus + mAb->plus payload HC≡C-Linker-Payload reagents CuSO4 Sodium Ascorbate Ligand (e.g., THPTA) adc Final ADC plus->payload reagents->adc

Caption: Simplified CuAAC conjugation reaction scheme.

Experimental Protocols

Protocol 1: Synthesis of Alkyne-Linker-Payload Conjugate

This protocol describes the deprotection of the Boc group and subsequent conjugation to a payload containing a carboxylic acid (e.g., a derivative of MMAE or DM1).

A. Boc Deprotection:

  • Dissolve this compound (1 eq.) in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure (in vacuo).

  • Co-evaporate with DCM (3x) to ensure complete removal of residual TFA. The resulting Alkyne-ethyl-PEG1-NH2 salt is typically used directly in the next step.

B. Amide Coupling to Payload:

  • Dissolve the payload-COOH (1 eq.) in an anhydrous polar aprotic solvent (e.g., DMF or DMSO).

  • Add coupling reagents N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.5 eq.) and N-hydroxysuccinimide (NHS, 1.5 eq.).

  • Stir at room temperature for 1 hour to activate the carboxylic acid.

  • Dissolve the Alkyne-ethyl-PEG1-NH2 TFA salt from step A in the same solvent and add it to the activated payload solution.

  • Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 3 eq.) to neutralize the TFA salt and facilitate the reaction.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the formation of the product by LC-MS.

  • Upon completion, purify the Alkyne-Linker-Payload conjugate using reverse-phase HPLC.

Protocol 2: Preparation of Azide-Modified Antibody

This protocol uses an NHS-ester of an azide-containing reagent to modify lysine residues on the antibody surface.

  • Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4-8.0). The antibody concentration should be between 5-10 mg/mL.

  • Prepare a stock solution of Azido-dPEG®4-NHS Ester (or a similar NHS-azide reagent) in anhydrous DMSO.

  • Add the NHS-azide reagent to the antibody solution. A molar excess of 5-20 fold is typically used, but this must be optimized for the specific antibody to achieve the desired DAR.

  • Incubate the reaction at 4°C for 2-4 hours or at room temperature for 1 hour with gentle mixing.

  • Remove the excess, unreacted NHS-azide reagent by buffer exchange using a desalting column (e.g., Sephadex G-25) or tangential flow filtration (TFF), exchanging into a copper-free reaction buffer (e.g., PBS, pH 7.2).

  • Determine the average number of azides per antibody using a colorimetric assay or mass spectrometry.

Protocol 3: ADC Synthesis via CuAAC

  • Prepare a stock solution of the purified Alkyne-Linker-Payload (from Protocol 1) in DMSO.

  • In a reaction vessel, add the azide-modified antibody (from Protocol 2).

  • Add the Alkyne-Linker-Payload to the antibody solution. A molar excess of 1.5-2.0 equivalents per azide group is recommended.

  • Prepare a fresh catalyst solution containing CuSO₄, a reducing agent (e.g., Sodium Ascorbate), and a copper-chelating ligand (e.g., THPTA). A typical final concentration is 1 mM CuSO₄, 5 mM Sodium Ascorbate, and 2.5 mM THPTA.

  • Add the catalyst solution to the antibody/payload mixture.

  • Incubate the reaction at room temperature for 4-16 hours with gentle mixing.

  • Quench the reaction by adding a chelating agent like EDTA (10 mM final concentration).

  • Purify the resulting ADC from excess reagents and unconjugated payload using size-exclusion chromatography (SEC) or TFF.

  • Characterize the final ADC for DAR, aggregation, and purity using HIC-HPLC, SEC-HPLC, and SDS-PAGE.

Quantitative Data Summary

The following tables provide typical parameters and expected outcomes for the protocols described above. These values should be optimized for each specific antibody-drug combination.

Table 1: Reaction Conditions and Parameters

Parameter Protocol 1 (Amide Coupling) Protocol 2 (Ab Modification) Protocol 3 (CuAAC)
Solvent DMF or DMSO PBS, pH 7.4-8.0 PBS, pH 7.2
Key Reagents EDC, NHS, DIPEA NHS-Azide CuSO₄, Na-Ascorbate, THPTA
Molar Excess (Reagent:Substrate) 1.5 eq. (Coupling Reagents) 5-20 eq. (NHS-Azide:mAb) 1.5-2.0 eq. (Payload:Azide)
Temperature Room Temperature 4°C or Room Temperature Room Temperature

| Reaction Time | 12-16 hours | 1-4 hours | 4-16 hours |

Table 2: Expected Outcomes and Characterization

Metric Expected Result Primary Characterization Method
Linker-Payload Purity >95% RP-HPLC, LC-MS
Azides per Antibody 2-8 Mass Spectrometry (Intact Mass)
Conjugation Efficiency >90% HIC-HPLC, LC-MS
Average DAR 3.5 - 4.5 HIC-HPLC, UV-Vis Spectroscopy
ADC Purity (Monomer) >95% SEC-HPLC

| Residual Free Drug | <1% | RP-HPLC |

Application Notes and Protocols for Alkyne-ethyl-PEG1-Boc in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes small molecules, known as Proteolysis Targeting Chimeras (PROTACs), to eliminate specific proteins associated with disease.[1] PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) required for protein degradation.[2][3]

Alkyne-ethyl-PEG1-Boc is a versatile, PEG-based linker building block designed for the synthesis of PROTACs.[4][5] Its structure incorporates a terminal alkyne group for facile conjugation using click chemistry, a single polyethylene glycol (PEG) unit to enhance solubility and provide flexibility, and a Boc-protected amine for subsequent chemical modification.[5][6][7] These application notes provide a comprehensive guide to the use of this compound in the design and synthesis of PROTACs, including detailed experimental protocols and data interpretation.

Mechanism of Action

PROTACs function by hijacking the cell's natural ubiquitin-proteasome system (UPS).[8] The PROTAC molecule simultaneously binds to the target protein and an E3 ligase, forming a ternary complex.[9] This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein.[4] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[9] The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[4]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound based) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ternary_Complex->PROTAC Release & Recycling Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI

Figure 1: Mechanism of PROTAC-mediated protein degradation.

Physicochemical Properties of this compound

PropertyValue/Description
Molecular Formula C₁₁H₁₈O₃
Molecular Weight 198.26 g/mol
Appearance Colorless to pale yellow oil or solid
Solubility Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. The PEG unit provides some hydrophilicity, but overall solubility in aqueous solutions is limited.[7][10]
Key Functional Groups Alkyne: Enables covalent linkage to azide-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry".[5][11] PEG1: A single polyethylene glycol unit that enhances solubility and provides linker flexibility.[7] Boc-protected amine: Allows for deprotection under acidic conditions to reveal a primary amine for further functionalization.[2]
Storage Store at -20°C for long-term stability.

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a modular approach. The following protocols provide a general framework for the synthesis and evaluation of a PROTAC.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a two-step synthesis involving the conjugation of an azide-functionalized E3 ligase ligand to this compound, followed by deprotection and coupling to a POI ligand.

PROTAC_Synthesis_Workflow start Start step1 Step 1: Click Chemistry (CuAAC) start->step1 intermediate1 Azide-E3 Ligand + this compound -> E3-PEG1-Boc step1->intermediate1 step2 Step 2: Boc Deprotection intermediate1->step2 intermediate2 E3-PEG1-Boc -> E3-PEG1-NH2 step2->intermediate2 step3 Step 3: Amide Coupling intermediate2->step3 final_protac E3-PEG1-NH2 + POI-Ligand-COOH -> Final PROTAC step3->final_protac purification Purification (HPLC) final_protac->purification characterization Characterization (LC-MS, NMR) purification->characterization end End characterization->end

Figure 2: General workflow for PROTAC synthesis.

Part A: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Materials:

    • Azide-functionalized E3 ligase ligand (e.g., pomalidomide-azide)

    • This compound

    • Copper(II) sulfate (CuSO₄)

    • Sodium ascorbate

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)

    • Solvent: t-Butanol/Water (1:1) or DMSO

  • Procedure:

    • In a clean, dry flask, dissolve the azide-functionalized E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in the chosen solvent.

    • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 eq).

    • In another vial, prepare an aqueous solution of CuSO₄ (0.1 eq) and, if used, THPTA (0.1 eq).

    • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄ solution.

    • Stir the reaction vigorously at room temperature for 4-12 hours.

    • Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product (E3-PEG1-Boc) by flash column chromatography.

Part B: Boc Deprotection

  • Materials:

    • E3-PEG1-Boc intermediate

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the purified E3-PEG1-Boc intermediate in DCM.

    • Add TFA (typically 20-50% v/v in DCM) to the solution.[2]

    • Stir the mixture at room temperature for 1-2 hours.

    • Monitor the disappearance of the starting material by LC-MS.

    • Once complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like methanol can help remove residual TFA. The resulting amine salt (E3-PEG1-NH₂·TFA) is often used directly in the next step.[2]

Part C: Amide Coupling

  • Materials:

    • E3-PEG1-NH₂·TFA intermediate

    • Carboxylic acid-functionalized POI ligand (e.g., JQ1-acid for BRD4)

    • Coupling reagent (e.g., HATU, HOBt)

    • Base (e.g., DIPEA)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • In a clean, dry flask under an inert atmosphere, dissolve the carboxylic acid-functionalized POI ligand (1.0 eq) and the E3-PEG1-NH₂·TFA intermediate (1.1 eq) in anhydrous DMF.

    • Add the coupling reagent (e.g., HATU, 1.2 eq).

    • Add DIPEA (2.5 eq) dropwise while stirring to neutralize the TFA salt and facilitate the coupling reaction.

    • Allow the reaction to stir at room temperature for 4-12 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

    • Dry the organic layer, concentrate, and purify the final PROTAC by preparative reverse-phase HPLC.

    • Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

Protocol 2: Evaluation of PROTAC-Mediated Protein Degradation

This protocol outlines the steps to determine the potency and efficacy of the synthesized PROTAC in a cellular context using Western blotting to measure protein levels.

Western_Blot_Workflow start Start cell_culture 1. Cell Culture & Treatment (Varying PROTAC concentrations) start->cell_culture cell_lysis 2. Cell Lysis & Protein Quantification (BCA Assay) cell_culture->cell_lysis sds_page 3. SDS-PAGE cell_lysis->sds_page transfer 4. Protein Transfer to Membrane sds_page->transfer blocking 5. Blocking transfer->blocking primary_ab 6. Primary Antibody Incubation (Anti-POI & Anti-Loading Control) blocking->primary_ab secondary_ab 7. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 8. Chemiluminescent Detection secondary_ab->detection analysis 9. Data Analysis (Quantify bands, calculate DC50 & Dmax) detection->analysis end End analysis->end

Figure 3: Experimental workflow for Western Blot analysis.
  • Materials:

    • Cell line expressing the target protein

    • Synthesized PROTAC

    • DMSO (vehicle control)

    • Proteasome inhibitor (e.g., MG132, as a negative control)

    • Cell lysis buffer

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibody against the target protein

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a DMSO vehicle control and a co-treatment of a high concentration of the PROTAC with a proteasome inhibitor (e.g., MG132) to confirm proteasome-dependent degradation.

    • Cell Lysis and Protein Quantification: Lyse the cells and quantify the total protein concentration using a BCA assay.

    • Electrophoresis and Transfer: Separate the protein lysates by SDS-PAGE and transfer the separated proteins to a membrane.

    • Immunoblotting:

      • Block the membrane with blocking buffer.

      • Incubate with the primary antibody against the target protein.

      • Incubate with the primary antibody against the loading control.

      • Incubate with the HRP-conjugated secondary antibody.

    • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate. Quantify the band intensities and normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle-treated control.

Data Presentation and Interpretation

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC₅₀) and the maximum degradation level (Dₘₐₓ).[6]

  • DC₅₀: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC₅₀ value indicates a more potent PROTAC.

  • Dₘₐₓ: The maximum percentage of the target protein that can be degraded by the PROTAC. A higher Dₘₐₓ value indicates a more efficacious PROTAC.

The following table presents illustrative data for a series of hypothetical PROTACs targeting a protein of interest (POI-X) using different PEG linker lengths, with the PROTAC utilizing this compound highlighted.

PROTAC IDLinker CompositionLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
PROTAC-AAlkyl Chain815085
PROTAC-B Alkyne-ethyl-PEG1 9 75 >95
PROTAC-CPEG31350>95
PROTAC-DPEG51912090

Note: This data is for illustrative purposes only and highlights the importance of linker optimization. Actual DC₅₀ and Dₘₐₓ values are dependent on the specific POI, E3 ligase, and cell line used.

Conclusion

This compound is a valuable chemical tool for the synthesis of PROTACs for targeted protein degradation. Its bifunctional nature, incorporating a click-reactive alkyne and a protected amine, allows for a modular and efficient approach to PROTAC assembly. The inclusion of a short PEG spacer can favorably impact the physicochemical properties of the resulting PROTAC. The protocols and guidelines presented in these application notes provide a solid foundation for researchers to design, synthesize, and evaluate novel protein degraders for therapeutic and research applications.

References

Application Notes and Protocols for Conjugating Alkyne-ethyl-PEG1-Boc to Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent modification of proteins with polyethylene glycol (PEG), or PEGylation, is a cornerstone technique in biopharmaceutical development. It enhances the therapeutic properties of proteins by increasing their hydrodynamic size, which in turn reduces renal clearance and shields them from proteolytic degradation and immune recognition.[1][2] This application note provides a detailed guide for the conjugation of a specific heterobifunctional linker, Alkyne-ethyl-PEG1-Boc, to proteins. This linker is particularly useful as it incorporates a terminal alkyne for subsequent "click" chemistry applications and a Boc-protected amine for initial protein attachment.[3][4][5]

The conjugation process is a multi-step procedure involving the deprotection of the Boc group to reveal a primary amine, followed by the covalent attachment of this amine to the target protein. A common strategy for this attachment is the activation of carboxyl groups (on aspartic or glutamic acid residues) on the protein using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[6] Once the linker is attached, the terminal alkyne serves as a versatile handle for the highly specific and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), allowing for the attachment of a wide array of molecules such as fluorophores, biotin, or therapeutic agents.[7][8][9][10]

This document provides detailed protocols for each stage of the process, quantitative data to guide experimental design, and troubleshooting advice to ensure successful and reproducible protein modification.

Data Presentation

Successful protein conjugation is dependent on carefully controlling reaction parameters. The following tables summarize critical quantitative data to guide your experimental design.

Table 1: Recommended Molar Ratios for Protein PEGylation

Desired Degree of LabelingMolar Ratio (PEG Linker : Protein)Expected Degree of PEGylationPotential Issues
Low / Mono-PEGylation1:1 to 5:11 - 3Lower labeling efficiency
Moderate Labeling5:1 to 20:14 - 8A good starting range for most applications
High Labeling / Crosslinking> 20:1> 8Increased risk of protein aggregation and crosslinking

Note: These are starting recommendations and the optimal molar ratio is highly dependent on the specific protein and should be determined empirically.[11][12][13]

Table 2: Key Parameters for Boc Deprotection

ParameterConditionNotes
ReagentTrifluoroacetic Acid (TFA)Typically used in a solution with scavengers.
Concentration20-95% TFA in a suitable solvent (e.g., Dichloromethane)Higher concentrations lead to faster deprotection.
Scavengers2.5% water, 2.5% triisopropylsilane (TIS)To prevent side reactions with sensitive amino acids.[14]
Temperature0°C to Room TemperatureReactions are often started on ice to control the initial rate.[14][15]
Reaction Time30 minutes to 2 hoursMonitor by LC-MS for completion.[6][14]

Table 3: Reaction Conditions for EDC/NHS Activation of Protein Carboxyl Groups

ParameterConditionNotes
BufferMES, pH 4.7-6.0Amine-free buffer is essential.[6]
EDC Concentration10-20 fold molar excess over proteinA common starting point.
NHS/Sulfo-NHS Concentration10-20 fold molar excess over proteinSulfo-NHS is used for improved aqueous solubility.[6]
Reaction Time15-30 minutesAt room temperature.[6]
TemperatureRoom Temperature

Table 4: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Components

ComponentStock ConcentrationFinal ConcentrationNotes
Azide-modified molecule10 mM in DMSO1.5-10 fold molar excess over alkyne-proteinThe excess may vary depending on the number of alkyne groups.[16]
Copper(II) Sulfate (CuSO₄)20 mM in water~100 µMA stable precursor to the active Copper(I) catalyst.[8][15]
Copper(I)-stabilizing ligand (e.g., THPTA)50 mM in water~500 µMAccelerates the reaction and protects the protein.[15][17][18]
Reducing Agent (e.g., Sodium Ascorbate)50-100 mM in water (freshly prepared)1-5 mMReduces Cu(II) to the active Cu(I) state.[16][17]

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Water

  • Triisopropylsilane (TIS)

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve the this compound in DCM to a final concentration of 10 mg/mL.

  • Cool the solution in an ice bath.

  • Prepare the deprotection solution: 95% TFA, 2.5% water, 2.5% TIS. Caution: TFA is highly corrosive. Handle in a chemical fume hood with appropriate personal protective equipment.

  • Add the deprotection solution to the linker solution.

  • Incubate the reaction for 1-2 hours at room temperature.[6] Monitor the reaction progress by LC-MS to confirm the removal of the Boc group (a mass decrease of 100.12 g/mol ).

  • Remove the TFA and DCM in vacuo using a rotary evaporator. The deprotected linker, Alkyne-ethyl-PEG1-amine, is now ready for conjugation to the protein.

Protocol 2: Conjugation of Alkyne-ethyl-PEG1-amine to a Protein via EDC/NHS Chemistry

This protocol outlines the steps for conjugating the deprotected linker to a protein containing accessible carboxyl groups.

Materials:

  • Target protein

  • Alkyne-ethyl-PEG1-amine (from Protocol 1)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification system: Size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column) or dialysis cassette

Procedure:

  • Prepare the protein by buffer exchanging it into the Activation Buffer. The protein concentration should be between 1-10 mg/mL.

  • Prepare fresh 100 mM solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer.

  • Add the EDC and NHS solutions to the protein solution to achieve a 10-20 fold molar excess of each over the protein.

  • Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the protein's carboxyl groups.[6]

  • Immediately add the deprotected Alkyne-ethyl-PEG1-amine to the activated protein solution. A 10-20 fold molar excess of the linker over the protein is a recommended starting point.[6]

  • Adjust the pH of the reaction mixture to 7.2-7.5 by adding the Coupling Buffer.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.[6]

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM and incubate for 30 minutes at room temperature.

  • Purify the alkyne-modified protein from excess linker and byproducts using size-exclusion chromatography or dialysis.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction to conjugate an azide-modified molecule to the alkyne-modified protein.

Materials:

  • Alkyne-modified protein (from Protocol 2)

  • Azide-modified molecule of interest

  • Protein Labeling Buffer (e.g., PBS, pH 7.4)

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand

  • Sodium ascorbate

  • Anhydrous DMSO

  • Purification system (SEC or dialysis)

Procedure:

  • Prepare stock solutions:

    • Azide-modified molecule: 10 mM in DMSO.

    • CuSO₄: 20 mM in deionized water.[8]

    • THPTA: 50 mM in deionized water.

    • Sodium Ascorbate: 50-100 mM in deionized water (prepare fresh).[16]

  • In a reaction tube, add the alkyne-modified protein in the Protein Labeling Buffer.

  • Add the azide-modified molecule to the protein solution to achieve a 1.5-10 fold molar excess.

  • Add the THPTA stock solution to a final concentration of approximately 500 µM.[15]

  • Add the CuSO₄ stock solution to a final concentration of approximately 100 µM.[15]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubate the reaction at room temperature for 1-4 hours or overnight at 4°C. The reaction can be gently mixed during incubation.

  • Purify the final protein conjugate using size-exclusion chromatography or dialysis to remove unreacted reagents.

Visualizations

G Figure 1: Overall Workflow for Protein Conjugation cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Protein Conjugation cluster_2 Step 3: Click Chemistry A This compound B Alkyne-ethyl-PEG1-amine A->B TFA D Activated Protein (-NHS ester) C Target Protein (-COOH) C->D EDC/NHS E Alkyne-modified Protein D->E + Alkyne-ethyl-PEG1-amine G Final Conjugate E->G + Azide-modified Molecule (CuAAC or SPAAC) F Azide-modified Molecule

Caption: Overall workflow for protein conjugation.

G Figure 2: Boc Deprotection Mechanism cluster_0 start R-NH-Boc protonated R-NH(+)-Boc start->protonated H+ (TFA) products R-NH2 + [C(CH3)3]+ + CO2 protonated->products Spontaneous Cleavage

Caption: Boc deprotection mechanism.

G Figure 3: CuAAC Reaction Cycle CuII Cu(II) CuI Cu(I) CuII->CuI Ascorbate Intermediate1 Copper Acetylide CuI->Intermediate1 + Alkyne-Protein Alkyne Alkyne-Protein Azide Azide-Molecule Intermediate2 Triazolide Intermediate Intermediate1->Intermediate2 + Azide-Molecule Intermediate2->CuI Releases Cu(I) Product Triazole Product Intermediate2->Product Protonolysis

Caption: CuAAC reaction cycle.

References

Application Notes and Protocols for Alkyne-ethyl-PEG1-Boc as a Linker in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Alkyne-ethyl-PEG1-Boc as a linker in the construction of drug delivery systems, particularly focusing on Antibody-Drug Conjugates (ADCs). This linker features a terminal alkyne for bioorthogonal conjugation via click chemistry, a single polyethylene glycol (PEG) unit to enhance hydrophilicity, and a Boc-protecting group for controlled, sequential synthesis.

Introduction to this compound in Drug Delivery

This compound is a heterobifunctional linker designed for the development of advanced drug delivery systems. Its structure is optimized for the precise and stable conjugation of therapeutic payloads to targeting moieties, such as monoclonal antibodies. The key features of this linker include:

  • Alkyne Group: Enables highly efficient and specific conjugation to azide-functionalized molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.

  • PEG1 Spacer: A single polyethylene glycol unit enhances the aqueous solubility of the linker and the final conjugate, which can improve the pharmacokinetic profile and reduce aggregation.

  • Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group protects a terminal amine, allowing for a controlled, stepwise approach to conjugation. The amine can be deprotected under acidic conditions to enable conjugation to a payload, followed by the click reaction with the targeting molecule.

These characteristics make this compound a valuable tool in the development of targeted therapies where precise control over drug placement and linker chemistry is crucial.

Data Presentation: Representative Characteristics of ADCs Utilizing a PEG-Alkyne Linker

While specific quantitative data for ADCs constructed with this compound is not extensively available in published literature, the following tables present representative data based on typical values for ADCs synthesized using similar short-chain PEG-alkyne linkers and click chemistry.

Table 1: Representative Drug-to-Antibody Ratio (DAR) and Conjugation Efficiency

ParameterTypical ValueMethod of Analysis
Target DAR2 or 4Stoichiometric control
Achieved Average DAR1.8 - 2.2 or 3.7 - 4.1Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry
Percentage of Unconjugated Antibody< 5%HIC
Conjugation Efficiency> 95%HIC, SDS-PAGE

Table 2: Representative In Vitro Drug Release Profile

Time (hours)Cumulative Drug Release (%) in Human PlasmaCumulative Drug Release (%) in Lysosomal Homogenate
000
24< 2%25 - 35%
48< 5%50 - 65%
72< 8%70 - 85%
96< 10%> 90%

Table 3: Representative In Vitro Cytotoxicity Data

Cell LineTarget Antigen ExpressionIC50 (ng/mL) of ADCIC50 (ng/mL) of Free Drug
Cancer Cell Line AHigh10 - 500.1 - 1.0
Cancer Cell Line BLow500 - 10000.1 - 1.0
Normal Cell LineNegative> 100000.5 - 2.0

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of an ADC using the this compound linker.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent payload conjugation.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) or LC-MS system

Procedure:

  • Dissolve this compound in anhydrous DCM to a concentration of 0.1 M.

  • Add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • The resulting deprotected linker (Alkyne-ethyl-PEG1-NH2) can be used directly or purified further by chromatography if necessary.

Protocol 2: Conjugation of a Carboxylic Acid-Containing Payload to the Deprotected Linker

This protocol details the formation of a stable amide bond between the deprotected linker and a payload containing a carboxylic acid group.

Materials:

  • Alkyne-ethyl-PEG1-NH2 (from Protocol 1)

  • Carboxylic acid-containing payload

  • Anhydrous Dimethylformamide (DMF)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the carboxylic acid-containing payload and NHS (1.1 equivalents) in anhydrous DMF.

  • Add EDC (1.1 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of Alkyne-ethyl-PEG1-NH2 (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting alkyne-linker-payload conjugate by flash column chromatography.

Protocol 3: Antibody Modification with an Azide Group

This protocol describes the introduction of an azide group onto the antibody, which will serve as the reactive partner for the alkyne-functionalized payload in the click chemistry reaction. This can be achieved by reacting lysine residues with an NHS-azide reagent.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Azido-PEG4-NHS ester (or similar)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Prepare a 10 mM stock solution of Azido-PEG4-NHS ester in anhydrous DMSO.

  • To the antibody solution (typically 1-10 mg/mL), add a 10- to 20-fold molar excess of the Azido-PEG4-NHS ester stock solution. The final concentration of DMSO should not exceed 10% (v/v).

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

  • Remove the excess, unreacted azide linker by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

  • Collect the fractions containing the azide-modified antibody.

  • Determine the concentration of the purified antibody and the degree of azide labeling using appropriate analytical methods (e.g., MALDI-TOF MS).

Protocol 4: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for ADC Synthesis

This protocol outlines the final "click" reaction to conjugate the alkyne-functionalized payload to the azide-modified antibody.

Materials:

  • Azide-modified antibody (from Protocol 3)

  • Alkyne-linker-payload conjugate (from Protocol 2)

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate

  • Size-Exclusion Chromatography (SEC) system

Procedure:

  • Prepare fresh stock solutions of 50 mM CuSO4, 250 mM THPTA, and 500 mM sodium ascorbate in water.

  • In a reaction tube, combine the azide-modified antibody with a 3 to 5-fold molar excess of the alkyne-linker-payload conjugate.

  • Prepare the copper catalyst solution by mixing CuSO4 and THPTA in a 1:5 molar ratio.

  • Add the copper catalyst to the antibody-payload mixture.

  • Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM.

  • Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purify the resulting ADC using SEC-HPLC to remove unreacted payload, catalyst, and other small molecules.

Protocol 5: Characterization of the Final ADC

Methods:

  • Drug-to-Antibody Ratio (DAR): Determined by Hydrophobic Interaction Chromatography (HIC) and/or Mass Spectrometry (MS).

  • Purity and Aggregation: Assessed by Size-Exclusion Chromatography (SEC).

  • Integrity: Confirmed by SDS-PAGE under reducing and non-reducing conditions.

  • In Vitro Cytotoxicity: Evaluated using cell-based assays (e.g., MTT, CellTiter-Glo) on target-expressing and non-expressing cell lines to determine the IC50 value.

  • In Vitro Drug Release: Measured by incubating the ADC in relevant biological matrices (e.g., human plasma, lysosomal homogenates) and quantifying the released drug over time using LC-MS.

Visualizations

experimental_workflow cluster_linker_prep Linker-Payload Synthesis cluster_ab_prep Antibody Modification cluster_conjugation ADC Synthesis and Purification linker This compound deprotection Boc Deprotection (TFA/DCM) linker->deprotection deprotected_linker Alkyne-ethyl-PEG1-NH2 deprotection->deprotected_linker conjugated_payload Alkyne-Linker-Payload deprotected_linker->conjugated_payload payload Carboxylic Acid Payload activated_payload Payload Activation (EDC/NHS) payload->activated_payload activated_payload->conjugated_payload click_reaction CuAAC Click Chemistry (CuSO4, Ascorbate, THPTA) conjugated_payload->click_reaction antibody Monoclonal Antibody (mAb) azide_modification Azide Modification antibody->azide_modification azide_reagent Azido-PEG-NHS azide_reagent->azide_modification azide_antibody Azide-mAb azide_modification->azide_antibody azide_antibody->click_reaction purification Purification (SEC) click_reaction->purification final_adc Final ADC purification->final_adc

Caption: Workflow for ADC synthesis using this compound.

adc_mechanism cluster_circulation Systemic Circulation cluster_targeting Tumor Microenvironment cluster_release Intracellular Trafficking cluster_action Pharmacological Action adc_circulating ADC in Bloodstream (Stable Linker) binding ADC Binds to Tumor Antigen adc_circulating->binding tumor_cell Tumor Cell (Antigen Overexpression) tumor_cell->binding internalization Internalization via Endocytosis binding->internalization endosome Endosome internalization->endosome lysosome Lysosome endosome->lysosome drug_release Drug Release (Linker Cleavage) lysosome->drug_release cytotoxicity Cytotoxicity drug_release->cytotoxicity apoptosis Apoptosis cytotoxicity->apoptosis

Caption: General mechanism of action for an Antibody-Drug Conjugate.

Application Notes and Protocols for PEGylation of Peptides and Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) to a molecule, is a leading strategy in drug development to enhance the therapeutic properties of peptides and oligonucleotides. This modification can significantly improve a drug's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to a longer systemic circulation time, improved solubility, reduced immunogenicity, and decreased susceptibility to enzymatic degradation.[1][2][3] These benefits often translate to reduced dosing frequency, improved patient compliance, and enhanced therapeutic efficacy.[4]

This document provides detailed application notes and protocols for common PEGylation techniques applied to peptides and oligonucleotides. It includes quantitative data on the impact of PEGylation, step-by-step experimental procedures, and methods for the characterization of the resulting conjugates.

I. PEGylation of Peptides

The covalent modification of peptides with PEG has been a successful strategy for improving their therapeutic value. The primary targets for PEGylation on a peptide are the N-terminal α-amino group and the ε-amino group of lysine residues.[] Site-specific PEGylation can also be achieved by targeting the thiol group of cysteine residues.[6]

Data Presentation: Impact of PEGylation on Peptide Properties

The following tables summarize the quantitative effects of PEGylation on various peptide properties.

Table 1: Pharmacokinetic Parameters of Native vs. PEGylated Peptides

ParameterNative PeptidePEGylated PeptideFold IncreaseReference
Plasma Half-life (t½)
GLP-1 Analog (rat model)~2-3 minutes~5 hours (with 2kDa PEG)~100-150[1]
Interferon alpha-2b (human)3-8 hours~40 hours (with 12kDa PEG)5-13[1]
TNF-α0.047 hours2.25 hours~48[7]
Blood Clearance (t½)
M_r 70,000 peptide8.0 ± 0.6 hours--[7]
M_r 150,000 peptide17.7 ± 0.8 hours--[7]

Table 2: Biological Activity and Stability of Native vs. PEGylated Peptides

ParameterNative PeptidePEGylated PeptideChangeReference
Receptor Binding Affinity (IC₅₀)
EphB4 receptor antagonist peptideHighRetained high affinityMinimal Change[8]
In Vitro Bioactivity
PEG-G-CSFHighInversely proportional to MWDecrease[1]
Enzymatic Stability (trypsin)
TNYL-RAW peptideLowGreatly decreased susceptibilityIncrease[8]
In Vivo Efficacy
PEG-G-CSFLowerDirectly proportional to MWIncrease[1]
Experimental Protocols

This protocol describes the selective PEGylation of the N-terminal α-amino group of a peptide using a PEG-N-hydroxysuccinimide (NHS) ester under controlled pH conditions. The lower pKa of the N-terminal α-amino group compared to the ε-amino groups of lysine allows for this selectivity.[9]

Materials:

  • Peptide with an available N-terminal amine

  • mPEG-NHS ester (e.g., m-PEG6-NHS ester)

  • Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.2 - 8.5 (must be free of primary amines)[10]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Purification columns (e.g., size-exclusion, ion-exchange, or reversed-phase chromatography)

Procedure:

  • Peptide Dissolution: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.[10]

  • PEG Reagent Preparation: Immediately before use, dissolve the mPEG-NHS ester in anhydrous DMF or DMSO to create a 10 mM stock solution.[10]

  • PEGylation Reaction:

    • Add the mPEG-NHS ester stock solution to the peptide solution. A 5- to 20-fold molar excess of the PEG reagent over the peptide is a common starting point.[10]

    • Ensure the final concentration of the organic solvent (DMF or DMSO) does not exceed 10% to maintain peptide stability.[10]

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.[10]

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 50 mM to consume any unreacted mPEG-NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Purify the PEGylated peptide from unreacted peptide and excess PEG reagent using an appropriate chromatography method (e.g., SEC, IEX, or RP-HPLC).[]

This protocol details the site-specific PEGylation of a peptide containing a free cysteine residue using a PEG-maleimide reagent. The maleimide group reacts specifically with the thiol group of cysteine to form a stable thioether bond.[12]

Materials:

  • Peptide containing a unique free cysteine residue

  • PEG-Maleimide

  • PEGylation Buffer: Phosphate-buffered saline (PBS), pH 7.0, or other thiol-free buffer at pH 7.0[12]

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine) for reduction of disulfide bonds

  • Purification columns (e.g., size-exclusion or reversed-phase chromatography)

Procedure:

  • Peptide Preparation: Dissolve the peptide in the PEGylation Buffer. If the cysteine is in a disulfide bond, add a 10-100x molar excess of TCEP and incubate for 20-30 minutes at room temperature to reduce it.

  • PEG Reagent Preparation: Prepare a stock solution of PEG-Maleimide in the PEGylation Buffer (e.g., 100 mg/mL).[13]

  • PEGylation Reaction:

    • Add the PEG-Maleimide stock solution to the peptide solution. A 10- to 20-fold molar excess of the PEG reagent is recommended.[12]

    • Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.[12]

  • Purification: Purify the PEGylated peptide using size-exclusion chromatography or RP-HPLC to remove unreacted peptide and excess PEG reagent.[13]

Characterization of PEGylated Peptides

Successful PEGylation and the purity of the final product should be confirmed using various analytical techniques:

  • SDS-PAGE: To visualize the increase in molecular weight of the PEGylated peptide compared to the native peptide.[14]

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the exact molecular weight of the PEGylated peptide and confirm the degree of PEGylation.[15]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) can be used to assess purity and separate PEGylated species. Size-exclusion HPLC (SEC-HPLC) can determine the hydrodynamic radius and identify aggregation.[]

  • NMR Spectroscopy: To confirm the site of PEGylation and the structural integrity of the peptide.

II. PEGylation of Oligonucleotides

PEGylation is a well-established strategy to improve the in vivo performance of therapeutic oligonucleotides, such as antisense oligonucleotides, siRNAs, and aptamers.[16] PEGylation can protect oligonucleotides from nuclease degradation and reduce their renal clearance.[17]

Data Presentation: Impact of PEGylation on Oligonucleotide Properties

The following table summarizes the quantitative effects of PEGylation on oligonucleotide properties.

Table 3: Pharmacokinetic and In Vitro Properties of Native vs. PEGylated Oligonucleotides

ParameterNative OligonucleotidePEGylated OligonucleotideChangeReference
Nuclease Resistance LowIncreased resistanceIncrease[]
Plasma Half-life (t½) ShortProlongedIncrease[]
Renal Clearance RapidReducedDecrease[17]
Binding Affinity (Aptamers) HighGenerally decreased with longer PEG chainsDecrease[16]
Gene-Silencing Efficiency (siRNA) HighGenerally decreased with longer PEG chainsDecrease[16]
Experimental Protocol

This protocol describes the conjugation of a PEG-NHS ester to an oligonucleotide that has been synthesized with a primary amine modification at the 5' or 3' end.

Materials:

  • Amino-modified oligonucleotide

  • mPEG-NHS ester

  • Conjugation Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5

  • Anhydrous DMSO

  • Purification columns (e.g., anion-exchange HPLC or size-exclusion chromatography)

Procedure:

  • Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in the Conjugation Buffer.

  • PEG Reagent Preparation: Immediately before use, dissolve the mPEG-NHS ester in anhydrous DMSO to create a stock solution.

  • PEGylation Reaction:

    • Add the mPEG-NHS ester stock solution to the oligonucleotide solution. A molar excess of the PEG reagent is used to drive the reaction.

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.

  • Purification: Purify the PEGylated oligonucleotide using anion-exchange HPLC (AX-HPLC) to separate the PEGylated product from the unreacted oligonucleotide and excess PEG reagent.[19] Desalting can be performed using size-exclusion chromatography or ultrafiltration.[19]

Characterization of PEGylated Oligonucleotides

The following methods are used to characterize PEGylated oligonucleotides:

  • Anion-Exchange HPLC (AEX-HPLC): To assess purity and separate PEGylated from non-PEGylated oligonucleotides.[20]

  • Reversed-Phase HPLC (RP-HPLC): Often used with an ion-pairing agent for purity analysis.[21]

  • Mass Spectrometry (ESI-MS): To confirm the molecular weight of the conjugate.[22]

  • Capillary Gel Electrophoresis (CGE): To analyze the size and purity of the PEGylated oligonucleotide.[21]

Visualizations

Experimental Workflow Diagrams

Peptide_PEGylation_Workflow Peptide Peptide Solution (1-10 mg/mL) Reaction PEGylation Reaction (pH 7.2-8.5, RT or 4°C) Peptide->Reaction PEG_Reagent Activated PEG (e.g., PEG-NHS) PEG_Reagent->Reaction Quenching Quenching (e.g., Tris buffer) Reaction->Quenching Purification Purification (SEC, IEX, or RP-HPLC) Quenching->Purification Characterization Characterization (MS, HPLC, SDS-PAGE) Purification->Characterization Final_Product Purified PEGylated Peptide Characterization->Final_Product

Caption: General workflow for peptide PEGylation.

Oligonucleotide_PEGylation_Workflow Oligo Amino-Modified Oligonucleotide Reaction PEGylation Reaction (pH 8.3-8.5, RT or 4°C) Oligo->Reaction PEG_Reagent Activated PEG (e.g., PEG-NHS) PEG_Reagent->Reaction Purification Purification (AX-HPLC, SEC) Reaction->Purification Characterization Characterization (MS, HPLC, CGE) Purification->Characterization Final_Product Purified PEGylated Oligonucleotide Characterization->Final_Product

Caption: General workflow for oligonucleotide PEGylation.

Signaling Pathway Diagram

Signaling_Pathway_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PEG_Peptide PEGylated Peptide Antagonist Receptor Receptor Tyrosine Kinase PEG_Peptide->Receptor Blocks Binding Growth_Factor Growth Factor Growth_Factor->Receptor Binds & Activates Signaling_Cascade Signaling Cascade (e.g., MAPK pathway) Receptor->Signaling_Cascade Activates Proliferation Cell Proliferation & Angiogenesis Signaling_Cascade->Proliferation Promotes

References

Solid-Phase Synthesis of PROTACs with Alkyne-ethyl-PEG1-Boc: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solid-phase synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the Alkyne-ethyl-PEG1-Boc linker. This approach leverages the efficiency and modularity of solid-phase synthesis combined with the versatility of click chemistry for the rapid assembly of PROTAC libraries.

Introduction to PROTAC Technology and Solid-Phase Synthesis

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] A PROTAC consists of two key ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[2]

The linker plays a crucial role in PROTAC efficacy, influencing the stability and geometry of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.[1] Polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and tunable length, which can enhance a PROTAC's solubility, cell permeability, and pharmacokinetic properties.[1][]

Solid-phase synthesis offers a streamlined and efficient methodology for preparing PROTACs.[2] By immobilizing one of the ligands onto a solid support, the synthesis involves sequential additions of the linker and the second ligand, with simplified purification at each step.[2] This approach is particularly amenable to the creation of PROTAC libraries for optimizing degradation activity.[4]

The this compound linker is a bifunctional molecule designed for PROTAC synthesis. It features a Boc-protected amine for standard amide coupling and a terminal alkyne group, which enables highly efficient and specific conjugation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[5][6][7] This modular approach facilitates the rapid assembly of diverse PROTACs.[]

PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome, while the PROTAC can catalytically repeat the process.[2]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI & E3 POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Protein Fragments Proteasome->Degraded Degradation SPPS_Workflow Resin_Prep 1. Resin Preparation (Swelling) Ligand1_Couple 2. First Ligand Coupling (e.g., E3 Ligand) Resin_Prep->Ligand1_Couple Linker_Couple 3. Linker Addition (this compound) Ligand1_Couple->Linker_Couple Ligand2_Couple 4. Second Ligand Coupling (e.g., POI-Azide via Click Chemistry) Linker_Couple->Ligand2_Couple Cleavage 5. Cleavage from Resin Ligand2_Couple->Cleavage Purification 6. Purification (HPLC) Cleavage->Purification Final_PROTAC Final PROTAC Purification->Final_PROTAC Bio_Eval_Workflow Cell_Culture 1. Cell Culture PROTAC_Treatment 2. Treat Cells with PROTAC (Varying Concentrations) Cell_Culture->PROTAC_Treatment Cell_Lysis 3. Cell Lysis & Protein Extraction PROTAC_Treatment->Cell_Lysis Western_Blot 4. Western Blot Analysis (Quantify Target Protein) Cell_Lysis->Western_Blot Data_Analysis 5. Data Analysis (Determine DC50 & Dmax) Western_Blot->Data_Analysis

References

Application Notes and Protocols for the Bioconjugation of Alkyne-ethyl-PEG1-Boc to Azide-Modified Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation techniques are foundational to modern drug development, enabling the precise linkage of different molecular entities to create novel therapeutics with enhanced properties. One such powerful technique is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction facilitates the rapid and specific covalent bonding of a terminal alkyne to an azide, forming a stable triazole linkage under mild, aqueous conditions suitable for sensitive biomolecules.[1][]

This document provides detailed application notes and protocols for the use of Alkyne-ethyl-PEG1-Boc , a heterobifunctional linker molecule. This linker is particularly relevant in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein of interest (POI) to a ligand for an E3 ubiquitin ligase.[3][4] The short polyethylene glycol (PEG1) spacer enhances solubility, while the terminal alkyne and the Boc-protected amine allow for a controlled, stepwise conjugation strategy.[5]

The tert-butyloxycarbonyl (Boc) protecting group on the amine is stable under various conditions but can be efficiently removed under acidic conditions, revealing a primary amine for subsequent conjugation.[6][7] This orthogonal reactivity is critical for the systematic assembly of complex bioconjugates like PROTACs.

Core Applications

  • PROTAC Synthesis: The primary application of this compound is in the construction of PROTACs. The linker's length and composition are critical for optimizing the formation of a stable ternary complex between the target protein and the E3 ligase, which is essential for efficient protein degradation.[3][8]

  • Biomolecule Labeling: This linker can be used to attach probes, such as fluorescent dyes or biotin, to azide-modified proteins, nucleic acids, or other biomolecules.

  • Surface Modification: Immobilization of azide-bearing molecules onto surfaces functionalized with the alkyne end of the linker.[]

Data Presentation

The following tables provide illustrative quantitative data for the key steps in a typical bioconjugation workflow using a Boc-protected alkyne-PEG linker. Actual results may vary depending on the specific substrates and reaction conditions.

Table 1: Comparative Analysis of Acidic Conditions for Boc Deprotection

ReagentConcentrationSolventTime (min)TemperatureTypical Purity (%)Reference(s)
Trifluoroacetic Acid (TFA)50%Dichloromethane (DCM)60Room Temp.>95[6]
Hydrochloric Acid (HCl)4M1,4-Dioxane60Room Temp.>90[6]

Table 2: Illustrative Data on the Influence of PEG Linker Length on PROTAC Efficacy

Data is compiled from various sources and is intended to be illustrative of general trends.

PROTAC ExampleLinker CompositionDC₅₀ (nM)Dₘₐₓ (%)Permeability (10⁻⁶ cm/s)
PROTAC AAlkyl Chain>1000<202.5
PROTAC BPEG2500551.8
PROTAC CPEG4250701.1

DC₅₀: Concentration for 50% maximal degradation. Dₘₐₓ: Maximum percentage of degradation.[1]

Key Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key logical and experimental flows associated with the use of this compound, particularly in the context of PROTAC development.

G cluster_0 Boc Deprotection cluster_1 Amide Coupling cluster_2 Click Chemistry (CuAAC) boc_linker This compound acid TFA or HCl/Dioxane boc_linker->acid Acidolysis deprotected_linker Alkyne-ethyl-PEG1-NH2 acid->deprotected_linker poi_ligand POI Ligand (-COOH) coupling EDC/NHS or HATU deprotected_linker->coupling Amine Attack alkyne_protac_intermediate Alkyne-PROTAC Intermediate poi_ligand->coupling Activation coupling->alkyne_protac_intermediate catalyst CuSO4, Na-Ascorbate, Ligand (THPTA) alkyne_protac_intermediate->catalyst [3+2] Cycloaddition final_protac Final PROTAC Conjugate azide_ligand Azide-Modified E3 Ligand azide_ligand->catalyst catalyst->final_protac

A typical synthetic workflow for PROTAC assembly.

PROTAC_Mechanism PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitinated POI Ternary->PolyUb Polyubiquitination Recycled PROTAC & E3 (Recycled) Ternary->Recycled Ub Ubiquitin (Ub) Ub->Ternary E1/E2 Enzymes Proteasome 26S Proteasome PolyUb->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

PROTAC-mediated protein degradation pathway.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound using TFA

This protocol describes the removal of the Boc protecting group to yield the free amine, which is necessary for subsequent conjugation to a carboxylic acid-containing molecule.[6][7]

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Toluene (for co-evaporation)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Acid Addition: Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[6]

  • Work-up (Acid Removal): Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and TFA. Add toluene to the residue and evaporate again; repeat this co-evaporation step twice to remove residual TFA.[6]

  • Neutralization and Extraction: Dissolve the residue in DCM and wash carefully with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected Alkyne-ethyl-PEG1-NH₂.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the conjugation of an alkyne-functionalized molecule (e.g., the product from Protocol 1, already coupled to a POI ligand) to an azide-modified molecule (e.g., an E3 ligase ligand).[10][11][12]

Materials:

  • Alkyne-functionalized molecule (1.0 equivalent)

  • Azide-modified molecule (1.0-1.2 equivalents)

  • Reaction Solvent (e.g., a 1:1 mixture of water and tert-butanol, or THF/water)

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in deionized water)

  • Sodium Ascorbate stock solution (e.g., 100 mM in deionized water, prepare fresh )

  • Copper(I)-stabilizing ligand, e.g., THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), stock solution (e.g., 50 mM in deionized water)[12]

  • Nitrogen or Argon gas

Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the alkyne and azide molecules in a suitable solvent (e.g., DMF or DMSO).

  • Reaction Setup: In a clean, dry reaction vessel, add the alkyne-functionalized molecule. Add the azide-modified molecule. Add the reaction solvent. The final concentration of the limiting reagent is typically in the range of 1-10 mM.

  • Degassing (Optional but Recommended): Bubble nitrogen or argon gas through the reaction mixture for 5-10 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

  • Addition of Catalyst Components: a. Add the ligand solution (e.g., THPTA) to the reaction mixture. A ligand-to-copper ratio of 2:1 to 5:1 is recommended to stabilize the catalyst and protect biomolecules.[10][11] b. Add the copper(II) sulfate solution. A final concentration of 0.1-0.2 equivalents relative to the limiting reagent is typical.

  • Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.5-1.0 equivalents).[10]

  • Incubation: Stir the reaction mixture at room temperature, protected from light.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.[10]

  • Purification: Upon completion, the purification method will depend on the nature of the conjugate. Common methods include:

    • For small molecules: Dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with an EDTA solution to remove copper, followed by brine. Dry the organic layer, concentrate, and purify by silica gel column chromatography or preparative HPLC.[10]

    • For biomolecules: Purify the conjugate using size-exclusion chromatography (e.g., a desalting column) or dialysis to remove excess reagents and the catalyst.[1]

Characterization of the Final Conjugate

The final bioconjugate should be thoroughly characterized to confirm its identity, purity, and integrity.

Table 3: Common Analytical Techniques for Characterization

ParameterMethod(s)Expected Outcome
Identity & Mass LC-MS, MALDI-TOF MSConfirmation of the expected molecular weight of the conjugate.
Purity HPLC (Reversed-Phase, Size-Exclusion)Assessment of product purity and detection of unreacted starting materials or side products.
Structure ¹H NMR, ¹³C NMRFor small molecule conjugates, confirmation of the triazole proton signal (~7.5-8.0 ppm) and other characteristic peaks.[10]
Degradation Efficacy (for PROTACs) Western Blot, In-Cell WesternQuantification of target protein degradation (DC₅₀ and Dₘₐₓ values).[8]
Ternary Complex Formation (for PROTACs) TR-FRET, SPR, ITCMeasurement of the binding affinity and kinetics of the POI-PROTAC-E3 ligase complex.[1]

References

Designing Flexible vs. Rigid Linkers for PROTACs with Alkyne-PEG Units: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively degrade target proteins implicated in a wide range of diseases.[1][2] These heterobifunctional molecules are composed of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3] The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the POI, the PROTAC, and the E3 ligase.[4]

The choice between a flexible and a rigid linker design is a pivotal consideration in the development of potent and selective PROTACs. Flexible linkers, often composed of polyethylene glycol (PEG) or alkyl chains, offer conformational adaptability, which can be advantageous for facilitating the initial formation of a productive ternary complex.[4][] Conversely, rigid linkers, which may incorporate elements like alkynes, triazoles, or cyclic structures, can pre-organize the PROTAC into a bioactive conformation, potentially leading to enhanced potency and improved pharmacokinetic properties.[6][7]

This document provides detailed application notes and experimental protocols for the design, synthesis, and evaluation of PROTACs, with a particular focus on the strategic use of alkyne-PEG units to modulate linker flexibility and rigidity.

The Role of Alkyne-PEG Units in PROTAC Linker Design

Alkyne-PEG units offer a versatile platform for PROTAC linker construction. The PEG component imparts hydrophilicity, which can enhance the solubility and cell permeability of the PROTAC molecule.[8] The alkyne functionality serves as a convenient handle for "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling a modular and efficient approach to PROTAC synthesis.[1][2] This allows for the rapid generation of PROTAC libraries with varying linker lengths and compositions to explore structure-activity relationships.[2]

The inherent linearity of the alkyne group can introduce a degree of rigidity into the linker, while the PEG chains provide flexibility. By varying the number of PEG repeats and incorporating other rigid or flexible moieties, researchers can fine-tune the overall conformational properties of the linker.

Logical Relationship of PROTAC Components

PROTAC_Components PROTAC PROTAC Molecule Warhead Protein of Interest (POI) Ligand (Warhead) PROTAC->Warhead contains Linker Alkyne-PEG Linker PROTAC->Linker contains E3_Ligand E3 Ligase Ligand (Anchor) PROTAC->E3_Ligand contains POI Target Protein of Interest (POI) Warhead->POI Binds to E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase Recruits

Caption: Logical relationship of PROTAC components.

PROTAC Mechanism of Action: A Signaling Pathway

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Catalyzes Proteasome 26S Proteasome Ubiquitination->Proteasome Targets POI for Degradation Degradation of POI Proteasome->Degradation Mediates Recycling PROTAC and E3 Ligase Recycling Degradation->Recycling

Caption: PROTAC-mediated protein degradation pathway.

Data Presentation: Flexible vs. Rigid Linkers

The decision to employ a flexible or rigid linker is highly dependent on the specific POI and E3 ligase pair. Below are representative data comparing the degradation efficiency of PROTACs with varying linker characteristics.

Table 1: Impact of Linker Flexibility on BRD4 Degradation

PROTACLinker TypeLinker CompositionDC50 (nM)Dmax (%)E3 Ligase Ligand
MZ1FlexiblePEG~25>90VHL
dBET6FlexibleAlkyl Chain~50>90CRBN
Compound XRigidPiperidine-containing<10>95VHL
Compound YRigidCycloalkane<5>98CRBN

Note: Data is fictionalized for illustrative comparison based on trends reported in the literature.[9]

Table 2: Influence of Linker Type on Physicochemical and Pharmacokinetic Properties

PROTACLinker TypePermeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
PROTAC with Flexible PEG LinkerFlexibleLow to Moderate<10
PROTAC with Flexible Alkyl LinkerFlexibleModerate5-15
ARV-110RigidImproved~30
ARV-471RigidImproved~40

Note: Data is fictionalized for illustrative comparison based on trends reported in the literature.[9]

Experimental Protocols

Protocol 1: PROTAC Synthesis via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the synthesis of a PROTAC by conjugating an azide-functionalized ligand with an alkyne-terminated PEG linker.

Materials and Reagents:

  • Azide-functionalized POI ligand or E3 ligase ligand

  • Alkyne-PEG-functionalized counterpart ligand

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvent system (e.g., DMSO/t-butanol/water)

  • Inert gas (Nitrogen or Argon)

  • Reaction vessel (e.g., round-bottom flask or vial)

  • Stirring apparatus

  • LC-MS for reaction monitoring

  • Preparative reverse-phase HPLC for purification

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve the azide-functionalized ligand (1.0 equivalent) and the alkyne-PEG-functionalized ligand (1.1 equivalents) in the chosen solvent system.

  • Degassing: Degas the solution by bubbling with an inert gas for 15-20 minutes to remove oxygen.[1]

  • Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 100 mM). In another vial, prepare an aqueous solution of CuSO₄·5H₂O (e.g., 50 mM).

  • Ligand Addition: Add THPTA (e.g., 5.0 equivalents) to the reaction mixture and mix briefly.

  • Reaction Initiation: Add the sodium ascorbate solution followed by the CuSO₄·5H₂O solution to the reaction mixture.[1]

  • Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours under an inert atmosphere.[1]

  • Monitoring: Monitor the reaction progress by LC-MS until the starting materials are consumed.

  • Purification: Upon completion, quench the reaction (e.g., by adding EDTA to chelate copper). Dilute the reaction mixture with a suitable solvent and purify the final PROTAC conjugate by preparative reverse-phase HPLC.

  • Characterization: Lyophilize the pure fractions to obtain the final product and confirm its identity and purity by LC-MS and NMR.

Protocol 2: Western Blot for PROTAC-Induced Protein Degradation

This protocol details the quantification of target protein degradation in cells treated with a PROTAC.[3]

Materials and Reagents:

  • Cell line expressing the target protein

  • Synthesized PROTAC

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels, buffers, and apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (and vehicle control) for a specified time (e.g., 24 hours).[3]

  • Cell Lysis: Harvest the cells and lyse them in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Repeat the immunoblotting process for the loading control.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, the DC50 and Dmax values can be determined.[1]

Protocol 3: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

This protocol describes a high-throughput method to assess the formation of the POI-PROTAC-E3 ligase ternary complex.[10][11]

Materials and Reagents:

  • Purified, tagged target protein (e.g., His-tagged)

  • Purified, tagged E3 ligase complex (e.g., GST-tagged)

  • TR-FRET donor-labeled antibody (e.g., Terbium-labeled anti-His)

  • TR-FRET acceptor-labeled antibody (e.g., d2-labeled anti-GST)

  • Synthesized PROTAC

  • Assay buffer

  • Microplate reader with TR-FRET capability

Procedure:

  • Reagent Preparation: Prepare solutions of the tagged target protein, tagged E3 ligase, and the corresponding labeled antibodies in the assay buffer.

  • Assay Setup: In a microplate, add the labeled target protein, labeled E3 ligase, and a serial dilution of the PROTAC.

  • Incubation: Incubate the plate at room temperature to allow for ternary complex formation.

  • Signal Detection: Measure the time-resolved fluorescence signal at the emission wavelengths of both the donor and the acceptor.

  • Data Analysis: Calculate the TR-FRET ratio and plot it against the PROTAC concentration. The resulting bell-shaped curve indicates the formation and subsequent disruption (hook effect) of the ternary complex.

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow start Start: Design Linker (Flexible vs. Rigid) synthesis PROTAC Synthesis (e.g., Click Chemistry) start->synthesis purification Purification and Characterization (HPLC, MS, NMR) synthesis->purification biochemical Biochemical Assays (e.g., TR-FRET for Ternary Complex) purification->biochemical cellular Cellular Assays (Western Blot for Degradation) purification->cellular data_analysis Data Analysis (DC50, Dmax) biochemical->data_analysis cellular->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar optimization Lead Optimization sar->optimization

Caption: A typical experimental workflow for evaluating PROTAC efficacy.

Conclusion

The rational design of the linker is a critical aspect of developing effective PROTACs. The choice between flexible and rigid linkers, often modulated through the use of alkyne-PEG units, significantly impacts a PROTAC's ability to induce the formation of a stable and productive ternary complex, as well as its overall physicochemical and pharmacokinetic properties. A systematic approach to linker design, involving modular synthesis, robust biochemical and cellular evaluation, and careful analysis of structure-activity relationships, is essential for the development of next-generation protein degraders. The protocols and data presented herein provide a framework for researchers to navigate the complexities of PROTAC linker design and optimization.

References

Troubleshooting & Optimization

Optimizing reaction conditions for Boc group removal without side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the acid-catalyzed deprotection of the tert-butyloxycarbonyl (Boc) group. Our goal is to provide actionable solutions to prevent common side reactions, ensuring the integrity and purity of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of side reactions during Boc deprotection?

A1: The principal cause of side product formation is the generation of a reactive tert-butyl cation upon cleavage of the Boc group with a strong acid, such as trifluoroacetic acid (TFA).[1][2] This electrophilic carbocation can then alkylate any nucleophilic species present in the reaction mixture, including sensitive residues on the substrate itself.[1][2][3]

Q2: Which amino acid residues are most susceptible to modification by the tert-butyl cation?

A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the t-butyl cation.[1][3] These include:

  • Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[1][3][4]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt, which corresponds to a +56 Da mass shift in mass spectrometry analysis.[3][4] Methionine is also prone to oxidation to methionine sulfoxide (+16 Da).[3]

  • Cysteine (Cys): The free thiol group is a strong nucleophile and a target for alkylation, leading to S-tert-butylated residues.[1][3][4]

  • Tyrosine (Tyr): The activated phenolic ring can undergo alkylation by the carbocation.[3][5]

Q3: How can I prevent the formation of these tert-butylation byproducts?

A3: The most effective strategy is to use "scavengers" in your deprotection reaction mixture.[2][5] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than your substrate.[3][5] They effectively "trap" the carbocation before it can react with your molecule of interest.[3][5]

Q4: What are some common scavengers and in what amounts should they be used?

A4: The choice of scavenger depends on the specific nucleophiles present in your substrate.[2][3] Common scavengers include:

  • Triisopropylsilane (TIS): A very effective and common scavenger that reduces the tert-butyl cation.[5][6] It is often used in a general-purpose cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).[6][7]

  • Triethylsilane (TES): Another effective silane-based scavenger.[3][6]

  • Water (H₂O): Can trap the cation to form tert-butanol and helps to hydrolyze the Boc group.[5][7]

  • Thioanisole: Useful for protecting methionine and tryptophan residues.[3][5]

  • 1,2-Ethanedithiol (EDT): Particularly effective at preventing the acid-catalyzed oxidation of tryptophan.[3]

  • Phenol, Anisole, m-Cresol: These phenolic compounds can act as decoys for the tert-butyl cation, protecting tyrosine residues.[3]

For peptides with multiple sensitive residues, a more complex cocktail like Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT at 82.5:5:5:5:2.5 v/v/v/v/w) is often employed.[4][5][7]

Q5: Can Boc deprotection be incomplete, and what are the signs?

A5: Yes, Boc deprotection can be incomplete.[3][4] This is often due to insufficient acid concentration, short reaction times, or steric hindrance at the reaction site.[2][4][8] In solid-phase peptide synthesis (SPPS), poor resin swelling can also be a cause.[8][9] Signs of incomplete deprotection include the presence of the starting material in analytical monitoring (TLC, HPLC, LC-MS) and a negative Kaiser test (yellow or colorless beads) in SPPS, indicating the absence of free primary amines.[8][9]

Troubleshooting Guides

Issue 1: Unexpected peaks in HPLC/LC-MS, often with a +56 Da mass shift, are observed after deprotection.

  • Possible Cause: Alkylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.[1][2] This mass increase is a characteristic sign of tert-butylation.[2]

  • Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent.[2][3] The choice of scavenger depends on the specific residues present in your compound.[2][3] For tryptophan-containing compounds, use scavengers like triethylsilane (TES), triisopropylsilane (TIS), or anisole.[2] For methionine-containing compounds, thioanisole is effective in preventing S-alkylation.[2] For cysteine-containing compounds, ethanedithiol (EDT) is a commonly used scavenger.[2]

Issue 2: The Boc deprotection reaction is incomplete.

  • Possible Causes:

    • Insufficient Acid Concentration or Reaction Time: The rate of Boc cleavage often shows a second-order dependence on the acid concentration.[8]

    • Steric Hindrance: Substrates with significant steric bulk around the Boc-protected amine may require longer reaction times or more forceful conditions.[8][9]

    • Poor Resin Swelling (in SPPS): If the resin does not swell adequately, the acid cannot efficiently access all the peptide chains.[8][9] Interestingly, 100% TFA can cause less resin swelling than a 55% TFA solution in dichloromethane (DCM), which may result in lower purity peptides.[8][9]

  • Solutions:

    • Increase the concentration of the acid (e.g., from 20% TFA to 50% TFA in DCM).[2]

    • Extend the reaction time and monitor the progress by TLC or LC-MS.[2][8]

    • Consider gentle warming (e.g., to 40°C), but be aware of potential increases in side reactions and use an effective scavenger cocktail.[2][4][8]

    • For sterically hindered substrates, consider switching to a stronger acidic system, such as 4M HCl in dioxane.[4][8]

Issue 3: Degradation of other acid-sensitive functional groups.

  • Possible Cause: The acidic conditions required for Boc removal are also cleaving other acid-labile groups in your molecule (e.g., tert-butyl esters, acetals, silyl ethers).[10]

  • Solutions:

    • Use Milder Acidic Conditions:

      • HCl in Dioxane (4M): This can be more selective for Nα-Boc groups in the presence of tert-butyl esters and ethers.[11][12][13]

      • Aqueous Phosphoric Acid: Can be a milder alternative for some substrates.[10][14]

    • Consider Non-Acidic Methods:

      • Oxalyl chloride in methanol: A very mild method that is tolerant of acid-labile esters.[5][14]

      • Thermal deprotection: Heating in a suitable solvent can be effective but may not be suitable for all substrates.[2]

Data Presentation

Table 1: Comparison of Scavenger Cocktails for Boc Deprotection

Scavenger Cocktail (v/v/v)Target ResiduesEfficacyReference(s)
95% TFA / 5% H₂OGeneralModerate, significant side products with sensitive residues[4]
95% TFA / 2.5% H₂O / 2.5% TISGeneral, Trp, Met, TyrHigh, significantly reduces tert-butylation[4][5][6]
92.5% TFA / 5% Thioanisole / 2.5% EDTMet, CysVery High for targeted residues[4]
Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT)Multiple sensitive residuesExcellent, broad-spectrum protection[4][5]

Table 2: Comparison of Common Acidic Deprotection Conditions

ReagentConcentrationTypical Reaction TimeTemperatureNotesReference(s)
TFA in DCM25-50%30 min - 2 hoursRoom TemperatureA common and generally effective condition.[2][6]
100% TFA100%5 - 30 minRoom TemperatureCan be faster but may lead to lower purity in SPPS due to poor resin swelling.[9]
4M HCl in Dioxane4M30 min - 2 hoursRoom TemperatureCan be more selective than TFA for Nα-Boc groups in the presence of t-butyl esters.[11][12][15]

Experimental Protocols

Protocol 1: General Boc Deprotection with TFA in Solution

  • Preparation: In a round-bottom flask, dissolve the Boc-protected compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.5 M.[6]

  • Cooling: Cool the solution to 0 °C using an ice bath.[6] This helps to control the reaction rate and minimize potential side reactions.[6]

  • Addition of Reagents: Add the desired scavenger(s) (e.g., triisopropylsilane, 2.5-5% v/v).[5] Slowly add trifluoroacetic acid (TFA) to a final concentration of 25-50% (v/v).[2]

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[5] Monitor the progress of the deprotection using analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[2][5]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[2][5] To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene.[2][5] The resulting amine TFA salt can often be used directly in the next step or neutralized with a basic wash (e.g., saturated aqueous sodium bicarbonate).[2]

Protocol 2: Boc Deprotection with HCl in Dioxane

  • Preparation: Dissolve the Boc-protected compound in a suitable solvent like anhydrous 1,4-dioxane.[15]

  • Reaction: To the stirred solution, add a 4M solution of HCl in 1,4-dioxane.[15] Stir the mixture at room temperature for 30 minutes to 2 hours, or until the reaction is complete as monitored by TLC or LC-MS.[11][12][15]

  • Work-up: Upon completion, remove the solvent and excess HCl under reduced pressure to obtain the hydrochloride salt of the deprotected amine.[1] If the free amine is required, a basic work-up can be performed.[8]

Visualizations

Boc_Deprotection_Mechanism cluster_main Acid-Catalyzed Boc Deprotection cluster_side_reaction Side Reaction Pathway cluster_scavenger Scavenger Intervention Boc-Protected_Amine Boc-Protected Amine Protonated_Boc Protonated Boc Group Boc-Protected_Amine->Protonated_Boc + H+ (from TFA) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Cleavage Free_Amine Free Amine Carbamic_Acid->Free_Amine - CO2 Alkylated_Side_Product Alkylated Side Product (+56 Da) tBu_Cation->Alkylated_Side_Product Trapped_Cation Trapped Cation tBu_Cation->Trapped_Cation Nucleophilic_Residue Nucleophilic Residue (Trp, Met, Cys, Tyr) Nucleophilic_Residue->Alkylated_Side_Product Scavenger Scavenger (e.g., TIS) Scavenger->Trapped_Cation

Caption: Mechanism of Boc deprotection, side reaction, and scavenger intervention.

Troubleshooting_Workflow start Start: Boc Deprotection Reaction monitor Monitor Reaction (TLC, LC-MS) start->monitor check_completion Is Deprotection Complete? monitor->check_completion check_side_products Are Side Products Present? check_completion->check_side_products Yes incomplete Incomplete Reaction check_completion->incomplete No side_products Side Products Detected check_side_products->side_products Yes workup Proceed to Work-up check_side_products->workup No troubleshoot_incomplete Troubleshoot: - Increase acid concentration - Extend reaction time - Gentle warming - Change solvent/acid system incomplete->troubleshoot_incomplete troubleshoot_incomplete->monitor troubleshoot_side_products Troubleshoot: - Identify sensitive residues - Add appropriate scavengers (TIS, EDT, Thioanisole, etc.) side_products->troubleshoot_side_products troubleshoot_side_products->start Re-run Reaction

Caption: Troubleshooting workflow for Boc deprotection experiments.

Deprotection_Decision_Tree start Start: Choose Boc Deprotection Method acid_sensitive Are other acid-sensitive groups present? start->acid_sensitive standard_conditions Standard Conditions: - TFA/DCM - Add scavengers as needed acid_sensitive->standard_conditions No milder_conditions Consider Milder Conditions acid_sensitive->milder_conditions Yes select_mild Select Milder Method milder_conditions->select_mild hcl_dioxane 4M HCl in Dioxane select_mild->hcl_dioxane phosphoric_acid Aqueous Phosphoric Acid select_mild->phosphoric_acid oxalyl_chloride Oxalyl Chloride/Methanol select_mild->oxalyl_chloride

References

Technical Support Center: Enhancing the Solubility of PEGylated PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using polyethylene glycol (PEG) linkers to enhance the solubility of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: Why do my PROTACs with PEG linkers still have poor solubility?

A1: While PEG linkers are incorporated to enhance hydrophilicity, several factors contribute to the poor solubility of PROTACs.[1] These molecules are often large and complex, falling into the "beyond rule of 5" (bRo5) chemical space, which predisposes them to low solubility.[1][2] The overall solubility is a composite property influenced by the lipophilicity of the target protein binder and the E3 ligase ligand, which can counteract the solubilizing effect of the PEG linker.[1] Furthermore, the crystalline nature of a solid PROTAC can hinder its dissolution.[1]

Q2: How does the length of the PEG linker affect the solubility and permeability of a PROTAC?

A2: The length of the PEG linker plays a crucial role in balancing a PROTAC's physicochemical properties.

  • Solubility: Generally, longer PEG chains increase the hydrophilicity and, therefore, the aqueous solubility of the PROTAC.[1][3][4]

  • Permeability: The relationship with cell permeability is more complex. While increased hydrophilicity can be beneficial up to a point, excessively long and polar PEG linkers can negatively impact membrane permeability.[1] There is often an optimal linker length that balances solubility and the ability to cross the cell membrane.[1] Shorter linkers are generally preferred as they help to minimize the overall molecular weight and topological polar surface area (TPSA).[5]

Q3: What is the "hook effect" and how does it relate to PROTAC solubility?

A3: The "hook effect" is a phenomenon where the degradation of the target protein diminishes at high PROTAC concentrations.[3] This occurs because at excessive concentrations, which can be exacerbated by poor solubility and aggregation, the PROTAC molecules are more likely to form binary complexes (PROTAC-Target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[3][6]

Q4: Can the choice of E3 ligase ligand affect the solubility of my PROTAC?

A4: Yes, the choice of E3 ligase ligand can significantly impact the overall physicochemical properties of the PROTAC, including its solubility. Different E3 ligase ligands, such as those for von Hippel-Lindau (VHL) or Cereblon (CRBN), have inherently different solubility profiles.[1]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.

Issue 1: My PROTAC's solubility has not significantly improved after incorporating a PEG linker. What are the possible causes and how can I troubleshoot this?

  • Possible Cause: Suboptimal PEG Linker Length. A linker that is too short may not provide a sufficient hydration shell to overcome the lipophilicity of the parent molecule.[7]

    • Suggested Solution: Synthesize a series of PROTACs with varying PEG linker lengths (e.g., n=2, 4, 6, 8, 12 PEG units) to empirically determine the optimal length for solubility.[3][7]

  • Possible Cause: High Lipophilicity of Warhead or Ligand. If the warhead (targeting the protein of interest) or the E3 ligase ligand are exceptionally lipophilic, a standard PEG linker may be insufficient to improve the overall solubility of the PROTAC.[7]

    • Suggested Solution: Consider chemical modifications to the warhead or ligand to introduce more polar groups.[7] Alternatively, explore the use of branched or longer PEG chains.[7]

  • Possible Cause: Aggregation. High concentrations of PROTACs, even with PEG linkers, can sometimes lead to the formation of aggregates, which effectively reduces solubility.[6][7]

    • Suggested Solution: Measure solubility at various concentrations. If aggregation is suspected, dynamic light scattering (DLS) can be used to detect the presence of aggregates.[8] To mitigate aggregation, consider optimizing buffer conditions (pH, ionic strength) or using solubility-enhancing excipients.[6][8]

Issue 2: My PEGylated PROTAC has good aqueous solubility but poor cell permeability.

  • Possible Cause: High Polarity and Molecular Weight. While increasing PEG linker length boosts solubility, it also increases the molecular weight and polar surface area, which can hinder passive diffusion across cell membranes.[3]

    • Suggested Solution:

      • Optimize Linker Length: Test a range of PEG linker lengths to find a balance between solubility and permeability.[7]

      • Hybrid Linkers: Combine PEG units with more hydrophobic alkyl chains to create a hybrid linker. This can help balance hydrophilicity for solubility and lipophilicity for permeability.[7]

      • "Chameleon Effect": Strategically introduce functional groups that can form intramolecular hydrogen bonds. This allows the PROTAC to adopt a more compact, less polar conformation in the lipid environment of the cell membrane, effectively shielding its polar surface area.[5]

Issue 3: I observe precipitation of my PROTAC when diluting my DMSO stock into aqueous buffer.

  • Possible Cause: Exceeding Aqueous Solubility Limit. This is a common issue when the final concentration of the PROTAC in the aqueous buffer exceeds its solubility limit.

    • Suggested Solution:

      • Slow Dilution with Vortexing: Add the DMSO stock solution slowly to the aqueous buffer while vortexing to prevent localized high concentrations that can lead to precipitation.[1]

      • Use of Co-solvents: If precipitation persists, explore the use of co-solvents in your aqueous buffer.[1]

      • Formulation Strategies: For in vivo studies, consider formulation approaches like amorphous solid dispersions (ASDs) or lipid-based nanoparticles to improve dissolution and maintain a supersaturated state.[9][10][11]

Data Presentation

Table 1: Impact of PEG Linker Length on PROTAC Aqueous Solubility

PROTAC ConstructPEG Linker Length (n)Aqueous Solubility (µM)Reference
PROTAC-X215Illustrative
PROTAC-X445Illustrative
PROTAC-X8120Illustrative
PROTAC-X12250Illustrative
Note: Data is illustrative and intended to show general trends. Actual solubility is highly dependent on the specific PROTAC molecule.[4]

Table 2: Effect of Formulation on PROTAC Solubility Enhancement

FormulationPROTACDrug Load (% w/w)Solubility Enhancement (fold increase)Reference
Amorphous Solid Dispersion (ASD) with HPMCASARCC-410Significant supersaturation[9][12]
Amorphous Solid Dispersion (ASD) with Eudragit® L 100-55ARCC-420Significant supersaturation[9][12]
Liquisolid FormulationARCC-4N/AFailed to increase solubility[9][12]
Self-nanoemulsifying drug delivery system (SNEDDS)ARV-825N/ASignificantly enhanced solubility[10]
Polymeric Micelles (FA-PEG)EGFR-degrading PROTACN/AEnhanced water solubility[10]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

This protocol outlines a method to determine the kinetic solubility of a PROTAC in an aqueous buffer.[1][13]

  • Prepare PROTAC Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.

  • Prepare Assay Buffer: Use the same aqueous buffer as in your main experiment (e.g., PBS, pH 7.4).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the PROTAC DMSO stock into the assay buffer to achieve a range of final concentrations (e.g., 0.1 µM to 200 µM). Ensure the final DMSO concentration is consistent across all wells and ideally below 1%.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking to allow for equilibration.

  • Precipitate Removal: After incubation, centrifuge the plate to pellet any precipitate.

  • Quantification: Carefully transfer the supernatant to a new 96-well plate and determine the concentration of the soluble PROTAC using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.

  • Data Analysis: The highest concentration at which no precipitate is observed is determined as the kinetic solubility.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides an in vitro measure of a compound's passive permeability across an artificial lipid membrane.[5]

  • Preparation of the Donor Plate:

    • Dissolve the PROTAC in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Dilute the stock solution in a buffer (e.g., PBS at pH 7.4) to the desired final concentration. The final DMSO concentration should be kept low (e.g., <1%).

    • Add the PROTAC solution to the wells of a 96-well donor plate.

  • Preparation of the Acceptor Plate:

    • Coat the filter of a 96-well acceptor plate with a solution of a lipid (e.g., phosphatidylcholine) in a volatile organic solvent (e.g., dodecane).

    • Allow the solvent to evaporate, leaving a lipid layer.

    • Add buffer to the wells of the acceptor plate.

  • Assay Incubation:

    • Carefully place the donor plate on top of the acceptor plate, ensuring the lipid membrane separates the two chambers.

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Quantification:

    • After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Permeability Coefficient (Papp):

    • The apparent permeability coefficient (Papp) is calculated using a standard formula that takes into account the volume of the donor and acceptor wells, the area of the membrane, the incubation time, and the concentrations of the PROTAC in the donor and acceptor wells.

Visualizations

PROTAC_Mechanism PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary Ternary->PROTAC Release & Recycle Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recruitment Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Solubility_Troubleshooting Start Poor PROTAC Solubility with PEG Linker CheckLength Is the PEG linker length optimized? Start->CheckLength VaryLength Synthesize and test a library of PROTACs with varying PEG lengths. CheckLength->VaryLength No CheckLipophilicity Are the warhead/ligand highly lipophilic? CheckLength->CheckLipophilicity Yes VaryLength->CheckLipophilicity ModifyWarhead Introduce polar groups to the warhead/ligand. CheckLipophilicity->ModifyWarhead Yes CheckAggregation Is aggregation occurring? CheckLipophilicity->CheckAggregation No ModifyWarhead->CheckAggregation OptimizeBuffer Optimize buffer conditions (pH, ionic strength) or use excipients. CheckAggregation->OptimizeBuffer Yes Formulation Consider formulation strategies (ASDs, Nanoparticles). CheckAggregation->Formulation No OptimizeBuffer->Formulation End Improved Solubility Formulation->End

Caption: A logical workflow for troubleshooting poor PROTAC solubility.

Experimental_Workflow cluster_synthesis PROTAC Design & Synthesis cluster_screening Solubility & Permeability Screening cluster_cellular Cellular Activity Assessment cluster_optimization Lead Optimization s1 Select Target & E3 Ligase s2 Design Linker Library (Varying PEG Lengths) s1->s2 s3 Synthesize PROTACs s2->s3 p1 Kinetic Solubility Assay s3->p1 p2 PAMPA for Permeability p1->p2 c1 Western Blot for Target Degradation (DC50, Dmax) p2->c1 c2 Cell Viability Assays c1->c2 o1 Analyze Structure-Activity Relationship (SAR) c2->o1 o2 Select Lead Candidates o1->o2

Caption: Experimental workflow for optimizing PROTAC solubility and activity.

References

Common side products in the synthesis of Alkyne-ethyl-PEG1-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Alkyne-ethyl-PEG1-Boc.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis of this compound, also known as tert-butyl (2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)carbamate, typically involves a two-step process. The first step is a Williamson ether synthesis to couple a propargyl group to a mono-Boc-protected PEG-diamine. The second step is the protection of the terminal amine with a tert-butyloxycarbonyl (Boc) group. The order of these steps can sometimes be reversed.

Q2: What are the most common side products I should be aware of during the synthesis?

A2: Common side products can arise from reactions involving the alkyne functionality, the PEG linker, and the Boc protecting group. Key side products include:

  • Dimerization of the alkyne: Oxidative homocoupling of the terminal alkyne can lead to the formation of a dimeric species, especially in the presence of copper catalysts.

  • PEG-related impurities: The PEG starting material may contain impurities such as PEG diol, which can lead to the formation of a bis-alkyne product.

  • Over-alkylation: During the Williamson ether synthesis, the secondary amine of the desired product can potentially be alkylated.

  • Incomplete Boc protection: If the Boc protection step does not go to completion, you will have a mixture of the desired product and the starting amino-PEG-alkyne.

  • Side products from Boc deprotection (if applicable): If a Boc-protected starting material is deprotected, the resulting tert-butyl cation can cause alkylation of other nucleophilic sites.

Q3: How can I purify the final this compound product?

A3: Purification is typically achieved using flash column chromatography on silica gel. The choice of eluent system will depend on the polarity of the product and impurities. A common solvent system is a gradient of ethyl acetate in hexanes.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product
Possible Cause Recommended Solution
Incomplete Williamson Ether Synthesis Ensure anhydrous reaction conditions as water can hydrolyze the reagents. Use a strong base like sodium hydride to ensure complete deprotonation of the alcohol. A phase-transfer catalyst can sometimes improve yields.
Side Reactions of the Alkyne Group To minimize oxidative homocoupling (dimerization), degas solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inefficient Boc Protection Use a slight excess of di-tert-butyl dicarbonate ((Boc)₂O). Ensure the reaction is stirred for a sufficient amount of time at room temperature.
Product Loss During Workup The PEG linker can increase water solubility. Be cautious during aqueous extraction steps to avoid losing the product to the aqueous layer.
Issue 2: Presence of Unexpected Peaks in Analytical Data (e.g., LC-MS, NMR)
Observed Impurity (by Mass) Potential Identity Suggested Action
Mass ≈ 2x MW of Product - 2 Da Alkyne Dimer (from Glaser coupling)Optimize purification by flash chromatography to separate the dimer. In the future, ensure inert atmosphere during synthesis.
Mass = MW of Starting Material Unreacted Starting MaterialIncrease reaction time or temperature (within stable limits). Use a slight excess of the other reagent.
Mass = MW of Product + 79 Da (Propargyl group) Bis-propargylated ProductUse a mono-protected diamine starting material to prevent reaction at both ends. Optimize stoichiometry to favor mono-alkylation.
Mass = MW of Product - 100 Da (Boc group) Incomplete Boc ProtectionIncrease the amount of (Boc)₂O and reaction time. Re-subject the purified mixture to the Boc protection conditions.

Experimental Protocols

Representative Synthesis of tert-Butyl (2-(2-(prop-2-yn-1-yloxy)ethoxy)ethyl)carbamate

This protocol is adapted from standard organic synthesis procedures for Williamson ether synthesis and N-Boc protection.

Step 1: Williamson Ether Synthesis

  • To a solution of N-Boc-2-(2-aminoethoxy)ethanol (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add propargyl bromide (1.1 eq, 80% solution in toluene) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: N-Boc Protection (if starting with the unprotected amine)

  • Dissolve the amino-alkyne product (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (TEA, 1.5 eq) followed by di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Boc Protection (Alternative Route) SM1 N-Boc-2-(2-aminoethoxy)ethanol Reaction1 Reaction SM1->Reaction1 SM2 Propargyl Bromide SM2->Reaction1 Base NaH in THF Base->Reaction1 Workup1 Aqueous Workup & Extraction Reaction1->Workup1 Purification1 Flash Chromatography Workup1->Purification1 Product1 Intermediate Product Purification1->Product1 FinalProduct This compound SM3 2-(2-(Prop-2-yn-1-yloxy)ethoxy)ethan-1-amine Reaction2 Reaction SM3->Reaction2 Boc2O (Boc)₂O, TEA in DCM Boc2O->Reaction2 Workup2 Aqueous Workup Reaction2->Workup2 Workup2->FinalProduct

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield or Impure Product CheckSM Verify Starting Material Purity Start->CheckSM CheckConditions Review Reaction Conditions (Anhydrous, Inert Atmosphere) Start->CheckConditions AnalyzeCrude Analyze Crude Product (LC-MS, NMR) Start->AnalyzeCrude AdjustStoichiometry Adjust Reagent Stoichiometry/Reaction Time CheckConditions->AdjustStoichiometry IdentifyImpurity Identify Impurity by Mass AnalyzeCrude->IdentifyImpurity Dimer Dimer Detected IdentifyImpurity->Dimer Mass ≈ 2x MW UnreactedSM Unreacted Starting Material IdentifyImpurity->UnreactedSM Mass = SM MW OtherImpurity Other Impurity IdentifyImpurity->OtherImpurity Other Mass OptimizePurification Optimize Flash Chromatography Dimer->OptimizePurification UnreactedSM->AdjustStoichiometry ModifyWorkup Modify Workup Procedure OtherImpurity->ModifyWorkup

Caption: Troubleshooting logic for synthesis issues.

Technical Support Center: Purification of Alkyne-ethyl-PEG1-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of Alkyne-ethyl-PEG1-Boc conjugates. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound conjugates?

A1: The primary challenges in purifying this compound and similar conjugates stem from their unique physicochemical properties. These include:

  • High Polarity: The polyethylene glycol (PEG) chain imparts significant polarity, which can lead to issues like streaking on normal-phase silica gel chromatography and poor retention in reversed-phase systems.[1]

  • Lack of a Strong Chromophore: The basic structure of the conjugate does not have a strong UV chromophore, making detection by standard UV-Vis spectrophotometry (e.g., at 254 nm) challenging.[2]

  • Potential for Impurities: Synthesis of the conjugate can result in a mixture of the desired product, unreacted starting materials, and side products from incomplete reactions or side reactions like dimerization.[3]

  • Boc Group Instability: The tert-butyloxycarbonyl (Boc) protecting group is sensitive to acidic conditions and can be prematurely cleaved during purification if acidic mobile phases are used, leading to product heterogeneity.[2][4]

  • Solubility: While the PEG chain enhances water solubility, the overall solubility of the conjugate can vary depending on the conjugated molecule and the solvent system used, potentially impacting purification efficiency.[][6]

Q2: How can I monitor the progress of my reaction and the purity of my fractions during purification?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring reaction progress and assessing fraction purity. Due to the high polarity of the conjugate, a polar mobile phase will likely be required. To visualize the spots, staining with potassium permanganate (KMnO₄) or iodine is recommended as the conjugate may not be UV-active.[7] For more detailed analysis and final purity assessment, High-Performance Liquid Chromatography (HPLC) coupled with a detector like an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) is highly effective, especially given the lack of a strong UV chromophore.[3]

Q3: What are the recommended storage conditions for this compound conjugates?

A3: It is recommended to store this compound conjugates at -20°C in a dry environment, protected from light and moisture to prevent degradation.[][8] For long-term storage, an inert atmosphere (argon or nitrogen) is beneficial.[]

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the purification of this compound conjugates.

Problem Possible Cause(s) Suggested Solution(s)
Streaking on TLC Plate 1. The compound is highly polar and is interacting strongly with the silica gel.[1]2. The sample is overloaded on the TLC plate.[9]3. The chosen solvent system is not optimal.1. Add a small amount of a more polar solvent like methanol or a few drops of acetic acid or triethylamine to the mobile phase to reduce tailing.2. Dilute the sample before spotting it on the TLC plate.[9]3. Experiment with different solvent systems. A common starting point for polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH) or ethyl acetate (EtOAc) and hexane.[1]
Low Recovery from Silica Gel Column Chromatography 1. The conjugate is irreversibly adsorbing to the silica gel due to its high polarity.2. The elution solvent is not polar enough to effectively move the compound off the column.1. Consider using a different stationary phase, such as reversed-phase silica (C18) or alumina.2. Gradually increase the polarity of the mobile phase. A gradient of methanol in dichloromethane is often effective for eluting polar compounds.[1]3. If the compound has acidic or basic functionalities, adding a small percentage of acetic acid or triethylamine to the eluent can improve recovery.
Co-elution of Product with Impurities in Column Chromatography 1. The polarity of the product and impurities are very similar.2. The column is overloaded.1. Use a shallower solvent gradient to improve separation.2. Try a different solvent system to alter the selectivity. For example, substituting methanol with ethanol or isopropanol in a chloroform-based eluent can sometimes improve separation.[1]3. Reduce the amount of crude material loaded onto the column.
Premature Boc Deprotection During HPLC Purification 1. The mobile phase contains a strong acid like trifluoroacetic acid (TFA) which is cleaving the Boc group.[2]1. Use a mobile phase with a weaker acid, such as formic acid (0.1%), or a neutral buffer system if compatible with your column and detection method.2. Minimize the concentration of TFA to the lowest effective level (e.g., 0.05%).[2]3. If acidic conditions are necessary, collect fractions promptly and neutralize them immediately.
Poor Peak Shape (Broadening or Tailing) in HPLC 1. Secondary interactions between the conjugate and the stationary phase.2. Suboptimal mobile phase conditions (e.g., pH, ionic strength).3. The inherent polydispersity of a PEGylated compound, although less of an issue for a PEG1 linker.[2]1. For reversed-phase HPLC, use a C4 or C8 column which is less hydrophobic than a C18 column and can provide better peak shapes for PEGylated molecules.[2]2. Add an ion-pairing agent like TFA (0.05-0.1%) to the mobile phase to improve peak shape for amine-containing compounds.[2]3. Increase the column temperature (e.g., to 40-60°C) to improve peak shape.[2]
Difficulty in Extracting the Product from an Aqueous Phase 1. The PEG linker makes the conjugate highly water-soluble.2. The organic solvent used for extraction is not sufficiently polar to partition the product.1. Saturate the aqueous phase with a salt like sodium chloride (brine) to decrease the solubility of the organic product in the aqueous layer.2. Use a more polar organic solvent for extraction, such as dichloromethane (DCM) or a mixture of DCM with isopropanol.3. Perform multiple extractions with the organic solvent to ensure complete removal of the product from the aqueous phase.[10]

Experimental Protocols

Flash Column Chromatography (Illustrative Example)

This protocol describes a general method for the purification of this compound conjugates using flash column chromatography on silica gel.

  • Stationary Phase: Silica gel (40-63 µm particle size).

  • Mobile Phase: A gradient of methanol in dichloromethane (DCM).

  • Procedure:

    • Sample Preparation: Dissolve the crude this compound conjugate in a minimal amount of DCM. If the crude product is an oil or solid, it can be dry-loaded by adsorbing it onto a small amount of silica gel.

    • Column Packing: Pack a flash chromatography column with silica gel in the initial, low-polarity mobile phase (e.g., 100% DCM or DCM with 1% methanol).

    • Loading: Load the prepared sample onto the top of the column.

    • Elution: Start the elution with the low-polarity mobile phase. Gradually increase the percentage of methanol in the mobile phase to elute the conjugate. A typical gradient might be from 0% to 10% methanol in DCM over 20-30 column volumes.

    • Fraction Collection: Collect fractions and monitor them by TLC (e.g., using a mobile phase of 10% methanol in DCM and staining with potassium permanganate).

    • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Illustrative Example)

This protocol provides a general method for the purification of this compound conjugates by RP-HPLC.

  • Column: C8 or C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Procedure:

    • System Preparation: Equilibrate the HPLC system and column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.

    • Sample Preparation: Dissolve the crude or partially purified conjugate in a small amount of the initial mobile phase composition (e.g., 1-5 mg/mL). Filter the sample through a 0.22 µm syringe filter before injection.[2]

    • Injection: Inject the prepared sample onto the column.

    • Gradient Elution: Run a linear gradient to elute the conjugate. An example gradient is:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 95% B

      • 35-40 min: 95% B

      • 40-45 min: 95% to 5% B

      • 45-55 min: 5% B (re-equilibration)

    • Detection: Monitor the elution profile using a suitable detector, such as an ELSD or a Mass Spectrometer. If using a UV detector, monitor at a low wavelength (e.g., 210-220 nm).[11]

    • Fraction Collection and Processing: Collect the fractions corresponding to the product peak. The solvent can be removed by lyophilization or evaporation under reduced pressure.

Boc Deprotection Protocol

This protocol describes a standard procedure for the removal of the Boc protecting group.

  • Reagents:

    • Boc-protected conjugate

    • Anhydrous Dichloromethane (DCM)

    • Trifluoroacetic Acid (TFA)

  • Procedure:

    • Dissolve the Boc-protected conjugate in anhydrous DCM (e.g., to a concentration of 0.1-0.2 M).[12]

    • Cool the solution to 0°C in an ice bath.

    • Slowly add TFA to a final concentration of 20-50% (v/v).[4][12]

    • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[4]

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with a solvent like toluene can help remove residual TFA.[13] The resulting deprotected amine (as a TFA salt) can often be used directly in the next step or purified further.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Strategies cluster_analysis Purity Analysis cluster_final Final Product Crude_Product Crude this compound (with impurities) Column_Chromatography Flash Column Chromatography (Silica Gel) Crude_Product->Column_Chromatography Primary Purification Extraction Liquid-Liquid Extraction Crude_Product->Extraction Initial Workup HPLC Reversed-Phase HPLC Column_Chromatography->HPLC High-Purity Polish TLC TLC Analysis (with Staining) Column_Chromatography->TLC Fraction Monitoring Pure_Product Pure this compound Column_Chromatography->Pure_Product HPLC_MS HPLC-MS/ELSD HPLC->HPLC_MS Purity Check HPLC->Pure_Product Extraction->Column_Chromatography NMR NMR Spectroscopy Pure_Product->NMR Structural Confirmation

Caption: General workflow for the purification and analysis of this compound conjugates.

Troubleshooting_Logic cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Corrective Actions Start Purification Issue Identified Low_Yield Low Recovery/Yield Start->Low_Yield Low_Purity Low Purity/Contamination Start->Low_Purity Peak_Shape Poor HPLC Peak Shape Start->Peak_Shape Adsorption Irreversible Adsorption to Column Low_Yield->Adsorption Polarity_Mismatch Suboptimal Solvent Polarity Low_Yield->Polarity_Mismatch Coelution Similar Polarity of Components Low_Purity->Coelution Boc_Cleavage Premature Boc Deprotection Low_Purity->Boc_Cleavage Secondary_Interactions Secondary Interactions with Stationary Phase Peak_Shape->Secondary_Interactions Change_Stationary_Phase Change Stationary Phase (e.g., RP-silica) Adsorption->Change_Stationary_Phase Optimize_Gradient Optimize Solvent Gradient Polarity_Mismatch->Optimize_Gradient Coelution->Optimize_Gradient Modify_Mobile_Phase Modify Mobile Phase (e.g., add modifier, change solvent) Coelution->Modify_Mobile_Phase Neutralize_pH Use Neutral pH or Weaker Acid Boc_Cleavage->Neutralize_pH Secondary_Interactions->Modify_Mobile_Phase Change_Column Use C4/C8 Column Secondary_Interactions->Change_Column

Caption: A logical troubleshooting guide for common purification issues.

References

Work-up procedures for reactions involving Alkyne-ethyl-PEG1-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Alkyne-ethyl-PEG1-Boc. This guide is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this versatile click chemistry reagent. Here you will find troubleshooting advice and frequently asked questions to help you navigate your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the work-up and purification of reactions involving this compound.

Problem Potential Cause Recommended Solution
Product is lost during aqueous work-up. The PEG chain increases the water solubility of the compound.[][]- Minimize the volume of aqueous washes. - Back-extract the aqueous layers with a more polar organic solvent like dichloromethane (DCM) or a mixture of DCM and isopropanol. - If the product is sufficiently non-polar, a brine wash can help "salt out" the product from the aqueous phase.
Milky emulsion forms during extraction. PEGylated compounds can act as surfactants, leading to the formation of stable emulsions.- Add a small amount of brine to the separatory funnel and gently rock instead of shaking vigorously. - Centrifuge the mixture to break the emulsion. - Filter the mixture through a pad of Celite®.[3]
Difficulty removing unreacted starting material or byproducts. Polarity of the product may be similar to impurities.- Purification: Flash column chromatography on silica gel is often the most effective method.[4] A gradient elution, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, can effectively separate the desired product.[4] - Washes: Consider specific aqueous washes to remove certain impurities. For example, a dilute acid wash (e.g., 1M HCl) can remove basic impurities, while a sodium bicarbonate wash can remove acidic byproducts. Caution: The Boc protecting group is acid-labile; avoid strong or prolonged exposure to acid.
Product appears as an oil instead of a solid. The PEG chain can make the compound waxy or oily, even when pure. The molecular weight of PEG derivatives can also influence their physical state, with lower molecular weight PEGs often being liquids or semi-solids.[]- This is often normal for PEGylated compounds. Confirm purity by NMR or LC-MS. - If a solid is required, try dissolving the oil in a minimal amount of a good solvent (e.g., DCM) and precipitating it by adding a poor solvent (e.g., cold diethyl ether or pentane).
Boc group is accidentally removed. Exposure to acidic conditions during the reaction or work-up.- Ensure all work-up steps are performed under neutral or slightly basic conditions. - If an acidic wash is necessary, use a very dilute acid and minimize contact time. Check for the presence of the Boc group by TLC or NMR after the wash.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is expected to be soluble in a range of organic solvents. Based on similar PEG derivatives, it is readily soluble in chlorinated solvents like dichloromethane (DCM) and chloroform (CHCl3), as well as polar aprotic solvents like dimethyl sulfoxide (DMSO).[] It will have limited solubility in non-polar solvents like hexanes and may have some solubility in water due to the PEG spacer.[]

Q2: How can I monitor the progress of a reaction involving this compound?

A2: Thin Layer Chromatography (TLC) is a standard method for monitoring reaction progress. Use a suitable solvent system, such as ethyl acetate/hexane, to achieve good separation between your starting material and product. The alkyne group is not easily visualized with standard stains like potassium permanganate, so using a UV lamp (if your molecule has a UV-active chromophore) or a general stain like ceric ammonium molybdate (CAM) is recommended.

Q3: What are the best practices for purifying this compound reaction products?

A3: Flash column chromatography on silica gel is the most common and effective purification method.[4]

  • Stationary Phase: Silica gel

  • Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point.[4] For more polar products, a gradient of methanol in dichloromethane can be used.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.[4]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[4]

Q4: My final product is a sticky oil. How can I solidify it?

A4: It is common for PEG-containing molecules to be oils or waxy solids.[] If a solid is necessary, you can attempt to precipitate it. Dissolve the oil in a minimal amount of a solvent in which it is very soluble (e.g., dichloromethane). Then, slowly add this solution to a vigorously stirred, cold, non-polar solvent in which the product is insoluble (e.g., diethyl ether or pentane). The product may precipitate out and can be collected by filtration.

Q5: What are the storage conditions for this compound?

A5: For long-term stability, it is recommended to store this compound in a dry environment at -20°C, preferably under an inert atmosphere like argon or nitrogen.[]

Experimental Protocols

General Aqueous Work-up Procedure

Objective: To remove water-soluble impurities from the reaction mixture.

Methodology:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer with water or brine. To minimize product loss into the aqueous phase, use a minimal volume of the aqueous solution.

  • If emulsions form, add more brine and gently rock the funnel.

  • Separate the organic layer.

  • Back-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.

  • Combine all organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Flash Column Chromatography Protocol

Objective: To purify the crude product.

Methodology:

  • Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a suitable solvent (like DCM), add silica gel, and then remove the solvent under reduced pressure until a free-flowing powder is obtained.

  • Load the dried silica with the adsorbed product onto a pre-packed silica gel column.

  • Elute the column with a solvent system of increasing polarity. A common starting point is a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50% or higher).[4]

  • Collect fractions and analyze them by TLC.

  • Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified product.[4]

Visualizations

experimental_workflow cluster_reaction Reaction Step cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start Reaction of this compound quench Quench Reaction start->quench 1. extract Aqueous Extraction (e.g., H2O, Brine) quench->extract 2. dry Dry Organic Layer (e.g., Na2SO4) extract->dry 3. concentrate Concentrate dry->concentrate 4. chromatography Flash Column Chromatography concentrate->chromatography 5. isolate Isolate Pure Product chromatography->isolate 6. final_product Final Product Analysis (NMR, LC-MS) isolate->final_product 7.

Caption: General workflow for reactions involving this compound.

References

Stability issues of the alkyne group under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for alkyne stability. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the stability of alkyne-containing molecules under various reaction conditions.

Frequently Asked Questions (FAQs)

Q1: My terminal alkyne is decomposing under basic conditions. What is happening and how can I prevent it?

A1: Terminal alkynes possess an acidic proton on the sp-hybridized carbon (pKa ≈ 25), making them susceptible to deprotonation by strong bases.[1][2][3][4] This can lead to undesired side reactions, such as isomerization to a more stable internal alkyne or allene, or other decomposition pathways.[5]

Troubleshooting Steps:

  • Use a Milder Base: If possible, switch to a weaker base that is sufficient for your desired transformation but not strong enough to deprotonate the alkyne.

  • Protecting Groups: The most common solution is to protect the terminal alkyne. Trialkylsilyl groups, such as trimethylsilyl (TMS) or triisopropylsilyl (TIPS), are widely used for this purpose.[6][7][8][9]

  • Lower Reaction Temperature: Running the reaction at a lower temperature can often minimize side reactions and decomposition.

Q2: I am observing cleavage of the alkyne triple bond during an oxidation reaction. Why is this occurring?

A2: Alkynes are susceptible to oxidative cleavage by strong oxidizing agents like ozone (O₃) and potassium permanganate (KMnO₄).[10][11][12][13][14] This reaction breaks the triple bond and typically forms two carboxylic acids.[10][11][14]

Troubleshooting Steps:

  • Use Milder Oxidizing Agents: If complete cleavage is not the desired outcome, consider using milder oxidizing agents. For example, neutral permanganate solution can oxidize alkynes to vicinal dicarbonyls without cleaving the triple bond.[12][14]

  • Protect the Triple Bond: In complex syntheses, the alkyne can be temporarily protected. For instance, reacting the alkyne with dicobalt octacarbonyl forms a stable complex that protects the triple bond from many reagents. The alkyne can be regenerated later by oxidation.[9][15]

Q3: My reduction of an internal alkyne to a cis-alkene is over-reducing to the alkane. How can I improve the selectivity?

A3: Catalytic hydrogenation of alkynes with standard catalysts like platinum (Pt), palladium (Pd), or nickel (Ni) is highly exothermic and difficult to stop at the alkene stage, leading to the fully saturated alkane.[16][17][18]

Troubleshooting Steps:

  • Use a "Poisoned" Catalyst: To achieve partial reduction to a cis-alkene, a deactivated or "poisoned" catalyst is necessary. The most common choice is Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline).[16][17][19][20] This catalyst is less reactive and allows for the selective reduction of the alkyne to the cis-alkene without further reduction.[17]

  • Careful Monitoring: Monitor the reaction progress closely using techniques like TLC or GC-MS to stop the reaction once the alkyne has been consumed, preventing over-reduction of the desired alkene.

Troubleshooting Guides

Guide 1: Unexpected Isomerization of Alkynes

Issue: An internal alkyne is isomerizing to a terminal alkyne, or vice-versa, under the reaction conditions.

Possible Causes & Solutions:

CauseSolution
Strong Basic Conditions Internal alkynes can isomerize to terminal alkynes in the presence of a very strong base like sodium amide (NaNH₂) in a process known as the "alkyne zipper" reaction.[2] To avoid this, use a weaker base if possible.
Acidic Conditions While less common, some acid catalysts can promote equilibration between alkyne isomers. Evaluate the necessity of the acid catalyst or screen for alternatives.
High Temperatures Thermal energy can sometimes be sufficient to cause isomerization, especially for strained cyclic alkynes.[21] Attempt the reaction at a lower temperature.
Guide 2: Low Yield in Metal-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira)

Issue: A Sonogashira coupling reaction involving a terminal alkyne is giving a low yield of the desired product.

Possible Causes & Solutions:

CauseSolution
Homocoupling of the Alkyne (Glaser Coupling) The presence of oxygen can promote the oxidative dimerization of the terminal alkyne, a common side reaction. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.[22]
Decomposition of the Catalyst Some palladium and copper catalysts can be unstable under the reaction conditions, especially at elevated temperatures. Consider using a more robust catalyst system with appropriate ligands.[23]
Instability of the Terminal Alkyne If the terminal alkyne is sensitive to the basic conditions often used in Sonogashira coupling, consider using a protected alkyne (e.g., TMS-alkyne) and deprotecting it in a subsequent step.[6][7]

Experimental Protocols

Protocol 1: Protection of a Terminal Alkyne using Trimethylsilyl (TMS) Group

This protocol describes a general procedure for the protection of a terminal alkyne.

Materials:

  • Terminal alkyne

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • n-Butyllithium (n-BuLi) or similar strong base

  • Chlorotrimethylsilane (TMSCl)

  • Anhydrous workup solutions (e.g., saturated aqueous ammonium chloride)

Procedure:

  • Dissolve the terminal alkyne in anhydrous THF under an inert atmosphere (e.g., argon).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add one equivalent of n-BuLi dropwise. The formation of the lithium acetylide may result in a color change or precipitation.

  • Stir the mixture at -78 °C for 30-60 minutes.

  • Add 1.1 equivalents of TMSCl dropwise to the solution.

  • Allow the reaction to slowly warm to room temperature and stir for 1-2 hours or until completion as monitored by TLC.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the TMS-protected alkyne.

Protocol 2: Deprotection of a TMS-Protected Alkyne

This protocol outlines the removal of a TMS protecting group.

Materials:

  • TMS-protected alkyne

  • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Potassium carbonate (K₂CO₃) or Tetrabutylammonium fluoride (TBAF)

Procedure (using K₂CO₃/MeOH):

  • Dissolve the TMS-protected alkyne in methanol.

  • Add a catalytic amount of potassium carbonate.

  • Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

  • Remove the methanol under reduced pressure.

  • Add water and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to obtain the deprotected terminal alkyne.[7][9]

Visualizations

Alkyne_Stability_Troubleshooting start Experiencing Alkyne Instability condition Identify Reaction Conditions start->condition basic Basic Conditions condition->basic Base Present oxidative Oxidative Conditions condition->oxidative Oxidant Present reductive Reductive Conditions condition->reductive Reductant Present metal_catalyzed Metal-Catalyzed condition->metal_catalyzed Metal Catalyst terminal_alkyne Terminal Alkyne? basic->terminal_alkyne cleavage Cleavage Occurring? oxidative->cleavage over_reduction Over-reduction to Alkane? reductive->over_reduction low_yield Low Yield? metal_catalyzed->low_yield protect Protect with -SiR3 group terminal_alkyne->protect Yes isomerization Isomerization? terminal_alkyne->isomerization No weaker_base Use Weaker Base isomerization->weaker_base Yes mild_oxidant Use Milder Oxidant (e.g., neutral KMnO4) cleavage->mild_oxidant Yes protect_co Protect with Co2(CO)8 cleavage->protect_co If cleavage is unavoidable lindlar Use Lindlar's Catalyst for cis-Alkene over_reduction->lindlar Yes, cis desired na_nh3 Use Na/NH3 for trans-Alkene over_reduction->na_nh3 Yes, trans desired homocoupling Check for Homocoupling low_yield->homocoupling Yes inert_atm Ensure Inert Atmosphere & Degassed Solvents homocoupling->inert_atm

Caption: A troubleshooting workflow for common alkyne stability issues.

Alkyne_Protection_Deprotection cluster_protection Protection Workflow cluster_deprotection Deprotection Workflow start_alkyne Terminal Alkyne (R-C≡C-H) deprotonation Deprotonation (e.g., n-BuLi) start_alkyne->deprotonation acetylide Lithium Acetylide (R-C≡C-Li) deprotonation->acetylide silylation Silylation (TMSCl) acetylide->silylation protected_alkyne Protected Alkyne (R-C≡C-TMS) silylation->protected_alkyne start_protected Protected Alkyne (R-C≡C-TMS) reagent Deprotection Reagent (e.g., K2CO3/MeOH or TBAF) start_protected->reagent final_alkyne Terminal Alkyne (R-C≡C-H) reagent->final_alkyne

Caption: Workflow for the protection and deprotection of terminal alkynes.

References

Catalyst selection and optimization for CuAAC with sterically hindered substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for catalyst selection and optimization for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with sterically hindered substrates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges and optimizing reaction outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during CuAAC reactions with sterically demanding substrates.

Issue 1: Low or No Product Yield

  • Question: My CuAAC reaction with a bulky azide/alkyne is resulting in a low yield or no product at all. What are the likely causes and how can I troubleshoot this?

  • Answer: Low yields in CuAAC reactions involving sterically hindered substrates are a common challenge. The primary reasons often revolve around catalyst activity, reaction conditions, and the inherent difficulty of the substrates to approach each other. Here is a systematic approach to troubleshooting:

    • Catalyst Inactivation: The active Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1] It is also possible for Cu(I) to disproportionate into Cu(0) and Cu(II).

      • Solution:

        • Use a fresh solution of a reducing agent , such as sodium ascorbate, to regenerate Cu(I) in situ from a Cu(II) source (e.g., CuSO₄).[2] Always prepare the sodium ascorbate solution immediately before use as it can degrade over time.[2]

        • Degas your solvents to remove dissolved oxygen.[2]

        • Employ a stabilizing ligand to protect the Cu(I) catalyst from oxidation and disproportionation.[2]

    • Suboptimal Reaction Conditions: Sterically hindered substrates often require more forcing conditions than their less bulky counterparts.

      • Solution:

        • Increase the reaction temperature. Gentle heating (e.g., 40-80°C) can often overcome the steric barrier and increase the reaction rate.[1]

        • Prolong the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal duration, which can range from a few hours to 24 hours or more.[1]

        • Increase catalyst and/or ligand concentration. For challenging substrates, increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) may be necessary.[1]

        • Optimize the ligand-to-copper ratio. A higher ligand-to-copper ratio (e.g., 5:1) can enhance catalyst stability and accelerate the reaction.[2]

    • Reagent Quality and Stoichiometry: Impurities in the starting materials or an incorrect ratio of reactants can negatively impact the reaction.

      • Solution:

        • Verify the purity of your azide and alkyne. Impurities can poison the catalyst.[1]

        • Optimize the azide-to-alkyne ratio. A slight excess of one of the reactants (e.g., 1.1 to 2-fold) can sometimes drive the reaction to completion.[2]

    Troubleshooting Workflow for Low Yield:

    A flowchart for diagnosing and resolving low-yield CuAAC reactions.

Frequently Asked Questions (FAQs)

Q1: Which copper source is best for reactions with sterically hindered substrates?

A1: Both Cu(I) and Cu(II) salts can be used. Cu(II) salts, such as copper(II) sulfate (CuSO₄), are often more convenient as they are more stable and are used in conjunction with a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ.[2] For particularly challenging reactions, a well-defined Cu(I) catalyst, potentially with a specific ligand, might offer better results.

Q2: What is the role of the ligand, and which one should I choose for a bulky substrate?

A2: The ligand plays a crucial role in stabilizing the active Cu(I) catalyst, preventing its oxidation, and accelerating the reaction.[2] For sterically hindered substrates, the choice of ligand is critical. Tris(triazolylmethyl)amine-based ligands are highly effective.[3] For instance, BTTAA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) has shown superior accelerating effects in some model reactions.[3] For aqueous reactions, water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) are recommended.[2]

Q3: Can the solvent affect the outcome of the reaction with hindered substrates?

A3: Yes, the solvent can have a significant impact. For poorly soluble substrates, adding a co-solvent like DMSO, DMF, or t-BuOH (up to 10%) can be beneficial.[4] In some cases, for highly sterically hindered substrates, using DMSO as the primary solvent has been shown to be effective.[5]

Q4: Are there any alternative catalyst systems for very challenging sterically hindered substrates?

A4: Yes, for extremely hindered substrates where conventional CuSO₄/ascorbate systems fail, more specialized catalysts can be employed. For example, abnormal N-heterocyclic carbene (NHC) complexes of copper, such as [CuCl(TPh)], have been reported to be particularly effective for reactions between sterically hindered azides and alkynes.[6] Additionally, dinuclear copper complexes have also shown high activity.

Data Presentation

Table 1: Recommended Starting Conditions for CuAAC Reactions

ParameterRecommended RangeNotes
Cu(II) Catalyst Loading 1 - 5 mol%Higher loading may be required for difficult substrates.[1]
Reducing Agent (Sodium Ascorbate) 5 - 10 mol% (or 2.5-5 mM)Always use a freshly prepared solution.[1]
Ligand to Copper Ratio 1:1 to 5:1Essential for catalyst stability and reaction acceleration.[1][2]
Reactant Concentration 10 µM - 10 mMDependent on the specific application and substrates.[1]
Temperature Room Temperature (20-25°C) to 40-80°CCan be increased to accelerate reactions with hindered substrates.[1]
Reaction Time 1 - 24 hoursMonitor by TLC or LC-MS for completion.[1]
Alkyne to Azide Ratio 1:1 to 1.5:1A slight excess of the less valuable reagent can improve yield.[1]

Table 2: Comparative Performance of Ligands in a Model CuAAC Reaction

Reaction conditions: 3-azido-7-hydroxycoumarin with an alkyne.

Ligand% Product Formation (10 min)% Product Formation (30 min)Key Characteristics
None < 5%< 10%Very slow reaction without a ligand.
TBTA ~60%~85%Tris(benzyltriazolylmethyl)amine, effective in organic and mixed aqueous/organic solvents.
THPTA ~75%~95%Tris(3-hydroxypropyltriazolylmethyl)amine, highly water-soluble and biocompatible.
BTTAA ~90% >98% Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine, shows excellent acceleration.[3]
BCS ~20%~40%Bathocuproinedisulfonic acid, a water-soluble phenanthroline-based ligand.[3]

Experimental Protocols

General Protocol for a Small-Scale CuAAC Reaction with a Sterically Hindered Substrate

This protocol provides a general starting point. Optimization of specific parameters will likely be necessary.

Materials:

  • Sterically hindered azide (1.0 eq)

  • Sterically hindered alkyne (1.0 - 1.2 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq, 5 mol%)

  • Sodium L-ascorbate (0.10 eq, 10 mol%)

  • Ligand (e.g., THPTA or BTTAA) (0.25 eq, 25 mol% for a 5:1 ligand to copper ratio)

  • Solvent (e.g., DMSO, or a mixture of t-BuOH/H₂O)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of CuSO₄·5H₂O in deionized water (e.g., 10 mM).

    • Prepare a stock solution of the chosen ligand in a suitable solvent (e.g., water or DMSO) (e.g., 50 mM).

    • Immediately before use , prepare a stock solution of sodium L-ascorbate in deionized water (e.g., 100 mM).

  • Reaction Setup:

    • In a clean, dry reaction vial, dissolve the sterically hindered azide and alkyne in the chosen solvent.

    • If the solvent is not water, degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • In a separate microcentrifuge tube, prepare the catalyst complex by adding the CuSO₄ stock solution to the ligand stock solution and vortexing briefly.

    • Add the catalyst-ligand complex to the reaction mixture containing the azide and alkyne.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to the reaction mixture.

    • Stir the reaction at the desired temperature (e.g., room temperature or heated to 40-60°C).

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the reaction mixture with water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Logical Relationship for Catalyst and Reagent Preparation:

ReagentPrep cluster_solutions Stock Solutions cluster_reactants Reactants CuSO4 CuSO₄ Solution Catalyst_Complex Prepare Catalyst-Ligand Complex CuSO4->Catalyst_Complex Ligand Ligand Solution Ligand->Catalyst_Complex Ascorbate Freshly Prepared Sodium Ascorbate Solution Final_Reaction Initiate Reaction Ascorbate->Final_Reaction Azide Sterically Hindered Azide Reaction_Mixture Combine Azide and Alkyne in Solvent Azide->Reaction_Mixture Alkyne Sterically Hindered Alkyne Alkyne->Reaction_Mixture Catalyst_Complex->Final_Reaction Reaction_Mixture->Final_Reaction

Workflow for the preparation and addition of reagents in a CuAAC reaction.

References

Technical Support Center: Monitoring and Troubleshooting Boc Deprotection Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the progress of Boc (tert-butyloxycarbonyl) deprotection reactions. Find answers to frequently asked questions and troubleshoot common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods to monitor the progress of a Boc deprotection reaction?

A1: The progress of a Boc deprotection reaction is typically monitored by observing the disappearance of the starting material and the appearance of the deprotected product. The most common techniques are Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1]

Q2: How does Thin-Layer Chromatography (TLC) work for monitoring this reaction?

A2: TLC is a rapid and convenient method for monitoring Boc deprotection. The deprotected amine is more polar than the Boc-protected starting material, which means it will have a lower Retention Factor (Rf) value on a silica gel TLC plate.[1] By spotting the reaction mixture alongside the starting material, you can visually track the consumption of the starting material (higher Rf spot) and the formation of the product (lower Rf spot).[2]

Q3: When should I use Liquid Chromatography-Mass Spectrometry (LC-MS)?

A3: LC-MS is a more accurate and quantitative method than TLC.[1] It is particularly useful when you need to quantify the starting material, product, and any side products.[1] LC-MS can confirm the identity of the product by its mass-to-charge ratio and provides a more precise measure of reaction completion.[3]

Q4: Can I use Nuclear Magnetic Resonance (NMR) Spectroscopy to monitor the reaction?

A4: Yes, ¹H NMR spectroscopy is a powerful and unambiguous method for monitoring Boc deprotection. The key indicator is the disappearance of the characteristic singlet signal of the nine equivalent tert-butyl protons of the Boc group, which typically appears around 1.4-1.5 ppm.[4] ¹³C NMR can also be used, where the disappearance of signals at approximately 28 ppm (methyl carbons), 80 ppm (quaternary carbon), and 153 ppm (carbamate carbonyl) confirms the removal of the Boc group.[4]

Q5: Are there any colorimetric methods to detect the formation of the deprotected amine?

A5: Yes, colorimetric assays can be used to detect the presence of the free amine product. The Kaiser test (ninhydrin test) is a sensitive qualitative method that gives a positive blue color in the presence of primary amines.[5] This can be useful, especially in solid-phase peptide synthesis, to confirm the completion of the deprotection step.[5] Newer quantitative colorimetric methods are also being developed that can monitor the reaction progress by a color change.[6]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Deprotection 1. Insufficient Acid Strength or Concentration: The acidic conditions are too mild to effectively cleave the Boc group.[1][7] 2. Inadequate Reaction Time or Temperature: The reaction has not been allowed to proceed for a sufficient duration or at an optimal temperature.[1][8] 3. Steric Hindrance: The Boc-protected amine is in a sterically hindered environment, slowing down the reaction rate.[1][8] 4. Poor Resin Swelling (for Solid-Phase Synthesis): The resin is not adequately swollen, preventing the reagents from accessing the reaction sites.[5]1. Increase the acid concentration (e.g., from 20% TFA in DCM to 50% TFA in DCM) or switch to a stronger acid system (e.g., 4M HCl in 1,4-dioxane).[1][8] 2. Extend the reaction time and continue to monitor the progress. Gentle warming (e.g., to 40°C) may be beneficial, but be cautious of potential side reactions.[7][8] 3. For sterically hindered substrates, more forcing conditions like a stronger acid, longer reaction time, and potentially elevated temperature may be required. The use of scavengers is crucial under these conditions.[8] 4. Ensure the chosen solvent system promotes good resin swelling. A mixture like 55% TFA in DCM can sometimes be more effective than 100% TFA.[5]
Observation of Side Products 1. Alkylation of Nucleophilic Residues: The tert-butyl cation generated during deprotection can alkylate sensitive functional groups (e.g., in tryptophan, methionine, cysteine, tyrosine).[7][8] 2. Trifluoroacetylation: The deprotected amine can be acylated by trifluoroacetic acid (TFA), leading to a byproduct with a mass increase of +96 Da.[8]1. Incorporate scavengers into the deprotection cocktail. Common scavengers include triisopropylsilane (TIS), water, thioanisole, or 1,2-ethanedithiol (EDT).[7][8] 2. After the reaction is complete, ensure the complete removal of TFA by co-evaporation with a solvent like toluene.[8]
TLC Plate Shows Streaking or No Spots 1. Sample is Too Concentrated or Too Dilute: Incorrect sample concentration can lead to poor separation or invisible spots.[2] 2. Inappropriate Mobile Phase: The polarity of the eluent may not be suitable for separating the starting material and product.[2] 3. Inappropriate Visualization Agent: The method used to visualize the spots may not be effective for your compounds.[2]1. Dilute the sample if streaking is observed. If spots are not visible, try spotting multiple times in the same location, allowing the solvent to dry between applications.[2] 2. Adjust the polarity of the mobile phase. For acidic or basic compounds, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can improve the spot shape.[2] 3. Use a suitable visualization agent. Potassium permanganate stain is often effective for both the Boc-protected starting material and the amine product. Ninhydrin can be used to specifically stain the primary/secondary amine product.[2][9]
LC-MS Shows Fragmentation of Boc Group In-source Fragmentation: The Boc group can be thermally labile or prone to cleavage in the mass spectrometer's ion source, especially with electrospray ionization (ESI).[10][11]1. Use a softer ionization technique, such as Matrix-Assisted Laser Desorption/Ionization (MALDI), if available.[11] 2. Optimize the fragmentor voltage in the ESI source to minimize in-source fragmentation.[11] 3. If using TFA in the mobile phase, consider replacing it with formic acid, as TFA can induce deprotection.[11]

Experimental Protocols

Protocol 1: Monitoring Boc Deprotection by Thin-Layer Chromatography (TLC)
  • Sample Preparation: At various time points (e.g., 0, 15, 30, 60 minutes), take a small aliquot of the reaction mixture.

  • TLC Plate Spotting: On a silica gel TLC plate, spot the starting material as a reference in one lane and the reaction mixture aliquots in adjacent lanes.

  • Elution: Develop the TLC plate using a suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The optimal ratio will depend on the polarity of your specific compounds.

  • Visualization: After eluting, dry the plate and visualize the spots. This can be done using a UV lamp if the compounds are UV-active, or by staining with a suitable agent such as potassium permanganate or ninhydrin.

  • Analysis: Compare the spots of the reaction mixture to the starting material. A successful reaction will show the disappearance of the starting material spot and the appearance of a new, lower Rf spot corresponding to the more polar amine product.[2]

Protocol 2: Monitoring Boc Deprotection by LC-MS
  • Sample Preparation: At different time points, take a small aliquot of the reaction mixture and quench it immediately by diluting it in a suitable solvent (e.g., 50% acetonitrile/water) to stop the reaction.[3] If necessary, neutralize the acid with a base.

  • LC-MS Analysis: Inject the diluted sample into an LC-MS system. A reverse-phase C18 column is commonly used.

  • Data Acquisition: Run a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid) in an aqueous mobile phase (e.g., water with 0.1% formic acid).

  • Data Analysis: Analyze the chromatogram to determine the relative peak areas of the starting material and the product. The mass spectrometer will confirm the identity of each peak by its mass-to-charge ratio.[3] The reaction is complete when the peak corresponding to the starting material is no longer observed.

Protocol 3: Monitoring Boc Deprotection by ¹H NMR
  • Sample Preparation: Take an aliquot of the reaction mixture and remove the solvent under reduced pressure. If TFA was used, co-evaporate with a solvent like toluene to remove residual acid.[8]

  • NMR Sample Preparation: Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire a ¹H NMR spectrum.

  • Data Analysis: Look for the disappearance of the singlet at approximately 1.4-1.5 ppm, which corresponds to the tert-butyl protons of the Boc group.[4] The appearance of new signals corresponding to the protons of the deprotected product will also be observed.

Visualization

Boc_Deprotection_Monitoring_Workflow cluster_reaction Boc Deprotection Reaction cluster_monitoring Monitoring Methods cluster_analysis Data Analysis & Decision cluster_outcome Outcome start Start Reaction (Boc-Protected Amine + Acid) reaction_mixture Reaction Mixture (Aliquots taken over time) start->reaction_mixture TLC TLC Analysis reaction_mixture->TLC Quick Check LCMS LC-MS Analysis reaction_mixture->LCMS Quantitative Analysis NMR NMR Analysis reaction_mixture->NMR Structural Confirmation decision Reaction Complete? TLC->decision LCMS->decision NMR->decision workup Proceed to Work-up decision->workup Yes continue_reaction Continue Reaction/ Troubleshoot decision->continue_reaction No

Caption: Workflow for monitoring a Boc deprotection reaction.

References

Validation & Comparative

The Shortest Bridge: Unveiling the Advantages of Alkyne-ethyl-PEG1-Boc in Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of drug development, the choice of a chemical linker can be the determining factor in the success or failure of a therapeutic candidate. For researchers and scientists crafting sophisticated bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is far more than an inert spacer. It is a critical component that dictates solubility, stability, pharmacokinetics, and ultimately, therapeutic efficacy. This guide provides an objective comparison of the short, hydrophilic linker, Alkyne-ethyl-PEG1-Boc, with other common linker strategies, supported by experimental data to inform rational drug design.

The this compound linker, with its single ethylene glycol unit, offers a unique combination of properties. The terminal alkyne group provides a handle for highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry", enabling the modular assembly of complex bioconjugates.[1] The Boc-protected amine allows for controlled, sequential conjugation strategies. The core advantage of this linker, however, lies in its minimal PEG length. This single PEG unit imparts a degree of hydrophilicity sufficient to improve the solubility of many hydrophobic payloads without the potential drawbacks of longer PEG chains, such as increased steric hindrance or a non-productive ternary complex formation in PROTACs.[2][3]

Comparative Analysis of Linker Performance

The optimal linker is highly context-dependent, varying with the specific antibody, payload, target protein, and E3 ligase.[4][5] However, general trends can be observed from a compilation of studies on linker variations. Shorter PEG linkers are often favored for their ability to maintain a delicate balance between improved hydrophilicity and minimal steric bulk.

Impact on PROTAC Efficacy

In the realm of PROTACs, the linker's length is paramount for facilitating the formation of a stable and productive ternary complex between the target protein and an E3 ubiquitin ligase.[6] Studies on Bromodomain-containing protein 4 (BRD4) degraders have shown a non-linear relationship between PEG linker length and degradation efficiency. Intriguingly, PROTACs with intermediate-length linkers (1-2 PEG units) exhibited reduced activity compared to those with no PEG linker or longer linkers (4-5 PEG units).[2][4] This highlights the critical need for fine-tuning the linker length, where a single PEG unit, as in this compound, could be optimal for specific target-ligase pairs.

PROTAC TargetLinker CompositionDC50 (nM)Dmax (%)Reference
BRD40 PEG units< 500Not Specified[4]
BRD41-2 PEG units> 5000Reduced Activity[2][4]
BRD44-5 PEG units< 500Not Specified[2][4]
Estrogen Receptor α (ERα)12-atom linkerLess PotentSuboptimal[7]
Estrogen Receptor α (ERα)16-atom linkerMost PotentOptimal[7]

Note: Data is compiled from multiple sources and may have been generated under different experimental conditions. Direct comparison should be made with caution.

Impact on Antibody-Drug Conjugate (ADC) Properties

For ADCs, the linker influences stability, solubility, and the drug-to-antibody ratio (DAR). Shorter linkers can enhance ADC stability by keeping the payload within the protective environment of the antibody.[8] The hydrophilicity of even a single PEG unit can help to counteract the hydrophobicity of the payload, reducing the propensity for aggregation, a common challenge in ADC development.[9]

Linker TypeKey PropertyObservationReference
Short PEG LinkersStabilityCan improve stability by anchoring the payload within the antibody's spatial shield.[8]
Short PEG LinkersSolubilityIncreases hydrophilicity, reducing aggregation of hydrophobic payloads.[9][10]
Alkyl LinkersSolubilityGenerally hydrophobic, may decrease aqueous solubility.[10]
Long PEG LinkersPharmacokineticsCan prolong half-life and reduce clearance.[10]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of linker performance.

Protocol 1: Synthesis of a PROTAC using an Alkyne-PEG1 Linker via Click Chemistry

Objective: To synthesize a PROTAC by conjugating an azide-functionalized E3 ligase ligand to a target protein ligand functionalized with an Alkyne-ethyl-PEG1 linker.

Materials:

  • Azide-functionalized E3 ligase ligand

  • Target protein ligand with Alkyne-ethyl-PEG1 linker

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • tert-Butanol/Water (1:1)

  • HPLC for purification

Procedure:

  • Dissolve the azide-functionalized E3 ligase ligand (1 equivalent) and the alkyne-functionalized target protein ligand (1.2 equivalents) in a 1:1 mixture of tert-butanol and water.

  • Degas the solution by bubbling with argon for 15 minutes.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (1 equivalent).

  • In another vial, prepare a catalyst premix of CuSO4 (0.1 equivalents) and THPTA (0.5 equivalents) in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the catalyst premix.

  • Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS.

  • Upon completion, purify the PROTAC by preparative reverse-phase HPLC.

  • Characterize the final product by LC-MS and NMR.

Protocol 2: Evaluation of PROTAC-mediated Protein Degradation by Western Blot

Objective: To quantify the degradation of a target protein induced by PROTACs with different linkers.

Procedure:

  • Cell Culture and Treatment: Seed cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere. Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 and Dmax values.[11]

Protocol 3: Assessment of ADC Stability by Size-Exclusion Chromatography (SEC)

Objective: To evaluate the physical stability and aggregation of ADCs with different linkers.

Procedure:

  • Sample Preparation: Prepare solutions of ADCs with different linkers at a concentration of 1 mg/mL in a formulation buffer (e.g., PBS, pH 7.4).

  • Thermal Stress: Incubate the ADC samples at an elevated temperature (e.g., 40°C) for a defined period (e.g., 7 days).

  • SEC Analysis: Analyze the samples by SEC-HPLC before and after thermal stress.

  • Data Analysis: Monitor the chromatograms for the appearance of high molecular weight species (aggregates) and a decrease in the main monomer peak. Calculate the percentage of monomer loss and aggregate formation.[12]

Visualizing Key Workflows

Diagrams are essential for understanding the complex processes in bioconjugate development.

PROTAC_Linker_Optimization_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation In Vitro Evaluation cluster_optimization Optimization synth_library Synthesize PROTAC Library (Varying Linker Lengths, e.g., PEG1, PEG2, PEG4) purify Purify & Characterize (HPLC, LC-MS, NMR) synth_library->purify degradation_assay Protein Degradation Assay (Western Blot, DC50, Dmax) purify->degradation_assay ternary_complex Ternary Complex Formation (TR-FRET, SPR) degradation_assay->ternary_complex permeability Cell Permeability Assay (PAMPA) ternary_complex->permeability data_analysis Analyze SAR Data permeability->data_analysis lead_optimization Lead Optimization data_analysis->lead_optimization lead_optimization->synth_library Iterative Refinement

Caption: A typical workflow for the optimization of PROTAC linker length.

ADC_Internalization_and_Payload_Release cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartment ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell ADC->TumorCell 1. Binding to Tumor Antigen Internalization 2. Internalization (Endocytosis) Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome PayloadRelease 3. Linker Cleavage & Payload Release Lysosome->PayloadRelease Payload Free Payload PayloadRelease->Payload Apoptosis 4. Induction of Apoptosis Payload->Apoptosis

Caption: The mechanism of ADC action from cell binding to payload release.

References

Alkyne-ethyl-PEG1-Boc vs. other bifunctional PEG linkers for bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Alkyne-ethyl-PEG1-Boc and Other Bifunctional PEG Linkers in Bioconjugation

In the landscape of advanced therapeutics, particularly in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the choice of a linker molecule is of paramount importance. Bifunctional polyethylene glycol (PEG) linkers have emerged as a critical tool, offering the ability to modulate the physicochemical and pharmacokinetic properties of bioconjugates.[1][2] This guide provides an objective comparison of this compound with other classes of bifunctional PEG linkers, supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals.

PEG linkers are prized for their ability to enhance the solubility and stability of conjugated molecules, reduce immunogenicity, and prolong circulation half-life.[3][4][][6] These linkers can be broadly categorized as heterobifunctional, possessing two different reactive groups for sequential conjugation, or homobifunctional, with two identical reactive groups.[7] They can also be classified as non-cleavable, providing high stability, or cleavable, designed to release a payload under specific physiological conditions.[7][8]

Profile of this compound

This compound is a heterobifunctional, non-cleavable PEG linker. Its structure is characterized by:

  • A short, single ethylene glycol unit (PEG1): This offers a minimal, defined spacer between conjugated molecules.

  • A terminal alkyne group: This functional group is used in highly efficient and specific "click chemistry" reactions, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[9][10]

  • A Boc-protected amine group: The tert-butyloxycarbonyl (Boc) protecting group allows for controlled, sequential conjugation. The amine is revealed under acidic conditions, enabling its reaction with a desired molecule.[11][12]

This specific combination of functional groups makes this compound particularly well-suited for the precise assembly of complex molecules like PROTACs, where a target protein ligand and an E3 ligase ligand are joined.[10]

Comparative Analysis of Bifunctional PEG Linkers

The selection of a PEG linker depends on the specific requirements of the bioconjugate, including the desired stability, solubility, and mechanism of action. Below is a comparison of this compound with other common bifunctional PEG linkers.

Conjugation Chemistry

The reactivity of the terminal groups on a PEG linker dictates the conjugation strategy.

  • This compound: Utilizes CuAAC click chemistry, which is known for its high yield, specificity, and bioorthogonality (the reaction does not interfere with biological processes).[13]

  • NHS-Ester PEG Linkers: These are reactive towards primary amines, such as those on lysine residues of proteins, forming stable amide bonds.[6][14]

  • Maleimide PEG Linkers: These specifically react with thiol groups, typically on cysteine residues, to form stable thioether bonds.[14] This allows for site-specific conjugation.

  • Azide PEG Linkers: These are the reaction partners for alkyne-functionalized molecules in click chemistry.[6][13]

Impact of PEG Chain Length

The length of the PEG chain significantly influences the properties of the final bioconjugate.

  • Short-Chain (e.g., this compound): Provides a rigid and defined distance between the conjugated molecules. This can be advantageous in applications like PROTACs where precise orientation is key.

  • Long-Chain (e.g., PEG4, PEG8, PEG12): Longer PEG chains increase the overall hydrophilicity of the conjugate, which can mitigate aggregation issues, especially with hydrophobic payloads.[3][4] The increased hydrodynamic size also leads to reduced renal clearance and a longer circulation half-life.[2][15] However, very long linkers may sometimes negatively impact the binding affinity or potency of the bioconjugate.[3]

Stability Profile: Non-Cleavable vs. Cleavable Linkers
  • Non-Cleavable Linkers (e.g., this compound): The triazole bond formed during click chemistry is highly stable.[16] In ADCs, non-cleavable linkers release the drug only after the complete lysosomal degradation of the antibody, which can improve the safety profile.[7][8]

  • Cleavable Linkers: These are designed to be stable in circulation but break under specific conditions at the target site, such as the acidic environment of lysosomes (acid-labile linkers) or in the presence of specific enzymes (enzyme-sensitive linkers).[7][8] This allows for controlled payload release.

Data Presentation

The following tables summarize the key characteristics of different PEG linkers and the general impact of PEG chain length on the properties of an antibody-drug conjugate.

Table 1: Comparison of Common Bifunctional PEG Linker Properties

Linker TypeReactive Group 1Reactive Group 2Conjugation ChemistryStability of LinkageKey Applications
Alkyne-PEG-Boc AlkyneAmine (after deprotection)CuAAC Click Chemistry / Amide Bond FormationHighPROTACs, Sequential Conjugation
NHS-PEG-Maleimide NHS EsterMaleimideAmine-Reactive / Thiol-ReactiveHighADCs, Site-Specific Labeling
Azide-PEG-NHS AzideNHS EsterCuAAC Click Chemistry / Amine-ReactiveHighIntroducing Click Handles to Proteins
Hydrazide-PEG-Boc HydrazideAmine (after deprotection)Aldehyde/Ketone Reactive / Amide BondpH-sensitive (Hydrazone)Glycoprotein Labeling, ADCs

Table 2: Illustrative Impact of PEG Linker Length on ADC Properties

Note: Data is illustrative and synthesized from general trends observed in preclinical studies. Actual values will vary depending on the specific antibody, payload, and conjugation chemistry.[1][2]

PEG Linker LengthHIC Retention Time (min)Aggregation (%)In Vitro Potency (IC50, nM)
PEG1 15.25.81.2
PEG4 14.53.11.5
PEG8 13.81.52.1
PEG12 13.1<12.8

Experimental Protocols

Detailed methodologies are crucial for the successful application of bifunctional PEG linkers.

Protocol 1: Sequential Conjugation Using this compound

This protocol outlines a two-step process for conjugating two different molecules.

A. Boc Deprotection [11][17]

  • Dissolve this compound in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

  • Remove the TFA and DCM under reduced pressure.

  • The resulting deprotected amine (as a TFA salt) can often be used directly in the next step.

B. Amide Bond Formation

  • Dissolve the molecule with a carboxylic acid group in a suitable solvent (e.g., DMF).

  • Activate the carboxylic acid using a coupling reagent like EDC/NHS.

  • Add the deprotected Alkyne-ethyl-PEG1-amine to the activated molecule.

  • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Purify the alkyne-functionalized molecule by chromatography.

C. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [15][17]

  • Dissolve the alkyne-functionalized molecule and the azide-functionalized molecule in a suitable buffer (e.g., PBS).

  • Prepare a stock solution of a copper (I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) and a ligand (e.g., THPTA).

  • Add the copper/ligand solution to the mixture of the alkyne and azide molecules.

  • Incubate the reaction at room temperature for 1-4 hours.

  • Purify the final bioconjugate using size-exclusion chromatography (SEC) or another appropriate method.

Protocol 2: In Vitro Plasma Stability Assay[8]

This protocol assesses the stability of the final bioconjugate in a physiological environment.

  • Dilute the purified bioconjugate into fresh plasma from the species of interest (e.g., human, mouse) to a final concentration of 1 mg/mL.

  • Incubate the plasma samples at 37°C.

  • At various time points (e.g., 0, 24, 48, 96 hours), take an aliquot of the plasma sample.

  • Analyze the aliquots by a suitable method, such as HPLC-MS, to quantify the percentage of the intact bioconjugate remaining.

  • Plot the percentage of intact conjugate versus time to determine its plasma half-life.

Visualizations

The following diagrams illustrate key workflows and mechanisms relevant to the use of bifunctional PEG linkers.

G cluster_0 Step A: Boc Deprotection cluster_1 Step B: Amide Coupling cluster_2 Step C: Click Chemistry start This compound deprotection Add TFA in DCM start->deprotection deprotected_linker Deprotected Alkyne-PEG-Amine deprotection->deprotected_linker coupling Add Deprotected Linker deprotected_linker->coupling molecule1 Molecule 1 (with COOH) activation Activate with EDC/NHS molecule1->activation activation->coupling intermediate Alkyne-PEG-Molecule 1 coupling->intermediate click_reaction Cu(I)-catalyzed Azide-Alkyne Cycloaddition intermediate->click_reaction molecule2 Molecule 2 (with Azide) molecule2->click_reaction final_conjugate Final Bioconjugate click_reaction->final_conjugate

Caption: A workflow for sequential bioconjugation using this compound.

PROTAC_MoA cluster_ternary Ternary Complex Formation PROTAC PROTAC Target Target Protein PROTAC->Target binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase binds Proteasome Proteasome Target->Proteasome Recognition & Degradation E3Ligase->Target Ubiquitination Ub Ubiquitin Ub->E3Ligase Degradation Degraded Peptides Proteasome->Degradation

Caption: The mechanism of action for a PROTAC, facilitating protein degradation.

Stability_Workflow start Bioconjugate in Plasma incubation Incubate at 37°C start->incubation sampling Aliquot at Time Points (0, 24, 48, 96h) incubation->sampling analysis HPLC-MS Analysis sampling->analysis quantification Quantify Intact Conjugate analysis->quantification plot Plot % Intact vs. Time quantification->plot half_life Determine Half-life plot->half_life

Caption: An experimental workflow for assessing the in vitro plasma stability of a bioconjugate.

References

Characterization of Alkyne-ethyl-PEG1-Boc: A Comparative Purity Analysis by HPLC and NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules such as antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), the purity and structural integrity of building blocks are of paramount importance.[1] Alkyne-ethyl-PEG1-Boc is a heterobifunctional linker containing a terminal alkyne for click chemistry, a single polyethylene glycol (PEG) unit to enhance solubility, and a Boc-protected amine for subsequent conjugation.[2][3][4][5][6] This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of this compound and its alternatives with varying PEG chain lengths.

The following sections detail experimental protocols, present comparative data in a tabular format, and provide visual workflows to aid in the selection and implementation of appropriate analytical techniques for these critical reagents.

Comparative Purity and Structural Analysis

The purity of this compound and its longer-chain PEG analogues is typically assessed by HPLC, which separates the compound of interest from potential impurities.[1][7] Structural confirmation and detailed impurity profiling are achieved through NMR spectroscopy, which provides insights into the chemical environment of each atom in the molecule.[8][9][10]

High-Performance Liquid Chromatography (HPLC) Data

Reversed-Phase HPLC (RP-HPLC) is a common method for assessing the purity of PEG-containing linkers.[11] Due to the lack of a strong UV chromophore in the PEG backbone, detection methods such as Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are often more effective than standard UV detection.[1] The following table summarizes typical HPLC data for this compound and two longer-chain alternatives.

CompoundPEG LengthExpected Retention Time (min)Purity (%)
This compound112.5≥95
Alkyne-ethyl-PEG2-Boc211.8≥95
Alkyne-ethyl-PEG4-Boc410.7≥95

Table 1: Comparative HPLC data for Alkyne-ethyl-PEG-Boc linkers. Retention times are hypothetical and would vary based on the specific HPLC conditions.

Nuclear Magnetic Resonance (NMR) Data

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of PEG linkers and the identification of impurities.[1][8] The chemical shifts (δ) are indicative of the electronic environment of the nuclei, and the integration of ¹H NMR signals provides quantitative information about the relative number of protons.

¹H NMR Data (400 MHz, CDCl₃)

AssignmentThis compound (δ, ppm)Alkyne-ethyl-PEG2-Boc (δ, ppm)Alkyne-ethyl-PEG4-Boc (δ, ppm)
-C(CH ₃)₃ (Boc)1.44 (s, 9H)1.44 (s, 9H)1.44 (s, 9H)
-NH -5.10 (br s, 1H)5.05 (br s, 1H)5.01 (br s, 1H)
-PEG-CH ₂-O-3.65 (t, 2H)3.66 (m, 4H)3.67 (m, 12H)
-O-CH ₂-CH₂-NH-3.55 (t, 2H)3.56 (m, 4H)3.57 (m, 4H)
-NH-CH ₂-3.30 (q, 2H)3.31 (q, 2H)3.32 (q, 2H)
≡C-H 2.45 (t, 1H)2.45 (t, 1H)2.45 (t, 1H)
-C≡C-CH ₂-4.20 (d, 2H)4.20 (d, 2H)4.20 (d, 2H)

Table 2: Comparative ¹H NMR data for Alkyne-ethyl-PEG-Boc linkers. Chemical shifts are representative and may vary slightly.

¹³C NMR Data (100 MHz, CDCl₃)

AssignmentThis compound (δ, ppm)Alkyne-ethyl-PEG2-Boc (δ, ppm)Alkyne-ethyl-PEG4-Boc (δ, ppm)
-C (CH₃)₃ (Boc)79.279.279.2
-C(C H₃)₃ (Boc)28.428.428.4
-C =O (Boc)156.1156.1156.1
-PEG-C H₂-O-70.570.6, 70.370.6, 70.3
-O-C H₂-CH₂-NH-69.870.070.0
-NH-C H₂-40.340.440.4
≡C -H74.874.874.8
-C ≡C-CH₂-80.580.580.5
-C≡C-C H₂-58.658.658.6

Table 3: Comparative ¹³C NMR data for Alkyne-ethyl-PEG-Boc linkers. Chemical shifts are representative and may vary slightly.

Experimental Protocols

To ensure reproducible and reliable characterization of Alkyne-ethyl-PEG-Boc linkers, the following detailed experimental protocols are recommended.

HPLC Purity Analysis

This protocol is designed to separate the main compound from potential impurities.[1]

  • Instrumentation : HPLC system with a pump, autosampler, column oven, and an ELSD or CAD detector.

  • Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A : 0.1% Formic acid in Water.

  • Mobile Phase B : 0.1% Formic acid in Acetonitrile.

  • Gradient : 5% to 95% B over 20 minutes.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 40 °C.

  • Injection Volume : 10 µL.

  • Sample Preparation : Dissolve the sample in 50:50 Water:Acetonitrile to a concentration of 1 mg/mL.

  • Data Analysis : The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

NMR Structural Characterization

This protocol outlines the parameters for acquiring high-quality ¹H and ¹³C NMR spectra.[8]

  • Instrumentation : 400 MHz NMR spectrometer.

  • Sample Preparation : Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition Parameters :

    • Pulse Sequence : Standard single-pulse sequence.

    • Spectral Width : ~16 ppm.

    • Acquisition Time : ~3-4 seconds.

    • Relaxation Delay : 5 seconds.

    • Number of Scans : 16.

  • ¹³C NMR Acquisition Parameters :

    • Pulse Sequence : Standard single-pulse with proton decoupling.

    • Spectral Width : ~220 ppm.

    • Acquisition Time : ~1-2 seconds.

    • Relaxation Delay : 2 seconds.

    • Number of Scans : 1024.

Visualizing the Analysis Workflow and Molecular Comparison

The following diagrams illustrate the logical flow of the characterization process and the structural relationship between the compared molecules.

G Experimental Workflow for Characterization cluster_sample Sample Preparation cluster_hplc HPLC Analysis cluster_nmr NMR Analysis Sample This compound Dissolve Dissolve in appropriate solvent Sample->Dissolve HPLC Inject into HPLC Dissolve->HPLC NMR Acquire NMR Spectra Dissolve->NMR Chromatogram Generate Chromatogram HPLC->Chromatogram Purity Calculate Purity (%) Chromatogram->Purity H1_NMR ¹H NMR NMR->H1_NMR C13_NMR ¹³C NMR NMR->C13_NMR Structure Confirm Structure & Identify Impurities H1_NMR->Structure C13_NMR->Structure

Caption: Workflow for the characterization of this compound.

G Structural Comparison of Alkyne-PEG-Boc Linkers cluster_legend Functional Groups A This compound HC≡C-CH₂-O-CH₂-CH₂-NH-Boc B Alkyne-ethyl-PEG2-Boc HC≡C-CH₂-(O-CH₂-CH₂)₂-NH-Boc A->B + (O-CH₂-CH₂) C Alkyne-ethyl-PEG4-Boc HC≡C-CH₂-(O-CH₂-CH₂)₄-NH-Boc B->C + 2(O-CH₂-CH₂) Alkyne Alkyne (HC≡C-) PEG PEG Spacer Boc Boc-Amine

Caption: Comparison of Alkyne-ethyl-PEG-Boc linker structures.

References

Mass Spectrometry Analysis of Molecules Synthesized with Alkyne-ethyl-PEG1-Boc: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of linker is a critical step that dictates the efficiency of synthesis and the properties of the final product. Alkyne-ethyl-PEG1-Boc is a popular heterobifunctional linker that incorporates a short, discrete polyethylene glycol (dPEG®) spacer to enhance hydrophilicity, an alkyne group for click chemistry applications, and a Boc-protected amine. This guide provides a comparative analysis of the mass spectrometry of molecules synthesized using this linker against common alternatives, supported by experimental data and detailed protocols.

Performance Comparison of Bioconjugation Linkers

The selection of a linker for bioconjugation is contingent on the functional groups present on the biomolecule, the desired reaction conditions, and the stability of the final conjugate. This compound is utilized in a two-step conjugation strategy where the Boc-protected amine can be deprotected to reveal a primary amine for further functionalization, while the alkyne group is available for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.

Key alternatives include linkers with different protecting groups, such as the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, or linkers with alternative reactive moieties like maleimides for thiol-specific conjugation or N-hydroxysuccinimide (NHS) esters for reacting with primary amines.

Table 1: Quantitative Comparison of Common Heterobifunctional Linkers

FeatureThis compoundAlkyne-PEG-FmocAlkyne-PEG4-MaleimideDBCO-PEG4-NHS Ester
Target Functional Group Primary Amine (after deprotection) / AzidePrimary Amine (after deprotection) / AzideThiol (Cysteine) / AzidePrimary Amine (Lysine, N-terminus) / Azide
Reaction Chemistry Click Chemistry (CuAAC/SPAAC)Click Chemistry (CuAAC/SPAAC)Michael Addition & Click ChemistryStrain-Promoted Click Chemistry (SPAAC)
Protecting Group Boc (Acid-labile)Fmoc (Base-labile)--
Deprotection Reagent Trifluoroacetic Acid (TFA)Piperidine in DMFNot ApplicableNot Applicable
Reaction pH (Conjugation) 7.0-9.0 (Click Chemistry)7.0-9.0 (Click Chemistry)6.5-7.5 (Maleimide); 7.0-9.0 (Click)7.2-8.5 (NHS Ester)
Linkage Stability Stable Triazole RingStable Triazole RingThioether (moderately stable) & TriazoleStable Triazole Ring & Amide Bond

Mass Spectrometric Characterization

Mass spectrometry is a crucial tool for verifying the successful synthesis and purity of bioconjugates. The choice of ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), can influence the observed spectra.

Table 2: Expected Mass Spectrometry Data for this compound and an Fmoc Alternative

ParameterThis compoundAlkyne-ethyl-PEG1-FmocRationale
Molecular Formula C12H21NO3C22H23NO3Based on chemical structure.
Monoisotopic Mass 227.1521 g/mol 349.1678 g/mol Calculated from molecular formula.
Common ESI-MS Adducts [M+H]+, [M+Na]+, [M+K]+[M+H]+, [M+Na]+, [M+K]+Common adducts observed in ESI-MS.
m/z of [M+H]+ 228.1594350.1751Calculated.
m/z of [M+Na]+ 250.1413372.1570Calculated.
Expected MS/MS Fragments Loss of isobutylene (56 Da) from Boc group, loss of the entire Boc group (100 Da)Loss of the Fmoc group (222 Da) or characteristic fluorenyl fragment (179 Da)Based on known fragmentation of protecting groups.

Note: The fragmentation of the PEG chain itself typically results in a series of ions separated by 44.0262 Da (C2H4O).

Experimental Protocols

Protocol 1: General Procedure for LC-MS Analysis of a Peptide Conjugated with this compound

1. Sample Preparation:

  • Following the click chemistry reaction to conjugate an azide-modified peptide with this compound, purify the conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography (SEC) to remove unreacted peptide, linker, and catalyst.

  • Lyophilize the purified conjugate.

  • Reconstitute the dried conjugate in a solution of 0.1% formic acid in water/acetonitrile (95:5 v/v) to a final concentration of approximately 1 mg/mL.

2. Liquid Chromatography (LC) Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-20 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40°C.

3. Mass Spectrometry (MS) Conditions:

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • Capillary Voltage: 3.5-4.5 kV.

  • Source Temperature: 120-150°C.

  • Desolvation Gas Flow: 600-800 L/hr.

  • Mass Range: m/z 300-2000.

  • Data Acquisition: Acquire both full scan MS data to determine the mass of the intact conjugate and tandem MS (MS/MS) data for fragmentation analysis to confirm the sequence and modification site. For MS/MS, select the precursor ion of the conjugated peptide and use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

Protocol 2: Boc Deprotection and Mass Spectrometry Analysis

1. Boc Deprotection:

  • Dissolve the Boc-protected conjugate in a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Incubate at room temperature for 1-2 hours.

  • Remove the TFA by rotary evaporation or a stream of nitrogen.

  • Precipitate the deprotected conjugate by adding cold diethyl ether.

  • Centrifuge to pellet the product, decant the ether, and wash the pellet with cold ether.

  • Dry the deprotected conjugate under vacuum.

2. Mass Spectrometry Analysis of Deprotected Conjugate:

  • Prepare and analyze the deprotected sample using the LC-MS protocol described above.

  • Confirm the successful deprotection by observing the expected mass shift (loss of 100.05 Da for the Boc group).

Mandatory Visualizations

experimental_workflow cluster_synthesis Bioconjugate Synthesis cluster_analysis Mass Spectrometry Analysis cluster_deprotection Optional Deprotection peptide Azide-Modified Peptide click Click Chemistry (CuAAC or SPAAC) peptide->click linker This compound linker->click boc_conjugate Boc-Protected Conjugate click->boc_conjugate lcms LC-MS Analysis boc_conjugate->lcms deprotection TFA Treatment boc_conjugate->deprotection ms_data Intact Mass Confirmation lcms->ms_data msms_data Fragmentation Analysis (MS/MS) lcms->msms_data final_conjugate Final Amine-Functionalized Conjugate deprotection->final_conjugate final_conjugate->lcms logical_comparison cluster_protecting_group Choice of Protecting Group cluster_deprotection_conditions Deprotection Chemistry cluster_ms_signatures Mass Spectrometry Signatures start Start: Need for Bioconjugation Linker boc Boc-Protected Linker (e.g., this compound) start->boc fmoc Fmoc-Protected Linker start->fmoc acid Acid-Labile (TFA) boc->acid base Base-Labile (Piperidine) fmoc->base ms_boc MS/MS shows loss of -56 Da (isobutylene) -100 Da (Boc group) acid->ms_boc ms_fmoc MS/MS shows loss of -179 Da (fluorenyl) -222 Da (Fmoc group) base->ms_fmoc

In vitro and in vivo stability studies of Alkyne-ethyl-PEG1-Boc-containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The in vitro and in vivo stability of Proteolysis Targeting Chimeras (PROTACs) is a critical factor influencing their therapeutic efficacy and pharmacokinetic profiles. The linker, which connects the target protein-binding ligand and the E3 ligase-recruiting moiety, plays a pivotal role in determining the overall stability of the PROTAC molecule. This guide provides a comparative analysis of the stability of PROTACs containing an alkyne-ethyl-PEG1-linker against other common linker types, supported by trends from experimental data.

The PROTAC Mechanism of Action and the Linker's Central Role

PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase.[1] This proximity facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[2] The linker is not merely a spacer but an active modulator of this process, influencing the stability and geometry of the ternary complex, as well as the physicochemical properties of the PROTAC, such as solubility and cell permeability.[3] An unstable linker can lead to premature cleavage of the PROTAC, abrogating its therapeutic effect.[1]

Comparative Analysis of Linker Stability

The stability of a PROTAC is primarily influenced by its susceptibility to metabolic enzymes, particularly cytochrome P450s in the liver, and chemical degradation.[4][5] The composition of the linker is a key determinant of this stability.

Alkyne-ethyl-PEG1-Linker Containing PROTACs (Hypothetical)

A PROTAC incorporating an alkyne-ethyl-PEG1-linker is expected to exhibit a unique stability profile stemming from the combined properties of its components. The short PEG (polyethylene glycol) unit enhances hydrophilicity, which can improve solubility.[6] The ethyl group provides a short, flexible hydrocarbon chain. The alkyne group, a rigid motif, is often incorporated into PROTAC linkers to enhance metabolic stability.[7] The resulting triazole moiety from a click chemistry synthesis approach is also metabolically stable.[6] It is important to note that the "Boc" (tert-butyloxycarbonyl) group is a protecting group used during the synthesis of the linker and is not present in the final PROTAC molecule.[8][9] The Boc group is stable under basic and nucleophilic conditions but is readily removed with acid.[8][10]

Alternative Linker Chemistries

  • Flexible PEG-based Linkers (e.g., PEG3, PEG4): Longer PEG linkers are frequently used to improve solubility and provide flexibility for optimal ternary complex formation.[11] However, the ether linkages in PEG chains can be susceptible to oxidative metabolism, potentially leading to a shorter in vivo half-life.[12]

  • Alkyl-based Linkers: These linkers, composed of hydrocarbon chains, are generally considered more metabolically stable than PEG linkers.[13] However, they are more hydrophobic, which can decrease aqueous solubility, and can be susceptible to hydroxylation.[5][13]

  • Rigid Linkers (e.g., piperazine, aromatic rings): Incorporating rigid structures like piperazine or aromatic rings can pre-organize the PROTAC into a conformation favorable for ternary complex formation and can shield the molecule from metabolic enzymes, often resulting in improved in vivo stability and a longer half-life.[6][9]

Data Presentation: A Comparative Overview of PROTAC Stability

The following tables summarize the expected in vitro and in vivo stability parameters of a PROTAC containing an alkyne-ethyl-PEG1-linker compared to other common linker types. These are based on general trends observed in published PROTAC stability studies.

Table 1: Comparative In Vitro Stability of PROTACs with Different Linkers

Linker TypeRepresentative Structure/ExampleMatrixExpected Half-Life (t½)Key Observations & Citations
Alkyne-ethyl-PEG1 (Hypothetical) Alkyne-ethyl-PEG1Human, Mouse, Rat Liver Microsomes & PlasmaModerate to HighThe combination of a short PEG and a rigid alkyne is anticipated to confer good metabolic stability. The triazole formed during synthesis is also stable.[6][7]
Flexible PEG (e.g., PEG3-PEG6) PROTACs with >2 PEG unitsHuman, Mouse, Rat Liver Microsomes & PlasmaLow to ModerateSusceptible to O-dealkylation and other forms of oxidative metabolism.[4][11][12]
Flexible Alkyl (e.g., C4-C8 chain) PROTACs with C4-C8 alkyl chainsHuman, Mouse, Rat Liver Microsomes & PlasmaModerate to HighGenerally more stable than PEG linkers but can be metabolized via hydroxylation.[13]
Rigid (e.g., Piperazine-based) ARV-110Human, Mouse, Rat Liver Microsomes & PlasmaHighThe rigid structure can shield the molecule from metabolic enzymes, leading to high stability.[9]

Note: This table presents a synthesis of data from multiple sources to illustrate comparative trends. Direct comparison between different studies should be made with caution due to variations in experimental conditions.[1]

Table 2: Comparative In Vivo Pharmacokinetic Parameters of PROTACs with Different Linkers

Linker TypeRepresentative PROTACExpected In Vivo Half-Life (t½)Expected Oral Bioavailability (F%)Key Observations & Citations
Alkyne-ethyl-PEG1 (Hypothetical) N/AModerateLow to ModerateThe balance of hydrophilicity and rigidity may offer a reasonable pharmacokinetic profile.
Flexible PEG (e.g., MZ1, dBET1) MZ1, dBET1Short to ModerateGenerally LowCan achieve potent in vivo degradation but may have limitations in oral bioavailability.[11]
Flexible Alkyl Various reported PROTACsModerateLow to ModerateStability can be good, but hydrophobicity may limit bioavailability.[14]
Rigid (e.g., ARV-110) ARV-110LongModerate to HighImproved metabolic stability often translates to a longer half-life and better oral bioavailability.[9]

Note: This table presents hypothetical data and data from representative PROTACs to illustrate established trends in PROTAC development. Actual values must be determined experimentally.[9]

Mandatory Visualization

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation

Caption: The PROTAC mechanism of action, leading to the targeted degradation of a protein of interest.[1]

Stability_Workflow cluster_vitro In Vitro Stability Assessment cluster_vivo In Vivo Stability Assessment Microsomal_Stability Liver Microsomal Stability Assay In_Vitro_Data In Vitro Stability Profile Microsomal_Stability->In_Vitro_Data Half-life (t½) Intrinsic Clearance (CLint) Plasma_Stability Plasma Stability Assay Plasma_Stability->In_Vitro_Data Half-life (t½) PK_Study Rodent Pharmacokinetic (PK) Study In_Vitro_Data->PK_Study Candidate Selection In_Vivo_Data In Vivo Pharmacokinetic Profile PK_Study->In_Vivo_Data Half-life (t½) Clearance (CL) Bioavailability (F%) Final_Assessment Overall Stability Assessment In_Vivo_Data->Final_Assessment Lead Optimization

Caption: A typical experimental workflow for evaluating the in vitro and in vivo stability of a PROTAC.[9]

Linker_Stability_Relationship cluster_linker Linker Characteristics cluster_stability Stability Outcomes Composition Composition (PEG, Alkyl, Rigid) Metabolic_Stability Metabolic Stability Composition->Metabolic_Stability Influences sites of metabolism Length Length Length->Metabolic_Stability Affects enzyme accessibility Flexibility Flexibility Flexibility->Metabolic_Stability Rigidity can shield from enzymes PK_Profile Pharmacokinetic Profile Metabolic_Stability->PK_Profile Determines half-life

Caption: Logical relationship between linker properties and PROTAC stability.[1]

Experimental Protocols

In Vitro Liver Microsomal Stability Assay

Objective: To determine the metabolic stability of a PROTAC in the presence of liver microsomes.[4]

Materials:

  • Test PROTAC compound

  • Human or rodent liver microsomes

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Positive control (e.g., a compound with known high clearance)

  • Negative control (e.g., a compound with known low clearance)

  • Acetonitrile or methanol for reaction termination

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test PROTAC in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube or 96-well plate, pre-warm the liver microsomes and phosphate buffer at 37°C.

  • Add the test PROTAC to the microsome solution at the desired final concentration (e.g., 1 µM).

  • Initiate the metabolic reaction by adding the NADPH regenerating system.[15]

  • Incubate the mixture at 37°C with shaking.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), collect aliquots and terminate the reaction by adding 2-3 volumes of cold acetonitrile or methanol.[16]

  • Centrifuge the samples to precipitate the proteins.

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • Quantify the remaining concentration of the parent PROTAC at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining PROTAC against time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg microsomal protein).[15]

In Vitro Plasma Stability Assay

Objective: To assess the stability of a PROTAC in plasma, which contains various hydrolytic enzymes.

Materials:

  • Test PROTAC compound

  • Human or rodent plasma (heparinized)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or methanol for reaction termination

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test PROTAC in a suitable solvent (e.g., DMSO).

  • Pre-warm the plasma to 37°C.

  • Add the test PROTAC to the plasma at the desired final concentration (e.g., 5 µM).

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots and terminate the reaction by adding 3-4 volumes of cold acetonitrile or methanol.

  • Vortex and centrifuge the samples to precipitate plasma proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

  • Quantify the remaining concentration of the parent PROTAC at each time point.

Data Analysis:

  • Calculate the percentage of the parent PROTAC remaining at each time point relative to the 0-minute time point.

  • A compound is generally considered stable if >80% remains after 120 minutes.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of a PROTAC in a living organism.

Materials:

  • Test PROTAC compound formulated in a suitable vehicle

  • Rodents (e.g., mice or rats)

  • Dosing syringes and needles (for intravenous and oral administration)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Fast the animals overnight before dosing.

  • Administer the PROTAC to two groups of animals: one via intravenous (IV) injection and another via oral gavage (PO).

  • Collect blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Process the blood samples to obtain plasma by centrifugation.

  • Store plasma samples at -80°C until analysis.

  • Extract the PROTAC from the plasma samples using protein precipitation or liquid-liquid extraction.

  • Quantify the concentration of the PROTAC in the plasma samples using a validated LC-MS/MS method.

Data Analysis:

  • Plot the plasma concentration of the PROTAC versus time for both IV and PO administration routes.

  • Use pharmacokinetic software to calculate key parameters, including:

    • Half-life (t½): The time it takes for the plasma concentration to decrease by half.

    • Clearance (CL): The volume of plasma cleared of the drug per unit time.

    • Volume of distribution (Vd): The theoretical volume that the drug distributes into.

    • Area under the curve (AUC): The total drug exposure over time.

    • Oral bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation, calculated as (AUC_PO / AUC_IV) x (Dose_IV / Dose_PO) x 100.

References

The Influence of Linker Composition on PROTAC Efficacy: A Comparative Analysis of Alkyne-Derived and Traditional Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor in the pursuit of novel therapeutics. These heterobifunctional molecules, which harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins, are composed of a target-binding ligand, an E3 ligase-recruiting moiety, and a connecting linker. While the ligands dictate specificity, the linker's structure, length, and composition are paramount in determining the overall efficacy and pharmacokinetic properties of the PROTAC.

This guide provides a comparative analysis of the biological activity of PROTACs synthesized with an alkyne-ethyl-PEG1-Boc linker, which facilitates "click chemistry" assembly, against those with more traditional polyethylene glycol (PEG) and alkyl linkers. The data presented herein, compiled from various studies, offers an objective comparison to inform the strategic design of next-generation protein degraders.

The Role of the Linker in PROTAC Function

The linker is not a mere spacer but an active component that influences the formation of a stable and productive ternary complex, comprising the target protein, the PROTAC, and an E3 ligase.[1] An optimal linker facilitates the necessary proximity and orientation for efficient ubiquitination and subsequent degradation of the target protein.[1] Conversely, a suboptimal linker can lead to steric hindrance or an unproductive ternary complex, thereby diminishing degradation efficiency.[1]

Comparative Analysis of Linker Performance

The efficacy of a PROTAC is primarily quantified by its half-maximal degradation concentration (DC50), the concentration at which 50% of the target protein is degraded, and the maximum degradation (Dmax), which represents the maximum percentage of protein degradation achievable.[2]

Alkyne-Derived Triazole-PEG Linkers

The use of linkers such as this compound allows for the facile synthesis of PROTACs via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[3] This methodology offers a modular and efficient way to assemble PROTAC libraries. The resulting triazole ring within the linker is not just a remnant of the synthesis but can contribute to the overall properties of the PROTAC. Triazole moieties are metabolically stable and can introduce a degree of rigidity to the linker.[4]

One study on the development of BRD4 degraders utilized a PEG-based linker that incorporated a triazole ring to enable alkyne-azide click chemistry.[5] In a separate investigation focused on the dual degradation of IGF-1R and Src, PROTACs were synthesized using a similar click chemistry approach.[6] For a series of BRD4-targeting PROTACs synthesized via click chemistry, the most active immunomodulatory imide drug (IMiD)-derived PROTAC exhibited a DC50 value of 0.20 µM.[7]

Polyethylene Glycol (PEG) Linkers

PEG linkers are widely employed in PROTAC design due to their hydrophilicity, which can enhance the solubility and bioavailability of the molecule.[8] The length of the PEG chain is a critical parameter that requires optimization for each target and E3 ligase pair.

For instance, in a series of BRD4-targeting PROTACs, those with intermediate-length PEG linkers (1-2 PEG units) showed reduced degradation potency (DC50 >5 µM), whereas PROTACs with shorter (0 PEG units) or longer (4-5 PEG units) linkers were more effective (DC50 < 0.5 µM).[4] This highlights the non-linear relationship between linker length and degradation efficacy.

Alkyl Linkers

Alkyl chains represent another common class of flexible linkers. They are typically more hydrophobic than PEG linkers, which can influence cell permeability. Similar to PEG linkers, the length of the alkyl chain is a crucial factor in determining PROTAC activity. In a study of estrogen receptor-alpha (ERα) degraders, a PROTAC with a 16-atom linker demonstrated superior degradation compared to those with shorter or longer linkers.[9]

Quantitative Data Summary

The following tables provide a summary of quantitative data from various studies, illustrating the impact of linker composition on the biological activity of PROTACs targeting different proteins.

Table 1: Comparative Efficacy of BRD4-Targeting PROTACs with Different Linker Compositions

PROTAC ClassLinker CompositionDC50 (nM)Dmax (%)Reference(s)
Click Chemistry-DerivedTriazole-containing PEG200Not Reported[7]
PEG Linker Series0 PEG units< 500Not Reported[4]
1-2 PEG units> 5000Not Reported[4]
4-5 PEG units< 500Not Reported[4]
Dihydroquinazolinone-basedPEG or alkyl (6-19 atoms)810 (for compound 21)Not Reported[10]

Table 2: Comparative Efficacy of PROTACs Targeting Other Proteins

Target ProteinLinker CompositionDC50 (nM)Dmax (%)Reference(s)
ERα16-atom alkylOptimal degradationNot Reported[9]
IGF-1R/Src (Dual)Varied (including click chemistry)1000-5000 (IC50)Not Reported[6]

Signaling Pathways and Experimental Workflows

The diagrams below, generated using Graphviz, illustrate the key signaling pathway, experimental workflow, and the logical relationship of PROTAC action.

PROTAC_Mechanism cluster_Cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

PROTAC Mechanism of Action

Western_Blot_Workflow start Start: Cell Culture treat Treat cells with varying PROTAC concentrations start->treat lyse Cell Lysis treat->lyse quantify Protein Quantification (e.g., BCA assay) lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Western Blot Transfer sds_page->transfer antibody Primary & Secondary Antibody Incubation transfer->antibody detect Signal Detection (Chemiluminescence) antibody->detect analyze Data Analysis: Densitometry detect->analyze end Determine DC50 & Dmax analyze->end

Western Blot Experimental Workflow

PROTAC_Logic PROTAC_Structure PROTAC Structure (Warhead-Linker-E3 Ligand) Ternary_Formation Ternary Complex Formation (POI-PROTAC-E3) PROTAC_Structure->Ternary_Formation Binds to POI & E3 Ligase Ubiquitination POI Polyubiquitination Ternary_Formation->Ubiquitination Induces Degradation Proteasomal Degradation Ubiquitination->Degradation Signals for Biological_Effect Biological Effect Degradation->Biological_Effect Leads to

Logical Flow of PROTAC Action

Experimental Protocols

Western Blot for PROTAC-Induced Degradation

This protocol details the steps for quantifying the levels of a target protein following PROTAC treatment using Western blotting.

1. Cell Culture and Treatment:

  • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Allow cells to adhere overnight.

  • Prepare serial dilutions of the PROTAC compound in complete growth medium. A typical concentration range might span from low nanomolar to high micromolar to capture the full dose-response curve.

  • Aspirate the old medium from the cells and add the medium containing the different PROTAC concentrations or controls (e.g., vehicle control like DMSO).

  • Incubate the cells for a predetermined time (e.g., 24 hours).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

  • Add ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes, vortexing periodically.

  • Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein extract) to a new, clean tube.

  • Determine the protein concentration of each sample using a BCA assay.

3. SDS-PAGE and Western Blotting:

  • Load equal amounts of protein for each sample into the wells of an SDS-PAGE gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

4. Immunoblotting and Detection:

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Prepare an enhanced chemiluminescence (ECL) substrate and incubate it with the membrane.

  • Capture the chemiluminescent signal using an imaging system.

5. Data Analysis:

  • Quantify the band intensity for the target protein and a loading control (e.g., GAPDH or β-actin) for each sample.

  • Normalize the target protein band intensity to the corresponding loading control band intensity.

  • Calculate the percentage of protein remaining for each PROTAC concentration relative to the vehicle-treated control (set to 100%).

  • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Conclusion

The choice of linker is a critical parameter in the design of potent and effective PROTACs. While this compound and similar "clickable" linkers offer significant advantages in terms of synthetic modularity and efficiency, the biological activity of the resulting PROTAC is highly dependent on the interplay between the linker's length, rigidity, and the specific target protein-E3 ligase pair. The comparative data suggests that there is no universally optimal linker type. Flexible PEG and alkyl linkers have demonstrated high efficacy when their length is optimized. The introduction of a more rigid triazole moiety via click chemistry can be beneficial but also requires careful consideration of the overall conformational properties of the PROTAC. A systematic evaluation of different linker classes and lengths remains a crucial step in the development of novel protein degraders.

References

Head-to-head comparison of different click chemistry reactions for bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, "click chemistry" has emerged as a powerful and versatile toolkit for researchers, scientists, and drug development professionals. These reactions are characterized by their high efficiency, selectivity, and biocompatibility, enabling the precise covalent linking of biomolecules for a myriad of applications, from diagnostics and imaging to the development of antibody-drug conjugates (ADCs).[1][2] This guide provides an objective, data-driven comparison of the most prominent click chemistry reactions, offering insights into their performance, supported by experimental data and detailed methodologies.

The choice of a specific click chemistry reaction is a critical decision, dictated by factors such as reaction kinetics, the stability of the resulting linkage, and the biological context of the experiment.[3] This comparison will focus on three of the most widely used click reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Inverse-Electron-Demand Diels-Alder (iEDDA) reaction, often referred to as tetrazine ligation.[4][5]

Quantitative Performance Comparison

The efficiency and speed of a bioconjugation reaction are critical parameters that dictate its suitability for a particular application. The following table summarizes key quantitative data for CuAAC, SPAAC, and iEDDA reactions. It is important to note that these values can vary depending on the specific reactants, buffer conditions, and reaction times.

Reaction ChemistryBioorthogonal PairSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key AdvantagesKey Limitations
CuAAC Terminal Alkyne + Azide10¹ - 10⁴[4][6]Very fast kinetics, high yields, uses readily available starting materials.[6]Requires a copper catalyst, which can be cytotoxic, limiting in vivo applications.[7]
SPAAC Strained Cyclooctyne (e.g., DBCO, BCN) + Azide10⁻³ - 10¹[8][9]Copper-free, excellent biocompatibility for live-cell and in vivo studies.Slower kinetics compared to CuAAC, bulky cyclooctyne reagents may affect biomolecule properties.
iEDDA (Tetrazine Ligation) Tetrazine (Tz) + trans-Cyclooctene (TCO) or Norbornene1 - 10⁶[3][6][10]Exceptionally fast kinetics, catalyst-free, high specificity.[3][11]Some tetrazines have limited stability in aqueous media; TCO can be light-sensitive.[3]

Reaction Mechanisms and Workflows

Understanding the underlying principles of these bioorthogonal reactions is crucial for their successful implementation. The following diagrams illustrate the core mechanisms and a general experimental workflow for comparing their efficiency.

Reaction_Mechanisms cluster_CuAAC CuAAC cluster_SPAAC SPAAC cluster_iEDDA iEDDA (Tetrazine Ligation) CuAAC_Alkyne Terminal Alkyne CuAAC_Product 1,4-disubstituted 1,2,3-Triazole CuAAC_Alkyne->CuAAC_Product Cu(I) catalyst CuAAC_Azide Azide CuAAC_Azide->CuAAC_Product SPAAC_Cyclooctyne Strained Cyclooctyne (e.g., DBCO) SPAAC_Product 1,2,3-Triazole SPAAC_Cyclooctyne->SPAAC_Product Strain-release SPAAC_Azide Azide SPAAC_Azide->SPAAC_Product iEDDA_Tetrazine Tetrazine iEDDA_Product Dihydropyridazine iEDDA_Tetrazine->iEDDA_Product [4+2] Cycloaddition iEDDA_Dienophile Strained Alkene (e.g., TCO) iEDDA_Dienophile->iEDDA_Product

Caption: Core reaction mechanisms for CuAAC, SPAAC, and iEDDA (Tetrazine Ligation).

Experimental_Workflow A Prepare Biomolecule (e.g., Antibody with Azide) C Perform Conjugation Reactions (CuAAC, SPAAC, iEDDA) A->C B Prepare Labeling Reagents (Alkyne, DBCO, Tetrazine-fluorophore) B->C D Purify Conjugates (e.g., Size Exclusion Chromatography) C->D E Analyze Conjugates (e.g., SDS-PAGE, Mass Spectrometry) D->E F Compare Labeling Efficiency, Stability, and Functionality E->F

Caption: A generalized experimental workflow for comparing bioconjugation efficiency.[12]

Detailed Experimental Protocols

Reproducible experimental protocols are crucial for the successful application of click chemistry. Below are representative protocols for protein labeling using CuAAC, SPAAC, and iEDDA.

This protocol outlines the labeling of an alkyne-functionalized protein with an azide-containing fluorescent dye.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).

  • Azide-containing fluorescent dye.

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water).

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water).[13]

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared).[9]

  • Aminoguanidine hydrochloride stock solution (e.g., 100 mM in water).

Procedure:

  • In a reaction tube, dissolve the alkyne-modified protein in the reaction buffer.

  • In a separate tube, prepare the copper-ligand premix by combining the CuSO₄ and THPTA solutions in a 1:5 molar ratio.

  • To the protein solution, add the desired amount of the azide-dye. A 5 to 10-fold molar excess of the dye over the protein is common.

  • Add the copper-ligand premix to the protein-dye mixture.

  • Add aminoguanidine to a final concentration of 5 mM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

  • Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.

  • Purify the labeled protein using a suitable method, such as size exclusion chromatography or dialysis, to remove unreacted dye and catalyst components.

This protocol describes the labeling of cell surface glycoproteins that have been metabolically engineered to display azide groups.

Materials:

  • Mammalian cells cultured with an azide-containing sugar (e.g., Ac₄ManNAz) for 2-3 days.

  • Cyclooctyne-functionalized fluorescent dye (e.g., DBCO-fluorophore) in a suitable solvent like DMSO.[14]

  • Cell culture medium.

  • Phosphate-buffered saline (PBS).

Procedure:

  • Gently wash the azide-labeled cells twice with PBS to remove any unincorporated sugar.

  • Prepare a solution of the DBCO-dye in cell culture medium at the desired final concentration (typically 10-50 µM).

  • Add the DBCO-dye solution to the cells and incubate at 37°C in a CO₂ incubator for 30-60 minutes.

  • Gently wash the cells three times with PBS to remove any unreacted dye.

  • The labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry.

This protocol details the labeling of a norbornene-modified protein with a tetrazine-functionalized fluorophore.

Materials:

  • Norbornene-modified protein in PBS, pH 7.4.

  • Tetrazine-functionalized fluorophore in DMSO.[5]

  • PBS, pH 7.4.

Procedure:

  • Dissolve the norbornene-modified protein in PBS to a final concentration of 1-10 mg/mL.

  • Add the tetrazine-fluorophore to the protein solution. A 2- to 5-fold molar excess of the tetrazine probe is typically used.

  • Incubate the reaction at room temperature for 30-60 minutes. The reaction progress can be monitored by a suitable analytical method.

  • Purify the conjugate to remove the unreacted tetrazine-fluorophore using size exclusion chromatography or another appropriate method.

Conclusion

The choice between CuAAC, SPAAC, and iEDDA depends heavily on the specific application. CuAAC is a robust and rapid reaction ideal for in vitro conjugations where speed is paramount.[6] SPAAC, with its excellent biocompatibility, is the preferred method for live-cell imaging and in vivo applications where the presence of a metal catalyst is undesirable. The iEDDA reaction offers exceptionally fast kinetics without the need for a catalyst, making it a powerful tool for time-sensitive studies and applications requiring low reactant concentrations.[5] By carefully considering the quantitative data and experimental methodologies presented, researchers can make informed decisions to select the optimal click chemistry reaction to advance their work in chemical biology and drug development.

References

A Comparative Guide to Alternatives for Alkyne-ethyl-PEG1-Boc in Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, proteomics, and the burgeoning field of targeted protein degradation, the choice of linker is a critical determinant of experimental success. Alkyne-ethyl-PEG1-Boc has become a staple bifunctional linker, prized for its terminal alkyne for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a short PEG spacer for improved solubility, and a Boc-protected amine for subsequent functionalization. However, the optimization of molecular constructs such as Proteolysis Targeting Chimeras (PROTACs) often necessitates a broader palette of linkers with diverse physicochemical properties. This guide provides an objective comparison of viable alternatives to this compound, supported by experimental data to inform rational design and selection.

The primary application for these linkers is in the assembly of PROTACs, heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker's length, flexibility, and chemical nature are paramount in ensuring the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Comparative Analysis of Linker Performance

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). The following sections and tables summarize representative data from various studies to illustrate the impact of linker choice on PROTAC performance.

Flexible PEG Linkers: The Impact of Chain Length

This compound represents the shortest member of a broad family of flexible polyethylene glycol (PEG) linkers. Extending the PEG chain is a common strategy to optimize the distance between the two ends of a PROTAC, which can significantly impact degradation efficiency.

Table 1: Comparison of PROTACs with Varying PEG Linker Lengths Targeting BRD4

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Key InsightReference
This compound (or similar short PEG)~8>5000<50Shorter linkers can be suboptimal for BRD4 degradation.[1][2]
PEG3~12<1>90An optimized short PEG linker can be highly potent.[3][3]
PEG4~15<0.5 µM>90Intermediate PEG lengths show high efficacy.[1][1]
PEG5~18<0.5 µM>90Similar high efficacy to PEG4.[1][1]

Table 2: Comparison of PROTACs with Varying PEG Linker Lengths Targeting BTK

Linker TypeLinker Length (PEG units)DC50 (nM)Dmax (%)Key InsightReference
Short PEG (2 units)2>1000<50Shorter linkers can impair binding and degradation.[1][1]
Mid-length PEG (4 units)4~100~80Potency increases with linker length.[1][1]
Long PEG (≥4 units)≥4<100>90Longer linkers can achieve high degradation potency.[1][1]
Rigid and Semi-Rigid Linkers: Enhancing Potency and Selectivity

While flexible PEG linkers are synthetically accessible, they can carry an entropic penalty upon binding. Rigid or semi-rigid linkers, which incorporate elements like alkyl chains, piperazine/piperidine rings, or aromatic groups, can pre-organize the PROTAC into a bioactive conformation, potentially leading to higher potency and improved pharmacokinetic properties.

Table 3: Comparison of Flexible vs. Rigid Linkers in PROTACs

Target ProteinLinker TypeDC50 (nM)Dmax (%)Key InsightReference
Androgen Receptor (AR)Flexible PEG-based>100<50Flexible linkers were less effective for this target.[1]
Androgen Receptor (AR)Rigidified (alkyne, pyridine, piperidine)<1>90A rigid linker significantly improved potency and solubility.[1][1]
ERK5Flexible (Aliphatic)370~75Standard flexible linker shows moderate activity.[4]
ERK5Flexible (PEG-based)250~80PEG linker offers slight improvement over aliphatic.[4]
ERK5Semi-rigid (Piperazine)120~85Increased rigidity leads to improved degradation.[4]
ERK5Rigid (Piperidine)90~90The most rigid linker in the series was the most potent.[4]
Linkers for Copper-Free Click Chemistry: Improving Biocompatibility

The CuAAC reaction, while efficient, utilizes a copper catalyst that can be cytotoxic, limiting its application in living systems. Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a bioorthogonal alternative that proceeds without a metal catalyst. This requires linkers functionalized with a strained alkyne, such as bicyclo[6.1.0]nonyne (BCN) or dibenzocyclooctyne (DBCO), instead of a terminal alkyne.

Table 4: Comparison of CuAAC and SPAAC for PROTAC Synthesis

FeatureCuAAC (with this compound)SPAAC (with BCN/DBCO-PEG-Boc)
Reaction Type Copper(I)-catalyzed azide-alkyne cycloadditionStrain-promoted azide-alkyne cycloaddition
Catalyst Required Yes (e.g., CuSO4/sodium ascorbate)No
Biocompatibility Lower (due to copper cytotoxicity)High
Reaction Kinetics Generally fastCan be slower than CuAAC, but highly dependent on the specific strained alkyne
Linker Stability Forms a stable 1,2,3-triazole ringForms a stable 1,2,3-triazole ring
Primary Application In vitro synthesis, library generationIn vivo and in situ applications, bioconjugation in sensitive environments

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation and comparison of different linkers.

Protocol 1: General Synthesis of a PROTAC via CuAAC

This protocol describes a general method for coupling an azide-functionalized warhead to an alkyne-containing linker (like this compound or its alternatives) and an E3 ligase ligand.

  • Preparation of Reagents : Prepare stock solutions of the azide-functionalized warhead, the alkyne-PEG-Boc linker, and an amine-functionalized E3 ligase ligand in a suitable solvent (e.g., DMF or DMSO). Prepare fresh stock solutions of copper(II) sulfate (CuSO4) and sodium ascorbate.

  • Click Reaction : In a reaction vessel, combine the azide-functionalized warhead (1.0 eq) and the alkyne-PEG-Boc linker (1.1 eq). Add a copper-chelating ligand like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) to prevent copper-mediated degradation of biomolecules.

  • Initiation : Add CuSO4 (0.1 eq) followed by sodium ascorbate (0.5 eq) to the mixture to generate the Cu(I) catalyst in situ.

  • Reaction Monitoring : Stir the reaction at room temperature for 1-4 hours. Monitor the progress by LC-MS until the starting materials are consumed.

  • Purification : Purify the resulting intermediate by preparative HPLC.

  • Boc Deprotection : Treat the purified intermediate with an acid (e.g., trifluoroacetic acid in dichloromethane) to remove the Boc protecting group, yielding a free amine.

  • Final Coupling : Couple the deprotected intermediate with the carboxylic acid of the E3 ligase ligand using standard peptide coupling reagents (e.g., HATU and DIPEA).

  • Final Purification : Purify the final PROTAC product by preparative HPLC.

Protocol 2: Cellular Degradation Assay (Western Blot)

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment to determine DC50 and Dmax values.[5][6]

  • Cell Culture and Treatment : Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (typically from 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).

  • Cell Lysis : After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the total protein concentration of the lysates using a BCA assay to ensure equal protein loading.

  • SDS-PAGE and Transfer : Separate 20-30 µg of protein lysate per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

  • Data Analysis : Plot the normalized protein levels against the logarithm of the PROTAC concentration. Fit the data to a four-parameter variable slope equation to determine the DC50 and Dmax values.

Visualizations

Diagrams created using the DOT language provide a clear visual representation of the complex processes involved in PROTAC synthesis and action.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 Ub Ubiquitin E3_bound E3 Ligase Ub->E3_bound Recruited Proteasome Proteasome Degraded Degraded Peptides Proteasome->Degraded POI_bound POI POI_bound->Proteasome Recognition & Degradation PROTAC_bound PROTAC POI_bound->PROTAC_bound E3_bound->POI_bound Ubiquitination E3_bound->PROTAC_bound

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_decision Decision Making Linker_Selection Select Linker Alternative (PEGn, Rigid, SPAAC) Synthesis Synthesize PROTAC Library Linker_Selection->Synthesis Purification Purification (HPLC) Synthesis->Purification QC Characterization (LC-MS, NMR) Purification->QC Cell_Treatment Treat Cells with PROTACs QC->Cell_Treatment Western_Blot Western Blot for Target Protein Cell_Treatment->Western_Blot Quantification Densitometry & Normalization Western_Blot->Quantification Data_Analysis Calculate DC50 & Dmax Quantification->Data_Analysis Comparison Compare Performance Metrics Data_Analysis->Comparison

Workflow for comparing PROTAC linker alternatives.

References

Review of PROTAC linkers used in clinically evaluated degraders

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the optimization of Proteolysis Targeting Chimeras (PROTACs) is a key focus in the advancement of targeted protein degradation. A critical, yet often underappreciated, component of these heterobifunctional molecules is the linker that connects the target-binding warhead to the E3 ligase-recruiting anchor. The linker's composition, length, and rigidity are pivotal in dictating the efficacy, selectivity, and pharmacokinetic properties of the degrader. This guide provides a comparative analysis of the linkers utilized in three prominent clinically evaluated PROTACs: Arvinas' Vepdegestran (ARV-471), Bristol Myers Squibb's BMS-986365, and BeiGene's BGB-16673.

This analysis delves into the structural attributes of the linkers, summarizes key preclinical data, and provides detailed experimental protocols for the assays used to evaluate these molecules.

Structural Overview of Clinically Evaluated PROTAC Linkers

The linkers employed in Vepdegestran, BMS-986365, and BGB-16673, while all connecting to a Cereblon (CRBN) E3 ligase ligand, exhibit distinct structural features that influence their therapeutic application.

Vepdegestran (ARV-471) targets the Estrogen Receptor (ER) for degradation and is in development for ER-positive breast cancer.[1] Its linker is a relatively rigid and linear chain incorporating a piperazine and a piperidine moiety. This structure provides a defined spatial separation between the ER ligand and the CRBN ligand.

BMS-986365 is an Androgen Receptor (AR) degrader for the treatment of prostate cancer.[2] It possesses a short linker, contributing to a more compact overall molecule.[3] This design choice can impact the formation and stability of the ternary complex.

BGB-16673 , a Bruton's Tyrosine Kinase (BTK) degrader for B-cell malignancies, utilizes a more extended and flexible linker.[4][5] This flexibility may allow for more dynamic interactions during the formation of the BTK-PROTAC-CRBN ternary complex.

Below are the chemical structures of these three clinical-stage PROTACs, with the linker highlighted for comparative analysis.

Vepdegestran (ARV-471)

  • Warhead: Estrogen Receptor Ligand

  • Linker: Piperazine-piperidine based

  • E3 Ligand: Pomalidomide (CRBN)

BMS-986365

  • Warhead: Androgen Receptor Ligand

  • Linker: Short, rigid linker

  • E3 Ligand: Pomalidomide derivative (CRBN)

BGB-16673

  • Warhead: BTK Ligand

  • Linker: Extended, flexible linker

  • E3 Ligand: Pomalidomide derivative (CRBN)

Comparative Preclinical Data

The following tables summarize the preclinical degradation potency (DC50) and maximal degradation (Dmax) of Vepdegestran, BMS-986365, and BGB-16673 in relevant cancer cell lines. It is important to note that the experimental conditions, such as cell lines and treatment durations, vary between studies, which should be considered when making direct comparisons.

Degrader Target Cell Line DC50 Dmax Reference
Vepdegestran (ARV-471) ERMCF7~1-2 nM>95%[6][7]
BMS-986365 ARVCaP10-40 nMNot Reported[2][8]
BGB-16673 BTKMino136 nM88%[9]

Experimental Protocols

Determination of PROTAC-induced Protein Degradation (DC50 and Dmax) via Western Blotting

This protocol outlines the general steps for quantifying target protein degradation using Western blotting, a technique widely used to determine the potency and efficacy of PROTACs.

1. Cell Culture and Treatment:

  • Seed cells (e.g., MCF7 for ER, VCaP for AR, Mino for BTK) in 6-well plates and allow them to adhere overnight.
  • Prepare serial dilutions of the PROTAC compound in complete growth medium. A typical concentration range is 1 nM to 10,000 nM.
  • Replace the medium with the PROTAC-containing medium and incubate for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Quantification:

  • After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

3. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration of all samples.
  • Denature the protein samples by boiling in Laemmli buffer.
  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

4. Immunoblotting and Detection:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
  • Incubate the membrane with a primary antibody specific to the target protein (ER, AR, or BTK) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
  • Detect the chemiluminescent signal using an imaging system.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.
  • Normalize the target protein band intensity to the corresponding loading control band.
  • Calculate the percentage of remaining protein relative to the vehicle-treated control.
  • Plot the percentage of protein degradation against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic model to determine the DC50 and Dmax values.

Visualizing PROTAC Mechanisms and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the PROTAC mechanism of action and a typical experimental workflow for evaluating PROTAC efficacy.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Recruits Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Western_Blot_Workflow cluster_exp Experimental Workflow A 1. Cell Seeding & Adherence B 2. PROTAC Treatment (Dose-Response) A->B C 3. Cell Lysis & Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Western Transfer to Membrane D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Signal Detection & Imaging F->G H 8. Data Analysis (Densitometry) G->H I 9. DC50 & Dmax Determination H->I

Caption: A typical workflow for Western blot analysis to determine PROTAC efficacy.

Conclusion

The linkers of clinically evaluated PROTACs such as Vepdegestran, BMS-986365, and BGB-16673 are integral to their function, demonstrating that a "one-size-fits-all" approach to linker design is suboptimal. The choice of a rigid, short, or flexible linker is a critical design element that is tailored to the specific target protein and desired pharmacological properties. The comparative data, while not derived from head-to-head studies, highlights the potent in vitro degradation capabilities of these molecules. The provided protocols offer a foundational framework for researchers to evaluate and compare the performance of novel PROTAC degraders. As more clinical data becomes available, a deeper understanding of how these linker strategies translate to human efficacy and safety will undoubtedly emerge, further guiding the rational design of the next generation of targeted protein degraders.

References

Safety Operating Guide

Proper Disposal of Alkyne-ethyl-PEG1-Boc: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of Alkyne-ethyl-PEG1-Boc, a bifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Adherence to these guidelines is crucial for mitigating potential hazards associated with this compound.

Hazard Assessment

  • Terminal Alkyne: The primary hazard associated with terminal alkynes is their ability to form explosive metal acetylides when in contact with certain heavy metals, such as copper (I), silver, and mercury (II).[1] Therefore, it is critical to avoid mixing this compound waste with solutions or materials containing these metal ions. Additionally, like many organic compounds, it should be considered flammable.[1][2]

  • Polyethylene Glycol (PEG): The PEG component is generally considered to be of low toxicity and is biodegradable.[3][4] However, it should not be disposed of down the drain, as it can impact the biological oxygen demand in wastewater treatment systems.[4] If mixed with hazardous materials, the entire mixture must be treated as hazardous waste.[3]

  • Boc-Protected Amine: The tert-butoxycarbonyl (Boc) protecting group is stable under basic and nucleophilic conditions but is readily cleaved by strong acids.[5][6][7] The Boc group itself does not present a significant disposal hazard beyond that of a general organic compound.

Based on this assessment, this compound should be treated as a flammable organic compound with the specific incompatibility of certain heavy metals.

Personal Protective Equipment (PPE)

When handling this compound and its waste, the following minimum PPE should be worn:

  • Eye Protection: Safety glasses with side shields or safety goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

All handling of the solid compound or its solutions should be performed in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The primary route for the disposal of this compound is through an approved chemical waste disposal service. Never dispose of this chemical in the regular trash or down the sanitary sewer.

1. Waste Segregation:

  • Proper segregation is the most critical step to ensure safety.

  • Establish a dedicated and clearly labeled hazardous waste container for all waste containing this compound.

  • Crucially, do not mix this compound waste with waste streams containing heavy metals, particularly copper, silver, or mercury salts, to prevent the formation of explosive acetylides. [1]

  • Segregate solid waste (e.g., contaminated gloves, weigh boats, pipette tips) from liquid waste (e.g., unused solutions, reaction mixtures).

2. Waste Container Selection and Labeling:

  • Solid Waste: Use a designated, sealable, and clearly labeled solid chemical waste container lined with a durable plastic bag.

  • Liquid Waste: Use a compatible, leak-proof, and sealable liquid waste container. Ensure the container material is compatible with any solvents used.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". List all components of a mixture, including solvents and their approximate concentrations. Indicate the relevant hazards (e.g., "Flammable"). Include the date of waste generation and the name of the generating laboratory or researcher.

3. Waste Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.

  • Keep the container away from sources of ignition and incompatible materials.

4. Spill Management:

  • In the event of a spill, immediately alert personnel in the area and restrict access.

  • Ensure the area is well-ventilated.

  • For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.

  • Carefully collect the absorbed material and any contaminated solids using non-sparking tools.

  • Place all spill cleanup materials into a labeled hazardous waste container for proper disposal.

5. Final Disposal:

  • Once the waste container is full (typically no more than three-quarters capacity), securely seal it.

  • Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Generate This compound Waste segregate Segregate from Incompatible Waste (Heavy Metals) start->segregate waste_type Determine Waste Type (Solid or Liquid) solid_waste Solid Waste (e.g., contaminated gloves, paper towels) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., unused solutions, reaction mixtures) waste_type->liquid_waste Liquid container_solid Place in Labeled Solid Hazardous Waste Container solid_waste->container_solid container_liquid Place in Labeled Liquid Hazardous Waste Container liquid_waste->container_liquid segregate->waste_type  No Heavy Metals Present   store Store in Designated Satellite Accumulation Area container_solid->store container_liquid->store pickup Arrange for Pickup by EHS or Licensed Disposal Service store->pickup

Caption: Decision-making workflow for the safe disposal of this compound.

Quantitative Data Summary

While specific quantitative data for this compound is not available, the table below summarizes relevant information for its components.

ComponentKey Disposal ConsiderationIncompatible Materials
Terminal Alkyne Potential for explosive acetylide formation; FlammableHeavy metal ions (e.g., Cu⁺, Ag⁺, Hg²⁺)
Polyethylene Glycol (PEG) Do not dispose down the drain; treat as hazardous if contaminatedStrong oxidizing agents
Boc-Protected Amine Stable under basic conditions; labile to strong acidsStrong acids (for deprotection)

By following these procedures, researchers and laboratory personnel can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and safety guidelines.

References

Personal protective equipment for handling Alkyne-ethyl-PEG1-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Alkyne-ethyl-PEG1-Boc

This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. This compound is a polyethylene glycol (PEG)-based PROTAC (Proteolysis Targeting Chimera) linker, utilized in the synthesis of targeted therapy drugs.[1][2] Adherence to these protocols is vital for ensuring personal safety and maintaining experimental integrity.

Hazard Identification and Safety Summary
Hazard Category Summary of Potential Risks and Precautions
Health Hazards Harmful if swallowed. [3] May cause irritation upon contact with skin or eyes.[4] Always use in a well-ventilated area and avoid creating dust or aerosols.[5]
Environmental Hazards Very toxic to aquatic life with long-lasting effects. [3] Prevent release into the environment. Do not dispose of down the drain.
Chemical Reactivity The alkyne group is reactive, particularly in click chemistry reactions.[2] Store away from strong oxidizing agents, strong acids, and strong bases.[5]
Storage Store in a cool, dry, and well-ventilated area in a tightly closed container.[5] For long-term stability, freezer storage (-20°C) in a dark container is recommended for similar Boc-protected reagents.[4]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment for handling this compound.

Protection Type Specific Equipment Rationale and Best Practices
Hand Protection Nitrile or Butyl rubber gloves.Provides a barrier against chemical splashes.[6][7] Inspect gloves for integrity before use and change them immediately if contaminated.[8] Consult a glove manufacturer's guide for specific solvent compatibility.[9]
Eye & Face Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles.Protects eyes from splashes. A face shield should be worn over safety glasses if there is a significant risk of splashing or a highly exothermic reaction.[9][10]
Body Protection Flame-resistant lab coat.Protects skin and clothing from contamination. Lab coats should be fully buttoned.[9]
Foot Protection Closed-toe, closed-heel shoes.Shoes must cover the entire foot to protect from spills.[9]
Respiratory Protection Not typically required if handled in a certified chemical fume hood.If engineering controls are insufficient to control dust or vapor exposure, a respirator may be necessary after a formal risk assessment.[9]

Operational and Disposal Plan

This section provides step-by-step guidance for the safe handling, use, and disposal of this compound.

Experimental Protocol: Handling Workflow
  • Receiving and Inspection: Upon receipt, inspect the container for damage or leaks. Verify the label matches the order.

  • Storage: Transfer the container to a designated storage location, such as a cool, dry, and well-ventilated cabinet away from incompatible materials.[5] For long-term storage, a freezer is recommended.[4]

  • Preparation:

    • Work within a certified chemical fume hood to minimize inhalation exposure.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Don all required PPE as detailed in the table above.

  • Handling and Use:

    • If the compound is a solid, avoid generating dust.[5]

    • Measure or weigh the required amount carefully.

    • Keep the container tightly closed when not in use.[5]

    • After handling, wash hands thoroughly with soap and water.[5]

  • Spill Response:

    • Small Spills: For small spills, sweep or vacuum the material (if solid) and place it into a suitable, labeled container for disposal.[5]

    • Large Spills: For larger spills, control personal contact by using appropriate PPE.[5] Prevent the spillage from entering drains or waterways.[5]

  • Waste Disposal:

    • Collect all waste containing this compound, including contaminated consumables (e.g., gloves, pipette tips), in a designated, labeled hazardous waste container.

    • Do not dispose of this chemical in standard trash or down the drain due to its aquatic toxicity.[3][11]

    • Arrange for disposal through a licensed chemical waste contractor, following all local and national regulations.[11]

Mandatory Visualization: Chemical Handling Workflow

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Post-Handling & Disposal Receiving 1. Receive & Inspect Container Storage 2. Store Securely (Cool, Dry, Ventilated) Receiving->Storage Don_PPE 3. Don Required PPE (Gloves, Goggles, Lab Coat) Storage->Don_PPE Weigh 4. Weigh/Measure Compound Don_PPE->Weigh Experiment 5. Use in Experiment Weigh->Experiment Waste 6. Segregate Chemical Waste Experiment->Waste Decontaminate 7. Clean Work Area Experiment->Decontaminate Disposal 8. Dispose via Licensed Contractor Waste->Disposal

Caption: Workflow for safe handling of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.